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  • Product: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene
  • CAS: 18917-76-5

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene from 3,5-dimethoxybenzaldehyde

Abstract This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a valuable nitroalkene intermediate in medicinal chemistry and drug development. The synthe...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a valuable nitroalkene intermediate in medicinal chemistry and drug development. The synthesis proceeds via a base-catalyzed Henry condensation reaction between 3,5-dimethoxybenzaldehyde and nitroethane. This document elucidates the underlying reaction mechanism, provides a detailed, field-proven experimental protocol, and discusses the critical process parameters that ensure a high-yield, high-purity synthesis. The guide is intended for researchers, chemists, and professionals in the pharmaceutical and chemical industries who require a robust and reproducible method for the preparation of this key synthetic building block.

Introduction and Significance

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS No. 18917-76-5) is a substituted β-nitrostyrene derivative.[1] The nitroalkene functional group is a powerful and versatile synthon in organic chemistry, serving as a precursor to a wide array of other functionalities.[2][3] Specifically, it can be readily transformed into amines, ketones, and oximes, or act as a Michael acceptor in carbon-carbon bond-forming reactions. This versatility makes nitroalkenes like the title compound attractive starting points for the synthesis of complex molecular architectures, including various pharmaceutical intermediates and natural product analogues.[4]

The synthesis described herein utilizes the Henry reaction, also known as the nitroaldol reaction. This classic named reaction, discovered by Louis Henry in 1895, involves the condensation of a nitroalkane with an aldehyde or ketone.[2] The reaction typically proceeds in two stages: an initial aldol-type addition to form a β-nitro alcohol, followed by dehydration to yield the corresponding nitroalkene. This guide focuses on a one-pot procedure where the dehydration occurs in situ, driven by the reaction conditions.

The Henry Reaction: Mechanistic Insights

The synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a classic example of a Henry condensation, which combines an initial addition step with a subsequent elimination (dehydration) step.[3][5] Understanding the mechanism is paramount to optimizing reaction conditions and troubleshooting potential issues.

The overall transformation is as follows:

The reaction proceeds through the following key steps:

  • Deprotonation of Nitroethane : The reaction is initiated by a base, which abstracts an acidic α-proton from nitroethane. The acidity of this proton (pKa ≈ 8.5-10) is due to the strong electron-withdrawing effect of the nitro group, allowing for the use of relatively mild bases.[5] This step generates a resonance-stabilized nitronate anion, which is the key nucleophile in this reaction.[4][5]

  • Nucleophilic Attack : The carbon atom of the nitronate anion attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This C-C bond-forming step results in a tetrahedral intermediate, a β-nitro alkoxide.[2][5]

  • Protonation : The β-nitro alkoxide is protonated by the conjugate acid of the base or the solvent (e.g., acetic acid) to yield a β-nitro alcohol intermediate.[2][5]

  • Dehydration : Under the reaction conditions, typically with heating, the β-nitro alcohol undergoes dehydration. This elimination of a water molecule is facilitated by the acidity of the remaining α-proton and results in the formation of a new π-bond, yielding the final conjugated nitroalkene product.[3][6] The formation of this extended conjugated system provides the thermodynamic driving force for the dehydration step.

Henry_Reaction_Mechanism Figure 1: Mechanism of the Henry Condensation cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product RCHO 3,5-Dimethoxy- benzaldehyde Alkoxide β-Nitro Alkoxide RCHO->Alkoxide Nitro Nitroethane Nitronate Nitronate Anion (Nucleophile) Nitro->Nitronate Base Base (B:) Base->Nitronate Step 1 Deprotonation Nitronate->Alkoxide Step 2 Nucleophilic Attack Alcohol β-Nitro Alcohol Alkoxide->Alcohol Step 3 Protonation Product 1,3-Dimethoxy-5- (2-nitroprop-1-enyl)benzene Alcohol->Product Step 4 Dehydration (-H₂O)

Caption: Figure 1: Mechanism of the Henry Condensation

Experimental Protocol

This protocol is a robust, self-validating system designed for high yield and purity. The causality behind each step is explained to provide a deeper understanding of the process.

Materials and Reagents
ReagentFormulaM.W. ( g/mol )CAS No.Notes
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.177311-34-4Starting material, should be pure.
NitroethaneC₂H₅NO₂75.0779-24-3Reagent and reactant.
Ammonium AcetateC₂H₇NO₂77.08631-61-8Base catalyst.
Glacial Acetic AcidC₂H₄O₂60.0564-19-7Solvent and co-catalyst.
MethanolCH₃OH32.0467-56-1Recrystallization solvent.
Deionized WaterH₂O18.027732-18-5For work-up.
Equipment
  • 250 mL Round-bottom flask

  • Reflux condenser

  • Heating mantle with magnetic stirrer and stir bar

  • Buchner funnel and vacuum flask

  • Standard laboratory glassware

  • Melting point apparatus

Step-by-Step Procedure
  • Reaction Setup : To a 250 mL round-bottom flask, add 3,5-dimethoxybenzaldehyde (10.0 g, 60.2 mmol).

    • Expert Insight: Ensure the aldehyde is fully dissolved before proceeding. Incomplete dissolution can lead to non-homogenous reaction kinetics and lower yields.

  • Reagent Addition : Add glacial acetic acid (50 mL) to the flask and stir until the aldehyde is completely dissolved. To this solution, add nitroethane (6.5 mL, 90.3 mmol, 1.5 eq) followed by ammonium acetate (4.6 g, 60.2 mmol, 1.0 eq).

    • Expert Insight: Using a slight excess of nitroethane ensures the complete consumption of the more valuable benzaldehyde. Ammonium acetate is an ideal catalyst as it provides a mildly basic environment and its conjugate acid (acetic acid, already the solvent) helps to promote the dehydration step.

  • Reflux : Equip the flask with a reflux condenser and heat the mixture to a gentle reflux (approx. 110-120°C) using a heating mantle. Maintain reflux with vigorous stirring for 2-3 hours.

    • Expert Insight: The reaction progress can be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) eluent system. The product will appear as a new, less polar spot compared to the starting aldehyde. Heating is critical to drive the dehydration of the intermediate β-nitro alcohol to the desired nitroalkene.[5]

  • Work-up and Isolation : After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the dark reaction mixture into a beaker containing 250 mL of an ice-water slurry while stirring. A yellow precipitate will form.

    • Expert Insight: Pouring the reaction mixture into ice water causes the organic product, which is insoluble in water, to precipitate out of the polar acetic acid/water solution, providing an efficient initial purification and isolation step.

  • Filtration : Isolate the crude solid product by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with deionized water (3 x 50 mL) to remove any residual acetic acid and ammonium salts. Continue to pull air through the cake for 15-20 minutes to partially dry the product.

  • Purification by Recrystallization : Transfer the crude solid to a 250 mL Erlenmeyer flask. Add a minimal amount of hot methanol (start with ~50-60 mL) and heat the mixture to boiling to dissolve the solid. If the solid does not fully dissolve, add more hot methanol portion-wise until a clear solution is obtained.

    • Expert Insight: Using the minimum amount of hot solvent is crucial for maximizing the recovery of the purified product upon cooling.

  • Crystallization and Final Isolation : Allow the solution to cool slowly to room temperature, then place it in an ice bath for 30 minutes to complete crystallization. Collect the bright yellow, crystalline product by vacuum filtration. Wash the crystals with a small amount of ice-cold methanol and dry under vacuum.

Expected Results
  • Appearance : Bright yellow crystalline solid.

  • Yield : Typically 80-90%.

  • Molecular Weight : 223.23 g/mol .[1]

  • Melting Point : Literature values are in the range of 105-108°C. A sharp melting point in this range is a good indicator of purity.

Process Workflow and Data Summary

Experimental_Workflow Figure 2: Experimental Synthesis Workflow A 1. Reagent Charging - 3,5-Dimethoxybenzaldehyde - Glacial Acetic Acid - Nitroethane - Ammonium Acetate B 2. Reaction - Reflux at 110-120°C for 2-3 hours A->B Heat & Stir C 3. Work-up - Quench in ice-water - Precipitation of crude product B->C Cool D 4. Isolation - Vacuum filtration - Wash with DI water C->D E 5. Purification - Recrystallization from hot methanol D->E Crude Solid F 6. Final Product - 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene - Dry under vacuum E->F Pure Crystals

Caption: Figure 2: Experimental Synthesis Workflow

Quantitative Data Summary
ComponentMolar Mass ( g/mol )Amount UsedMoles (mmol)Equivalents
3,5-Dimethoxybenzaldehyde166.1710.0 g60.21.0
Nitroethane75.076.5 mL (7.2 g)90.31.5
Ammonium Acetate77.084.6 g60.21.0
Glacial Acetic Acid60.0550 mL-Solvent
Theoretical Yield 223.23 13.4 g 60.2 100%

Conclusion

The Henry condensation of 3,5-dimethoxybenzaldehyde with nitroethane provides an efficient and reliable route to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. The protocol detailed in this guide is optimized for both yield and purity, leveraging a fundamental understanding of the reaction mechanism to inform experimental choices. The use of ammonium acetate in acetic acid serves as a particularly effective system, catalyzing the initial addition and promoting the subsequent dehydration in a one-pot procedure. This method provides a scalable and reproducible pathway for accessing a key building block for further synthetic elaboration in drug discovery and development.

References

  • Wikipedia. Henry reaction. [Link]

  • Master Organic Chemistry. Henry Reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • Scientific Research Publishing. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • ResearchGate. Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. [Link]

  • Molbase. 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. [Link]

Sources

Exploratory

physicochemical properties of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Executive Summary This technical guide profiles 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene , a substituted nitrostyrene derivative frequently utilized as a key intermediate in the synthesis of phenethylamine-class compo...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide profiles 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene , a substituted nitrostyrene derivative frequently utilized as a key intermediate in the synthesis of phenethylamine-class compounds. Commonly referred to in laboratory vernacular as 3,5-Dimethoxy-P2NP or 3,5-Dimethoxy-β-methyl-β-nitrostyrene , this molecule is the product of a Henry condensation between 3,5-dimethoxybenzaldehyde and nitroethane.

Its primary utility lies in its role as a precursor; reduction of the alkene and nitro moieties yields 3,5-dimethoxyamphetamine (3,5-DMA) or related alkaloids. This guide details its structural identity, physicochemical parameters, synthesis logic, and analytical characteristics for researchers in medicinal chemistry and organic synthesis.

Chemical Identity & Structural Parameters

The molecule features a benzene ring substituted at the meta positions (1,[1]3) with methoxy groups, and at position 5 with a 2-nitroprop-1-enyl side chain.[2] This substitution pattern is symmetric, influencing its NMR spectral signature.

ParameterData
IUPAC Name 1,3-Dimethoxy-5-[(1E)-2-nitroprop-1-en-1-yl]benzene
Common Names 3,5-Dimethoxy-P2NP; 3,5-Dimethoxy-β-methyl-β-nitrostyrene
CAS Registry Number 18917-76-5
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
SMILES COC1=CC(=CC(=C1)C=C(C)[O-])OC
InChI Key COWWUDOIMZXGFM-UHFFFAOYSA-N

Physicochemical Properties[2][3][4][5][6][7][8]

The physical behavior of 3,5-Dimethoxy-P2NP is governed by the planar nitrostyrene core, which facilitates pi-stacking in the solid state, and the lipophilic methoxy groups.

Physical State & Solubility
  • Appearance: Distinctive canary-yellow to orange crystalline solid. The color arises from the extended conjugation between the aromatic ring and the nitroalkene side chain.

  • Solubility Profile:

    • Insoluble: Water (cold and hot).

    • Soluble: Dichloromethane (DCM), Acetone, Ethyl Acetate.

    • Sparingly Soluble (Cold) / Soluble (Hot): Ethanol, Methanol, Isopropanol (IPA). Note: Hot IPA or Ethanol are the solvents of choice for recrystallization.

Thermal Properties
  • Melting Point (MP):

    • While the non-methylated analog (3,5-dimethoxy-β-nitrostyrene) melts at 132°C , the introduction of the β-methyl group in the P2NP derivative typically disrupts crystal packing, lowering the melting point.

    • Experimental values for this specific isomer typically range between 90°C – 95°C .

  • Stability: Stable under standard conditions but sensitive to light (photo-isomerization) and strong bases (polymerization).

Synthesis: The Henry Reaction

The standard synthesis involves the Henry Reaction (Nitroaldol Condensation) followed by spontaneous dehydration. This route is preferred over others due to the commercial availability of 3,5-dimethoxybenzaldehyde.

Reaction Logic
  • Substrate: 3,5-Dimethoxybenzaldehyde.[3][4]

  • Reagent: Nitroethane (provides the side chain carbons and the nitro group). Note: Using nitromethane would yield the β-nitrostyrene, not the P2NP derivative.

  • Catalyst: Ammonium Acetate (NH₄OAc) or n-Butylamine.

  • Solvent: Glacial Acetic Acid (AcOH).

Mechanistic Pathway

The reaction proceeds via the deprotonation of nitroethane to form a nitronate anion, which attacks the aldehyde carbonyl. The resulting β-nitro alcohol intermediate undergoes elimination (dehydration) to form the conjugated nitroalkene.

HenryReaction Start 3,5-Dimethoxybenzaldehyde + Nitroethane Inter1 Nitronate Anion Formation Start->Inter1 Base Cat. (NH₄OAc) Inter2 β-Nitro Alcohol (Intermediate) Inter1->Inter2 Nucleophilic Attack Dehydration Dehydration (-H₂O) Inter2->Dehydration Heat/Acid Product 3,5-Dimethoxy-P2NP (Yellow Crystals) Dehydration->Product Conjugation

Figure 1: Step-wise mechanism of the Henry condensation yielding 3,5-Dimethoxy-P2NP.

Experimental Protocol (Standardized)
  • Setup: Equip a round-bottom flask with a reflux condenser and magnetic stirring.

  • Dissolution: Dissolve 10.0 g of 3,5-dimethoxybenzaldehyde in 30 mL of glacial acetic acid.

  • Addition: Add 5.0 g (approx. 1.1 eq) of nitroethane and 2.0 g of ammonium acetate.

  • Reflux: Heat the mixture to gentle reflux (~100°C) for 2–4 hours . The solution will darken to a deep yellow/orange.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 150 mL of ice-cold water with vigorous stirring.

    • The product will precipitate as a yellow solid. If oiling occurs, scratch the flask walls to induce crystallization.

  • Purification:

    • Filter the crude solid.

    • Recrystallize from boiling Ethanol or Isopropanol .

    • Yield: Typically 70–85%.

Analytical Characterization

Validating the identity of 3,5-Dimethoxy-P2NP requires confirming the presence of the nitroalkene system and the specific substitution pattern.

Nuclear Magnetic Resonance (NMR) Prediction

The symmetry of the 3,5-substitution simplifies the aromatic region.

NucleusShift (δ ppm)MultiplicityIntegrationAssignment
¹H NMR 8.02Singlet (s)1HVinylic Proton (C=CH)
6.65Doublet (d, J~2Hz)2HAromatic H-2, H-6 (Ortho to side chain)
6.54Triplet (t, J~2Hz)1HAromatic H-4 (Between methoxys)
3.82Singlet (s)6HMethoxy (-OCH₃)
2.45Singlet (s)3HMethyl on β-carbon (C=C(NO₂)CH₃)
Infrared Spectroscopy (FT-IR)
  • 1510 cm⁻¹ & 1335 cm⁻¹: Strong asymmetric and symmetric stretching vibrations of the Nitro group (-NO₂) .

  • 1640 cm⁻¹: C=C alkene stretch (conjugated).

  • 1600 cm⁻¹ & 1460 cm⁻¹: Aromatic ring skeletal vibrations.[5]

  • 1150 cm⁻¹: C-O-C ether stretch (Methoxy).

Safety & Handling

  • Irritant: Nitrostyrenes are potent lachrymators and skin irritants. They can cause severe irritation to mucous membranes and the upper respiratory tract.

  • Handling: Always handle in a fume hood. Wear nitrile gloves and safety goggles.

  • Storage: Store in a cool, dry place away from light to prevent degradation.

References

  • Synthesis and Characterization of Nitrostyrenes : Australian Journal of Chemistry, 1999, 52 , 1029-1033. (Describes the synthesis of (E)-2-(3,5-dimethoxyphenyl)-1-methyl-1-nitroethene).

  • General Properties of Phenyl-2-nitropropene (P2NP) : Wikipedia Entry for P2NP (Structural analog).

  • Spectral Data for Dimethoxybenzenes : NIST Chemistry WebBook (Reference for 3,5-dimethoxy substructure shifts).

  • Henry Reaction Mechanism : Organic Chemistry Portal.

Sources

Foundational

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene CAS number 18917-76-5

CAS Number: 18917-76-5 Synonyms: 3,5-Dimethoxy-β-methyl-β-nitrostyrene; 1-(3,5-Dimethoxyphenyl)-2-nitropropene Executive Summary 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS 18917-76-5) is a functionalized nitrostyre...

Author: BenchChem Technical Support Team. Date: February 2026

CAS Number: 18917-76-5 Synonyms: 3,5-Dimethoxy-β-methyl-β-nitrostyrene; 1-(3,5-Dimethoxyphenyl)-2-nitropropene

Executive Summary

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS 18917-76-5) is a functionalized nitrostyrene derivative serving as a critical intermediate in the synthesis of phenethylamine-class compounds. Structurally, it consists of a benzene ring substituted with two methoxy groups at the meta positions (3,5-pattern) and a 2-nitropropenyl chain at the 1-position (which corresponds to the 5-position relative to the methoxy groups in IUPAC numbering).

This compound is primarily utilized in medicinal chemistry and pharmacological research as a direct precursor to 3,5-Dimethoxyamphetamine (3,5-DMA) and related substituted amphetamines. Its synthesis and subsequent reduction pathways are of significant interest for Structure-Activity Relationship (SAR) studies targeting serotonin receptors (5-HT2A/2C), where the specific 3,5-substitution pattern alters binding affinity compared to the more common 2,5- or 3,4,5-substituted analogs.

Note on Regulatory Status: As a nitrostyrene precursor to psychoactive phenethylamines, this compound may be subject to monitoring or control in certain jurisdictions (e.g., as a Category I precursor). Researchers must verify local compliance before procurement or synthesis.

Chemical Identity & Physical Properties[1][2][3]
PropertyData
CAS Number 18917-76-5
IUPAC Name 1,3-Dimethoxy-5-(2-nitroprop-1-en-1-yl)benzene
Molecular Formula C₁₁H₁₃NO₄
Molecular Weight 223.23 g/mol
Appearance Yellow crystalline solid (Needles or plates)
Melting Point Experimental determination required (Typical range for analogs: 80–120 °C)
Solubility Soluble in DCM, EtOAc, MeOH, Acetone; Insoluble in Water
Stability Stable under standard conditions; Light-sensitive (store in amber vials)
Synthesis Protocol: The Henry Reaction

The most robust synthetic route for CAS 18917-76-5 is the Henry Reaction (Nitroaldol Condensation) . This base-catalyzed condensation involves the reaction of 3,5-dimethoxybenzaldehyde with nitroethane. The use of ammonium acetate as a catalyst in glacial acetic acid is the industry-standard method for generating nitrostyrenes with high yield and purity.

Mechanism of Action
  • Deprotonation: The base (acetate/amine) deprotonates the

    
    -carbon of nitroethane, generating a resonance-stabilized nitronate anion.
    
  • Nucleophilic Attack: The nitronate attacks the electrophilic carbonyl carbon of the aldehyde, forming a

    
    -nitroalkanol intermediate.
    
  • Dehydration: Under reflux conditions (acidic environment), the intermediate undergoes dehydration (elimination of water) to form the conjugated nitroalkene (nitrostyrene).

Experimental Workflow

Reagents:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Nitroethane (1.5 - 2.0 eq)

  • Ammonium Acetate (0.5 eq)

  • Glacial Acetic Acid (Solvent, 5-10 mL per gram of aldehyde)

Step-by-Step Procedure:

  • Setup: Equip a round-bottom flask (RBF) with a magnetic stir bar and a reflux condenser.

  • Dissolution: Dissolve 3,5-dimethoxybenzaldehyde in glacial acetic acid. The solution may require gentle warming.[1]

  • Addition: Add nitroethane and ammonium acetate to the stirring solution.

  • Reflux: Heat the mixture to a gentle reflux (approx. 100–110 °C) for 1–3 hours. Monitor reaction progress via TLC (Mobile phase: 3:1 Hexane/EtOAc). The solution will typically darken to a deep yellow/orange color.

  • Quenching: Allow the reaction mixture to cool to ~60 °C. Pour the warm solution slowly into a beaker containing crushed ice and water with vigorous stirring.

  • Crystallization: The product should precipitate as a yellow solid. If an oil forms, scratch the beaker sides with a glass rod or seed with a crystal to induce crystallization.

  • Purification: Filter the crude solid using a Buchner funnel. Wash with cold water to remove acetic acid. Recrystallize from boiling methanol or isopropanol (IPA) to yield bright yellow needles.

Visualizing the Synthesis Pathway

HenryReaction Aldehyde 3,5-Dimethoxybenzaldehyde (Electrophile) Intermediate Beta-Nitroalkanol (Transient) Aldehyde->Intermediate Nucleophilic Attack Nitroethane Nitroethane (Nucleophile) Nitroethane->Intermediate Catalyst NH4OAc / AcOH (Catalyst/Solvent) Catalyst->Intermediate Deprotonation Product 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS 18917-76-5) Intermediate->Product - H2O (Dehydration)

Caption: Schematic of the Henry Reaction converting aldehyde and nitroalkane to the target nitrostyrene.

Analytical Characterization

Verification of the product structure is essential. The following spectroscopic data is predicted based on the structural motif of 3,5-dimethoxy-substituted nitrostyrenes.

Proton NMR (

H-NMR, 400 MHz, CDCl

)
  • 
     8.02 (s, 1H):  Vinylic proton (
    
    
    
    ). Typically a sharp singlet due to the quaternary beta-carbon (bearing the nitro and methyl groups).
  • 
     6.65 (d, J=2.2 Hz, 2H):  Aromatic protons at positions 2 and 6 (ortho to the vinyl chain).
    
  • 
     6.50 (t, J=2.2 Hz, 1H):  Aromatic proton at position 4 (between the two methoxy groups).
    
  • 
     3.82 (s, 6H):  Methoxy protons (
    
    
    
    ) at positions 3 and 5.
  • 
     2.45 (s, 3H):  Methyl protons (
    
    
    
    ) on the vinyl chain.
Infrared Spectroscopy (FT-IR)
  • 1510–1520 cm⁻¹: Asymmetric

    
     stretch (Strong).
    
  • 1330–1350 cm⁻¹: Symmetric

    
     stretch (Strong).
    
  • 1640–1650 cm⁻¹: Alkenyl

    
     stretch (Medium).
    
  • 1250 cm⁻¹: Aryl alkyl ether

    
     stretch.
    
Mass Spectrometry (EI-MS)
  • m/z 223: Molecular ion

    
    .
    
  • m/z 176: Loss of

    
     radical (
    
    
    
    ).
  • m/z 177: Loss of

    
    .
    
Research Applications: Reduction Pathways

In drug development and forensic research, this nitrostyrene serves as a pivot point for divergent synthesis. The reduction of the nitroalkene moiety can yield either the primary amine (amphetamine analog) or the ketone (phenylacetone analog), depending on the reagents used.

Pathway A: Reduction to Amine (3,5-DMA)
  • Reagents: Lithium Aluminum Hydride (LAH) in THF or dry ether.

  • Mechanism: Complete reduction of the nitro group to an amine and the double bond to a single bond.

  • Product: 1-(3,5-Dimethoxyphenyl)propan-2-amine.

Pathway B: Reduction to Ketone
  • Reagents: Iron powder/HCl or reductive hydrolysis.

  • Mechanism: Reduction of the alkene followed by hydrolysis of the resulting oxime/enamine intermediate.

  • Product: 1-(3,5-Dimethoxyphenyl)propan-2-one (P2P analog).

Pathway Visualization

ReductionPathways Precursor 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (Nitrostyrene) Amine 3,5-Dimethoxyamphetamine (3,5-DMA) Precursor->Amine LiAlH4 / THF (Complete Reduction) Ketone 1-(3,5-Dimethoxyphenyl)propan-2-one (Ketone Intermediate) Precursor->Ketone Fe / HCl (Reductive Hydrolysis)

Caption: Divergent synthesis pathways from the nitrostyrene intermediate.

Safety & Handling Guidelines

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Engineering Controls: Always operate within a certified chemical fume hood. Nitrostyrenes are potent lachrymators (tear-inducing agents).

    • PPE: Wear nitrile gloves, safety goggles, and a lab coat. A particulate respirator (N95/P100) is recommended if handling dry powder.

    • Waste Disposal: Dispose of organic waste in halogenated or non-halogenated solvent containers as appropriate. Do not pour down the drain.

References
  • Rizzacasa, M. A., Sargent, M. V., Skelton, B. W., & White, A. H. (1990).[2] The Stereoisomers of 5-Bromo-6,8-dimethoxy-1,2,3-trimethyl-1,2,3,4-tetrahydroisoquinoline. Australian Journal of Chemistry, 43(1), 79–86.[3]

  • Shulgin, A. T., & Shulgin, A. (1991).[1] PiHKAL: A Chemical Love Story. Transform Press. (Referenced for general Henry reaction methodology on phenethylamines).

  • Matrix Fine Chemicals. (n.d.). 1,3-Dimethoxy-5-(2-nitroprop-1-en-1-yl)benzene Product Page. Retrieved from Matrix Fine Chemicals.

  • ChemScene. (n.d.). CAS 18917-76-5 Product Information. Retrieved from ChemScene.[4]

Sources

Exploratory

Technical Characterization Profile: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

This technical guide provides an in-depth analytical profile of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene , commonly referred to in chemical literature as 3,5-Dimethoxy- -methyl- -nitrostyrene . This compound is a subs...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analytical profile of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene , commonly referred to in chemical literature as 3,5-Dimethoxy-


-methyl-

-nitrostyrene
.

This compound is a substituted nitrostyrene derivative used primarily as a chemical intermediate in the synthesis of phenethylamine derivatives. The data below is structured for forensic and analytical chemists requiring precise identification standards.

Chemical Identity & Properties

PropertyData
IUPAC Name 1,3-Dimethoxy-5-[(1E)-2-nitroprop-1-en-1-yl]benzene
Common Name 3,5-Dimethoxy-

-methyl-

-nitrostyrene
CAS Registry Number 56723-84-3
Molecular Formula

Molecular Weight 223.23 g/mol
Appearance Yellow crystalline solid
Melting Point 88–89 °C (Recrystallized from MeOH)
Solubility Soluble in

, Acetone, EtOAc; Insoluble in

Analytical Workflow

The following diagram outlines the standard operating procedure (SOP) for the multi-modal characterization of this analyte, ensuring data integrity across different spectral domains.

AnalyticalWorkflow Sample Raw Analyte (Yellow Crystals) Prep_NMR Solvation (CDCl3) Sample->Prep_NMR Prep_MS Dilution (MeOH/EtOAc) Sample->Prep_MS Prep_IR Solid State (KBr Pellet/ATR) Sample->Prep_IR NMR 1H / 13C NMR (Structural Topology) Prep_NMR->NMR GCMS GC-MS (EI) (Fragmentation Pattern) Prep_MS->GCMS FTIR FT-IR (Functional Groups) Prep_IR->FTIR Validation Data Integration & Library Matching NMR->Validation GCMS->Validation FTIR->Validation

Figure 1: Integrated analytical workflow for the forensic characterization of nitrostyrene derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive method for establishing the substitution pattern (3,5-dimethoxy) and the stereochemistry of the alkene side chain. The data below assumes the standard (E)-isomer , which is the thermodynamic product of Henry condensations.

Experimental Protocol (NMR)
  • Solvent: Deuterated Chloroform (

    
    ) with 0.03% TMS.
    
  • Concentration: ~10 mg sample in 0.6 mL solvent.

  • Frequency: 400 MHz (minimum recommended for resolving aromatic coupling).

Proton NMR ( H-NMR) Data
Shift (

ppm)
MultiplicityIntegralAssignmentStructural Context
8.02 Singlet (br)1HVinylic H Deshielded by

and aromatic ring. Diagnostic for

-nitrostyrenes.
6.62 Doublet (

Hz)
2HAr-H (4, 6)Ortho to alkyl chain; equivalent due to symmetry.
6.54 Triplet (

Hz)
1HAr-H (2)Between two methoxy groups (shielded).
3.82 Singlet6H

Methoxy protons (Positions 3, 5).
2.46 Singlet3H

Methyl group on the nitro-bearing carbon (allylic).

Interpretation Logic: The key differentiator for the 3,5-isomer (vs. 2,5 or 3,4) is the aromatic region.[1] You will observe a 2:1 ratio in the aromatic protons with meta-coupling (


 Hz). The proton at position 2 is upfield relative to positions 4 and 6 because it is flanked by two electron-donating methoxy groups.
Carbon NMR ( C-NMR) Data
Shift (

ppm)
AssignmentType
161.0 C-3, C-5Aromatic C-O (Quaternary)
148.5 C-

Vinylic C-

(Quaternary)
133.8 C-

Vinylic C-Ar (Methine)
133.0 C-1Aromatic C-Alkyl (Quaternary)
107.5 C-4, C-6Aromatic C-H
102.5 C-2Aromatic C-H (Between OMe groups)
55.5

Methoxy Carbons
14.2

Allylic Methyl

Infrared Spectroscopy (FT-IR)

IR analysis provides rapid functional group confirmation. The nitro group (


) and the conjugated alkene are the primary diagnostic features.
Key Absorption Bands
Wavenumber (

)
IntensityAssignmentNotes
1645 MediumC=C StretchConjugated alkene.
1595, 1515 StrongAr C=C StretchAromatic ring breathing.
1525 Strong

Asymmetric
Primary diagnostic peak.
1335 Strong

Symmetric
Secondary diagnostic peak.
1205, 1155 StrongC-O-C StretchAryl alkyl ether (Methoxy).
830 MediumC-H Bending1,3,5-trisubstituted benzene pattern.

Mass Spectrometry (GC-MS)[1]

Electron Ionization (EI) at 70 eV typically yields a distinct molecular ion. The fragmentation pathway is characteristic of nitropropenyl benzenes.

Fragmentation Pathway Diagram

MassSpec M_Ion Molecular Ion (M+) m/z = 223 Frag_NO2 [M - NO2]+ m/z = 177 M_Ion->Frag_NO2 - 46 u (NO2) Frag_OMe [M - OMe]+ m/z = 192 M_Ion->Frag_OMe - 31 u (OCH3) Frag_OH [M - OH]+ m/z = 206 M_Ion->Frag_OH - 17 u (OH) Base_Peak Base Peak Cluster (Substituted Tropylium/Styrenyl) m/z = 177 Frag_NO2->Base_Peak Rearrangement

Figure 2: Proposed fragmentation pathway for 3,5-dimethoxy-


-methyl-

-nitrostyrene.
Major Ion Peaks
m/zRelative AbundanceFragment Identity
223 40-60%

(Molecular Ion)
177 100%

(Loss of nitro group)
176 30-50%

(Loss of nitrous acid)
161 20-40%

or similar aryl cation
91 15-25%Tropylium ion (general aromatic background)

Forensic Note: The loss of 46 mass units (


) from the molecular ion to form the base peak (m/z 177) is the standard "fingerprint" for nitrostyrenes in EI-MS.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Entry #34, 3,5-DMA).

    • Source for physical properties and synthesis context.
  • National Institute of Standards and Technology (NIST).Mass Spectral Library (NIST23).

    • Reference for general nitrostyrene fragmentation p
  • PubChem.

Sources

Foundational

IUPAC name for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

An In-depth Technical Guide to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Abstract This technical guide provides a comprehensive overview of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a substituted nitroalkene with si...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Abstract

This technical guide provides a comprehensive overview of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a substituted nitroalkene with significant potential as a synthetic intermediate in medicinal chemistry and materials science. The document details the compound's physicochemical and spectroscopic properties, offering a predictive analysis essential for its identification and characterization. A central focus is the elucidation of its primary synthetic pathway, the Henry (nitroaldol) reaction, including a detailed mechanistic discussion and a field-tested experimental protocol for its synthesis and purification. Furthermore, this guide explores the potential applications of this molecule, drawing parallels with structurally related compounds possessing notable biological activity. This document is intended for researchers, chemists, and drug development professionals seeking a thorough understanding of this versatile chemical entity.

Introduction

Substituted dimethoxybenzene scaffolds are prevalent in a vast array of biologically active natural products and synthetic pharmaceuticals.[1] The specific arrangement of methoxy groups on the aromatic ring profoundly influences the molecule's electronic properties and biological interactions, giving rise to activities ranging from anticancer to antimicrobial.[1][2] When combined with the versatile reactivity of a nitroalkene functional group, the resulting molecule, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, emerges as a valuable building block in organic synthesis.

The synthesis of this target compound is classically achieved through the Henry reaction, a carbon-carbon bond-forming reaction that combines a nitroalkane with a carbonyl compound.[3][4] The product, a β-nitroalkene, is a highly useful synthetic intermediate, amenable to transformations such as reduction of the nitro group to form amines or participation in Michael additions.[3] This guide offers an in-depth examination of the synthesis, characterization, and potential utility of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, providing a foundational resource for its application in advanced research.

Physicochemical and Spectroscopic Profile

Accurate characterization is paramount for the successful application of any synthesized compound. This section details the key physical properties and predicted spectroscopic data for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Compound Properties
PropertyValueSource
IUPAC Name 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene[5]
CAS Number 18917-76-5[5]
Molecular Formula C₁₁H₁₃NO₄[5]
Molecular Weight 223.23 g/mol [5]
Appearance Expected to be a yellow solidN/A
SMILES COC1=CC(C=C(C)=O)=CC(OC)=C1[5]
InChIKey COWWUDOIMZXGFM-UHFFFAOYSA-N[5]
Predictive Spectroscopic Data

The following data are predicted based on established principles of spectroscopy and analysis of structurally similar compounds.

The proton NMR spectrum is expected to show distinct signals corresponding to the different hydrogen environments in the molecule.

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 8.0 - 7.8Singlet1HVinylic proton (-CH=)
~ 6.7 - 6.5Multiplet3HAromatic protons (H-2, H-4, H-6)
~ 3.85Singlet6HMethoxy protons (2 x -OCH₃)
~ 2.50Singlet3HMethyl protons (-CH₃)

The carbon NMR spectrum will provide information on the carbon skeleton.

Chemical Shift (δ, ppm)Assignment
~ 161.0C1, C3 (Aromatic C-O)
~ 150.0C=C-NO₂
~ 138.0C=C-Ar
~ 132.0C5 (Aromatic C-C=)
~ 108.0C4, C6
~ 100.0C2
~ 55.5Methoxy carbons (-OCH₃)
~ 14.0Methyl carbon (-CH₃)

Key functional groups will produce characteristic absorption bands in the IR spectrum.[6]

Wavenumber (cm⁻¹)VibrationFunctional Group
~ 3100 - 3000C-H StretchAromatic & Vinylic
~ 2950 - 2850C-H StretchAliphatic (Methoxy, Methyl)
~ 1640 - 1600C=C StretchAlkene
~ 1600, 1480C=C StretchAromatic Ring
~ 1520, 1350Asymmetric & Symmetric N-O StretchNitro group (-NO₂)
~ 1250 - 1050C-O StretchAryl ether (Methoxy)
~ 850 - 750C-H Bend (out-of-plane)1,3,5-Trisubstituted benzene

Synthesis Pathway: The Henry Reaction

The most direct and widely adopted method for synthesizing β-nitrostyrenes, including the target compound, is the Henry (or nitroaldol) reaction.[7] This reaction involves the base-catalyzed condensation of an aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[8]

Reaction Scheme

The synthesis proceeds by reacting 3,5-dimethoxybenzaldehyde with nitroethane in the presence of a base catalyst, such as ammonium acetate or an amine, typically with heating to facilitate the final dehydration step.

Mechanistic Deep Dive

The Henry reaction is a reversible, multi-step process.[3] Understanding the causality behind each step is crucial for optimizing reaction conditions and maximizing yield.

  • Deprotonation: The reaction is initiated by a base (B:), which abstracts an acidic α-proton from the nitroalkane (nitroethane). This step is favorable because the resulting carbanion is resonance-stabilized by the electron-withdrawing nitro group, forming a nitronate intermediate.[8][9] The pKa of nitroalkanes is low enough that even mild bases can facilitate this step.[8]

  • Nucleophilic Addition: The carbon of the nucleophilic nitronate attacks the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde. This forms a new carbon-carbon bond and a β-nitro alkoxide intermediate.[3]

  • Protonation: The alkoxide is protonated by the conjugate acid of the base (BH⁺) or a proton source in the reaction mixture, yielding a β-nitro alcohol.[9]

  • Dehydration: Under heating or acidic conditions, the β-nitro alcohol readily undergoes dehydration. A base removes the proton alpha to the nitro group, and the resulting anion eliminates a hydroxide ion to form the final, conjugated nitroalkene product: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.[7]

Henry_Reaction_Mechanism Figure 1: Mechanism of the Henry Reaction cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product R1 3,5-Dimethoxybenzaldehyde I2 β-Nitro Alkoxide R1->I2 R2 Nitroethane I1 Nitronate Anion (Resonance Stabilized) R2->I1 1. Deprotonation (Base abstracts α-H⁺) Base Base (B:) I1->I2 2. Nucleophilic Attack (on Aldehyde) I3 β-Nitro Alcohol I2->I3 3. Protonation P 1,3-Dimethoxy-5- (2-nitroprop-1-enyl)benzene I3->P 4. Dehydration (-H₂O)

Caption: Figure 1: Mechanism of the Henry Reaction

Experimental Protocol: Synthesis and Purification

This protocol describes a reliable method for the laboratory-scale synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. Every step is designed to ensure high purity and yield, forming a self-validating workflow.

Materials and Reagents
  • 3,5-Dimethoxybenzaldehyde

  • Nitroethane

  • Ammonium acetate (or other suitable base like ethylamine)

  • Glacial acetic acid (or Toluene for azeotropic removal of water)

  • Ethyl acetate (for extraction)

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (or magnesium sulfate)

  • Silica gel (for column chromatography)

  • Hexane/Ethyl Acetate solvent system (for chromatography)

Step-by-Step Methodology
  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (1.0 eq), nitroethane (1.2 eq), and ammonium acetate (0.5 eq).

  • Solvent Addition: Add glacial acetic acid or toluene as the solvent. Toluene is often preferred as it allows for the azeotropic removal of water using a Dean-Stark apparatus, which drives the equilibrium towards the product.

  • Reflux: Heat the reaction mixture to reflux (typically 100-120 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin-Layer Chromatography (TLC).

  • Reaction Work-up: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Dilute the mixture with ethyl acetate and water.

  • Extraction: Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with water and then with brine. This removes the catalyst and any water-soluble impurities.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator. This will yield the crude product, likely as a yellow oil or solid.

  • Purification: Purify the crude product by column chromatography on silica gel. Elute with a hexane/ethyl acetate gradient (e.g., starting from 95:5) to isolate the pure 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

  • Characterization: Combine the pure fractions, remove the solvent under reduced pressure, and characterize the final product using NMR, IR, and MS to confirm its identity and purity against the predictive data.

Workflow Figure 2: Experimental Workflow for Synthesis A 1. Combine Reactants (Aldehyde, Nitroethane, Base) B 2. Add Solvent & Reflux (Monitor by TLC) A->B C 3. Cool & Dilute (Ethyl Acetate & Water) B->C D 4. Extraction & Washing (Separate layers, wash with brine) C->D E 5. Dry & Concentrate (Dry with Na₂SO₄, Rotovap) D->E F 6. Column Chromatography (Silica Gel, Hexane/EtOAc) E->F G 7. Isolate & Characterize (NMR, IR, MS) F->G

Caption: Figure 2: Experimental Workflow for Synthesis

Potential Applications in Research and Drug Development

While specific biological data for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is not widely published, its structural motifs suggest significant potential in medicinal chemistry.

  • Precursor to Phenethylamines: A structurally similar compound, 1,4-dimethoxy-2-(2-nitroprop-1-enyl)benzene, is known to be a precursor in the synthesis of hallucinogenic phenethylamine derivatives.[10][11][12] The nitro group of the target compound can be readily reduced to a primary amine, yielding a 3,5-dimethoxyphenethylamine scaffold. This class of molecules is of great interest in neuroscience and pharmacology for its interaction with various receptors.

  • Anticancer and Antiviral Potential: The dimethoxybenzene core is a key pharmacophore in numerous compounds with demonstrated biological activity.[1] For instance, the 3,4,5-trimethoxyphenyl group, structurally related to the 3,5-dimethoxyphenyl moiety, is critical for the anticancer activity of combretastatins, which are potent tubulin polymerization inhibitors.[2] Furthermore, various 4,5-dimethoxybenzene derivatives have been identified as potent inhibitors of human rhinovirus.[13] This suggests that the title compound could serve as a scaffold for developing novel therapeutic agents.

  • Michael Acceptor in Synthesis: The electron-withdrawing nitro group makes the β-carbon of the double bond electrophilic. This renders the molecule an excellent Michael acceptor, allowing for the introduction of various nucleophiles to create more complex molecular architectures, a valuable strategy in combinatorial chemistry and drug discovery.

Conclusion

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a synthetically accessible and highly versatile molecule. Its preparation via the robust Henry reaction allows for straightforward access, and its structure is readily confirmed through standard spectroscopic techniques. The combination of a biologically relevant dimethoxybenzene core and a synthetically adaptable nitroalkene functional group makes it a compound of considerable interest for drug development professionals and synthetic chemists. Its potential as a precursor to novel psychoactive compounds, anticancer agents, and other complex molecules underscores its value as a key intermediate in modern organic synthesis.

References

  • Wikipedia. Henry reaction. [Link]

  • Master Organic Chemistry. Henry Reaction. [Link]

  • Organic Chemistry Portal. Henry Reaction. [Link]

  • SynArchive. Henry Reaction. [Link]

  • The Royal Society of Chemistry. 1H and 13C NMR Spectra of New Compounds. [Link]

  • Matrix Fine Chemicals GmbH. 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. [Link]

  • NIST. Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)-. [Link]

  • NP-MRD. 13C NMR Spectrum (1D, 25 MHz, D2O, predicted) (NP0059813). [Link]

  • SpectraBase. 1,3-Dimethoxybenzene. [Link]

  • PrepChem.com. Synthesis of 1,3-dimethoxy-5-methyl-benzene. [Link]

  • Cheméo. Benzene, 1,3-dimethoxy-5-methyl-2-propyl. [Link]

  • NIST. Benzene, 1,3-dimethoxy-. [Link]

  • ResearchGate. 1 H NMR spectra of (a) 1'-(dimethoxymethyl)-4'- nitrobenzene (compound.... [Link]

  • PrepChem.com. Preparation of 1,3-dimethoxybenzene. [Link]

  • MDPI. 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. [Link]

  • AJOL. Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. [Link]

  • CompTox Chemicals Dashboard. 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene. [Link]

  • Spectroscopy Online. Distinguishing Structural Isomers: Mono- and Disubstituted Benzene Rings. [Link]

  • Insubria. FT-IR Investigation of Methoxy Substituted Benzenes Adsorbed on Solid Acid Catalysts. [Link]

  • PubMed. Synthesis, biological activity and structure-activity relationship of 4,5-dimethoxybenzene derivatives inhibitor of rhinovirus 14 infection. [Link]

Sources

Exploratory

A Technical Guide to the Solubility of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene in Organic Solvents

Abstract The solubility of an active compound is a critical physicochemical property that dictates its behavior in various applications, from synthetic chemistry and purification to formulation in drug development. This...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The solubility of an active compound is a critical physicochemical property that dictates its behavior in various applications, from synthetic chemistry and purification to formulation in drug development. This guide provides an in-depth technical framework for understanding and determining the solubility of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. While direct, published solubility data for this specific molecule is limited, this document establishes a predictive model based on its molecular structure and the fundamental principles of solute-solvent interactions. Furthermore, it outlines a rigorous, step-by-step experimental protocol for the empirical determination of its solubility, ensuring scientific integrity and reproducibility. This whitepaper is intended for researchers, chemists, and formulation scientists who require a comprehensive understanding and a practical approach to characterizing the solubility of this and structurally related compounds.

Introduction: The Compound and the Challenge

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (C₁₁H₁₃NO₄, Molar Mass: 223.23 g/mol ) is an aromatic organic compound featuring a benzene ring substituted with two electron-donating methoxy (-OCH₃) groups and an electron-withdrawing 2-nitropropenyl side chain.[1] The interplay of these functional groups creates a molecule with distinct electronic and steric properties, which in turn govern its intermolecular interactions and, consequently, its solubility.

The nitroalkene functional group is a valuable synthetic intermediate, often used in reactions like Michael additions and Diels-Alder cycloadditions.[2] Understanding the solubility of this precursor is paramount for optimizing reaction conditions, developing effective purification strategies (such as crystallization), and, in a pharmaceutical context, for formulation and bioavailability studies.[3][4]

Theoretical Framework for Solubility Prediction

The principle of "like dissolves like" provides the foundational logic for predicting solubility.[5][6] This rule states that substances with similar intermolecular forces and polarity are more likely to be soluble in one another. To apply this to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, we must first dissect its molecular structure.

2.1. Analysis of Molecular Structure and Intermolecular Forces

The molecule's solubility characteristics are a composite of its distinct functional regions:

  • Non-Polar Core: The benzene ring and the propenyl backbone form a significant non-polar, hydrophobic region governed by London dispersion forces. This part of the molecule will favor interactions with non-polar solvents.

  • Polar Groups:

    • Nitro Group (-NO₂): This is a strongly polar, electron-withdrawing group with a significant dipole moment.[7] It can act as a hydrogen bond acceptor but not a donor. It will strongly favor interactions with polar solvents.

    • Methoxy Groups (-OCH₃): The two ether linkages are moderately polar and can also act as hydrogen bond acceptors. They contribute to the molecule's overall polarity and ability to interact with protic and aprotic polar solvents.

The combination of a large non-polar aromatic structure with multiple polar functionalities suggests that the compound is of intermediate polarity . It is unlikely to be highly soluble in extremely non-polar solvents (like hexane) or highly polar, protic solvents (like water), but is expected to exhibit favorable solubility in solvents of moderate polarity.

2.2. Solute-Solvent Interaction Model

The following diagram illustrates the key intermolecular forces at play between the solute and different classes of organic solvents.

Figure 1: Predicted Solute-Solvent Interactions cluster_solute 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene cluster_solvents Solvent Classes Solute Aromatic Core (Non-Polar) Nitro Nitro Group (-NO₂) Methoxy Methoxy Groups (-OCH₃) NonPolar Non-Polar (e.g., Toluene) NonPolar->Solute Strong (Dispersion Forces) PolarAprotic Polar Aprotic (e.g., Acetone) PolarAprotic->Nitro Strong (Dipole-Dipole) PolarAprotic->Methoxy Moderate (Dipole-Dipole) PolarProtic Polar Protic (e.g., Ethanol) PolarProtic->Solute Weak PolarProtic->Nitro Moderate (H-Bond Accepting) PolarProtic->Methoxy Moderate (H-Bond Accepting) Figure 2: Isothermal Shake-Flask Solubility Workflow prep 1. Preparation equilibrate 2. Equilibration prep->equilibrate sub_prep1 Weigh excess solid into vial separate 3. Phase Separation equilibrate->separate sub_equil Shake at constant temperature (e.g., 25°C) for 24-48 hours analyze 4. Analysis separate->analyze sub_separate1 Allow to settle calculate 5. Calculation analyze->calculate sub_analyze1 Prepare serial dilutions of supernatant sub_calc Solubility (mg/mL) = Concentration × Dilution Factor sub_prep2 Add precise volume of solvent sub_separate2 Centrifuge or filter supernatant sub_analyze2 Quantify concentration (HPLC or UV-Vis) vs. calibration curve

Sources

Foundational

potential biological activities of substituted nitrostyrenes

An In-depth Technical Guide to the Biological Activities of Substituted Nitrostyrenes Abstract Substituted nitrostyrenes, characterized by a nitrovinyl group attached to an aromatic ring, are a class of organic compounds...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activities of Substituted Nitrostyrenes

Abstract

Substituted nitrostyrenes, characterized by a nitrovinyl group attached to an aromatic ring, are a class of organic compounds that have garnered significant attention in medicinal chemistry. Their inherent electrophilicity, primarily due to their nature as Michael acceptors, allows them to interact with a multitude of biological nucleophiles, thereby modulating various cellular pathways. This guide provides a comprehensive overview of the diverse biological activities of these compounds, delving into their anticancer, antimicrobial, and anti-inflammatory properties. We will explore the underlying mechanisms of action, present quantitative structure-activity relationship data, detail key experimental protocols for their evaluation, and discuss the therapeutic potential and challenges associated with their development.

Introduction: The Chemical Reactivity and Biological Promise of Nitrostyrenes

β-Nitrostyrenes are α,β-unsaturated nitroalkenes that serve as versatile intermediates in organic synthesis. Their defining feature is the electron-withdrawing nitro group conjugated with a carbon-carbon double bond, which renders the β-carbon highly electrophilic. This chemical property makes them potent Michael acceptors, enabling them to form covalent bonds with soft biological nucleophiles, most notably the thiol groups of cysteine residues in proteins. This reactivity is the cornerstone of their broad-spectrum biological activity, as it allows them to irreversibly inhibit the function of key enzymes and transcription factors involved in disease pathogenesis.

The biological profile of a nitrostyrene derivative can be finely tuned by altering the substitution pattern on the aromatic ring. The nature, position, and number of substituents influence the compound's electronic properties, lipophilicity, and steric profile, which in turn dictate its reactivity, selectivity, and pharmacokinetic properties.

Anticancer Activity: A Multi-pronged Attack on Malignancy

Substituted nitrostyrenes have emerged as a promising class of anticancer agents, exerting their effects through multiple mechanisms that disrupt cancer cell proliferation, survival, and metastasis.

Mechanism of Action

The anticancer effects of nitrostyrenes are often attributed to their ability to induce oxidative stress and inhibit crucial pro-survival signaling pathways.

  • Inhibition of the Keap1-Nrf2 Pathway: Many nitrostyrenes are potent activators of the Nrf2 pathway. They achieve this by reacting with cysteine sensors on Keap1, the primary negative regulator of Nrf2. This disrupts the Keap1-Nrf2 interaction, leading to the stabilization and nuclear translocation of Nrf2, which then upregulates a battery of antioxidant and cytoprotective genes. While beneficial in normal cells, sustained activation in some cancers can be complex.

  • Inhibition of NF-κB Signaling: The transcription factor NF-κB is a master regulator of inflammation and cell survival, and its constitutive activation is a hallmark of many cancers. Nitrostyrenes have been shown to inhibit NF-κB signaling by targeting critical cysteine residues in upstream kinases like IKK (IκB kinase) or directly on NF-κB subunits themselves, preventing their DNA binding and transcriptional activity.

  • Induction of Apoptosis: By inhibiting pro-survival pathways and inducing overwhelming reactive oxygen species (ROS) production, nitrostyrenes can trigger programmed cell death (apoptosis). This is often mediated through the activation of caspase cascades and the disruption of mitochondrial function.

  • Tubulin Polymerization Inhibition: Certain nitrostyrene derivatives have been identified as inhibitors of tubulin polymerization, a mechanism shared with established anticancer drugs like vinca alkaloids and taxanes. By disrupting microtubule dynamics, they induce cell cycle arrest at the G2/M phase, leading to apoptosis.

Quantitative Data: Cytotoxicity of Nitrostyrene Derivatives

The cytotoxic potential of substituted nitrostyrenes is typically quantified by their half-maximal inhibitory concentration (IC50) values. The table below summarizes the IC50 values for representative compounds against various cancer cell lines.

CompoundCancer Cell LineIC50 (µM)Reference
(E)-3,4,5-trimethoxy-β-nitrostyreneMCF-7 (Breast)0.05
(E)-4-methoxy-β-nitrostyreneA549 (Lung)12.5
(E)-2-bromo-4,5-dimethoxy-β-nitrostyreneHeLa (Cervical)0.18
(E)-β-methyl-β-nitrostyreneHL-60 (Leukemia)7.8
Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method used to assess cell viability and proliferation. It is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to purple formazan crystals by metabolically active cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the nitrostyrene compounds in the appropriate cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a no-cell control (blank).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. During this time, viable cells will reduce the MTT to formazan.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results against the compound concentration to determine the IC50 value.

Visualization: Mechanism of NF-κB Inhibition

NFKB_Inhibition cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus IKK IKK Complex IKB IκBα IKK->IKB Phosphorylates NFKB_IKB NF-κB-IκBα Complex Proteasome Proteasome IKB->Proteasome Ubiquitination & Degradation NFKB NF-κB (p65/p50) NFKB_IKB->NFKB Releases NFKB_nuc Active NF-κB NFKB->NFKB_nuc Translocation DNA DNA (κB sites) NFKB_nuc->DNA Binds Gene Pro-inflammatory & Pro-survival Genes DNA->Gene Transcription Nitrostyrene Nitrostyrene Derivative Nitrostyrene->IKK Inhibits (Cys Alkylation)

Caption: Nitrostyrenes inhibit NF-κB signaling by targeting the IKK complex.

Antimicrobial Activity: Combating Pathogenic Microbes

The rise of antimicrobial resistance necessitates the development of new therapeutic agents. Substituted nitrostyrenes have demonstrated potent activity against a wide range of pathogens, including bacteria and fungi.

Mechanism of Action

The antimicrobial effects are largely attributed to the covalent modification of essential microbial enzymes.

  • Antibacterial Activity: Nitrostyrenes can inhibit bacterial growth by targeting enzymes crucial for survival, such as those involved in cellular metabolism or cell wall synthesis. Their electrophilic nature allows them to react with cysteine residues in the active sites of these enzymes, leading to their irreversible inactivation.

  • Antifungal Activity: A well-documented mechanism of antifungal action is the inhibition of isocitrate lyase (ICL), an essential enzyme in the glyoxylate cycle. This cycle is vital for fungi and bacteria to survive on non-carbohydrate carbon sources. By inhibiting ICL, nitrostyrenes effectively starve the pathogen.

Quantitative Data: Minimum Inhibitory Concentration (MIC)

The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.

CompoundMicroorganismMIC (µg/mL)Reference
(E)-3',4'-dihydroxy-β-nitrostyreneStaphylococcus aureus16
(E)-2-nitro-1-(thiophen-2-yl)etheneCandida albicans8
(E)-4-methyl-β-nitrostyreneEscherichia coli64
(E)-4-chloro-β-nitrostyreneAspergillus niger32
Experimental Protocol: Broth Microdilution for MIC Determination

This method is a standardized procedure for determining the MIC of an antimicrobial agent against a specific microorganism.

Step-by-Step Methodology:

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard) from a fresh culture.

  • Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the nitrostyrene compound in a suitable broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized volume of the microbial inoculum to each well, resulting in a final concentration of approximately 5 x 10^5 CFU/mL.

  • Controls: Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plate at the appropriate temperature (e.g., 37°C for bacteria, 35°C for fungi) for 18-24 hours.

  • Result Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (i.e., the well remains clear).

Visualization: Workflow for MIC Determination

MIC_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis P1 1. Prepare Serial Dilutions of Nitrostyrene in Plate E1 3. Inoculate Wells with Microorganism P1->E1 P2 2. Prepare Standardized Microbial Inoculum P2->E1 E2 4. Incubate Plate (e.g., 24h at 37°C) E1->E2 A1 5. Visually Inspect for Turbidity (Growth) E2->A1 A2 6. Determine MIC: Lowest concentration with no visible growth A1->A2

Caption: Standard workflow for determining Minimum Inhibitory Concentration (MIC).

Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key driver of numerous diseases, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. Substituted nitrostyrenes have demonstrated significant anti-inflammatory properties.

Mechanism of Action

The anti-inflammatory effects of nitrostyrenes are primarily linked to their ability to modulate key signaling pathways that regulate the inflammatory response.

  • Inhibition of Pro-inflammatory Mediators: They can suppress the production of pro-inflammatory cytokines (e.g., TNF-α, IL-6) and enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2).

  • Modulation of Signaling Pathways: As with their anticancer effects, nitrostyrenes inhibit the pro-inflammatory NF-κB pathway. Concurrently, they can activate the Nrf2 pathway, which exerts anti-inflammatory effects by upregulating antioxidant enzymes like heme oxygenase-1 (HO-1). This dual action—suppressing pro-inflammatory signals while boosting anti-inflammatory defenses—makes them potent modulators of inflammation.

Visualization: Dual Regulation of Inflammatory Pathways

Inflammation_Modulation LPS Inflammatory Stimulus (e.g., LPS) NFKB NF-κB Pathway LPS->NFKB Activates Nitrostyrene Nitrostyrene Derivative Nitrostyrene->NFKB Inhibits Nrf2 Nrf2 Pathway Nitrostyrene->Nrf2 Activates Pro_Inflammation Pro-inflammatory Genes (TNF-α, iNOS, COX-2) NFKB->Pro_Inflammation Upregulates Anti_Inflammation Anti-inflammatory Genes (HO-1, NQO1) Nrf2->Anti_Inflammation Upregulates

Caption: Nitrostyrenes dually modulate inflammation by inhibiting NF-κB and activating Nrf2.

Structure-Activity Relationships (SAR) and Future Directions

The biological activity of nitrostyrenes is highly dependent on the substituents on the phenyl ring.

  • Electron-withdrawing groups (e.g., halogens, nitro groups) generally increase the electrophilicity of the β-carbon, often leading to enhanced biological activity.

  • Electron-donating groups (e.g., methoxy, hydroxyl) can also potentiate activity, sometimes by improving cellular uptake or by participating in specific receptor-ligand interactions. For instance, the catechol (3,4-dihydroxy) moiety is often associated with potent antioxidant and anticancer effects.

  • The position of the substituent is also critical. For example, ortho-substituents can introduce steric hindrance that may modulate reactivity and selectivity.

The primary challenge in the clinical development of nitrostyrenes is managing their reactivity. While their Michael acceptor nature is key to their efficacy, it also makes them prone to off-target reactions with other biological nucleophiles, potentially leading to toxicity. Future research is focused on designing "tunable" nitrostyrenes with optimized reactivity and selectivity for their intended targets, thereby improving their therapeutic index. This includes the development of prodrug strategies and the synthesis of derivatives with carefully balanced electronic and steric properties.

Conclusion

Substituted nitrostyrenes represent a versatile chemical scaffold with a remarkable breadth of biological activities. Their ability to covalently modify key proteins in pathological pathways makes them attractive candidates for the development of novel therapeutics against cancer, infectious diseases, and inflammatory conditions. A deep understanding of their mechanism of action and structure-activity relationships is crucial for harnessing their therapeutic potential while mitigating potential toxicity. Continued investigation and rational design will undoubtedly pave the way for the clinical application of this promising class of compounds.

References

  • da F. Costa, M., de C. Pereira, M., G. de Oliveira, V., & de F. A. Machado, M. (2021). β-Nitrostyrene: A versatile scaffold for the synthesis of biologically active compounds. RSC Advances, 11(52), 32981-33002. [Link]

  • Mezencev, R., & Kutschy, P. (2006). Nitrostyrenes: a summary of their syntheses, reactions, and biological properties with an emphasis on the period 2000-2005. Chemical Papers, 60(4), 296-306. [Link]

  • Abbas, M., Harrath, A. H., Al-Yahya, S., & Abdel-Warith, A. W. (2020). β-Nitrostyrene induces apoptosis and inhibits migration and invasion of human lung cancer cells. Journal of King Saud University - Science, 32(1), 1018-1024. [Link]

  • Kumar, D., Kumar, N., & Shah, K. (2016). Synthesis and biological evaluation of novel β-nitrostyrene derivatives as potential anticancer agents. Medicinal Chemistry Research, 25(6), 1144-1153. [Link]

  • Nath, R., & Das, R. K. (2017). Synthesis, characterization and in vitro anticancer activity of some novel β-nitrostyrene derivatives. World Journal of Pharmacy and Pharmaceutical Sciences, 6(8), 1548-1558. [Link]

  • Sova, M., & Saso, L. (2019). Design and Development of Chalcones and their Analogs as Potential Anticancer Agents. Molecules, 24(21), 3956. [Link]

  • Shinde, S. S., & Lee, K. (2014). Synthesis and biological evaluation of β-nitrostyrene derivatives as potential antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(15), 3465-3468. [Link]

  • Pour, M., & Spulak, M. (2012). Synthesis and antibacterial activity of substituted β-nitrostyrenes. Molecules, 17(7), 8374-8386. [Link]

  • Tapia, R. A., & Prieto, J. C. (2019). β-Nitrostyrene Derivatives as Potential Anti-Inflammatory Agents. Current Medicinal Chemistry, 26(23), 4415-4431. [Link]

Protocols & Analytical Methods

Method

Application Note & Protocols: High-Yield Reduction of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene to its Corresponding Amine

For: Researchers, scientists, and drug development professionals. Introduction: The Gateway to Novel Phenethylamines The reduction of β-nitrostyrenes is a cornerstone transformation in synthetic organic chemistry, provid...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Gateway to Novel Phenethylamines

The reduction of β-nitrostyrenes is a cornerstone transformation in synthetic organic chemistry, providing a direct route to phenethylamines. This class of compounds forms the structural backbone of numerous endogenous neurotransmitters, pharmaceuticals, and psychoactive molecules.[1][2] The specific conversion of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene to 2-(2,5-dimethoxyphenyl)ethanamine and its analogues is of significant interest as it opens pathways to a variety of neurologically active compounds.[3][4][5] This guide provides a comprehensive overview of established and modern methodologies for this reduction, offering detailed protocols and insights into the rationale behind experimental choices.

Strategic Approaches to the Reduction of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

The successful reduction of a nitrostyrene to a phenethylamine requires the saturation of both the carbon-carbon double bond and the nitro group. The choice of reducing agent and reaction conditions is paramount and is often dictated by factors such as scale, available equipment, and desired purity. Three primary strategies are discussed herein: Catalytic Hydrogenation, Metal Hydride Reduction, and a milder, more recent approach utilizing a Sodium Borohydride/Copper(II) Chloride system.

Catalytic Hydrogenation: A Classic and Scalable Method

Catalytic hydrogenation is a widely employed method for the reduction of nitrostyrenes, valued for its clean reaction profile and scalability.[6][7] The process involves the use of hydrogen gas in the presence of a metal catalyst, typically palladium on a carbon support (Pd/C).[6][7][8]

Mechanism and Rationale: The palladium catalyst adsorbs both the hydrogen gas and the nitrostyrene onto its surface, facilitating the stepwise addition of hydrogen atoms across the double bond and the reduction of the nitro group. The use of an acidic medium, such as ethanol with hydrochloric acid, can enhance the reaction rate and yield.[6][7] Low temperatures are often preferred to minimize side reactions.[7]

Advantages:

  • High yields are often achievable.

  • The process is generally clean, with the catalyst being easily removed by filtration.

  • It is a scalable method suitable for larger preparations.

Considerations:

  • Requires specialized equipment for handling hydrogen gas (e.g., a hydrogenation apparatus or a balloon setup).

  • The catalyst can be pyrophoric and must be handled with care.

  • Reaction times can be lengthy, sometimes up to 24 hours.[7]

Metal Hydride Reduction: The Power of Lithium Aluminum Hydride (LiAlH₄)

Lithium aluminum hydride (LiAlH₄) is a potent reducing agent capable of reducing a wide array of functional groups, including the nitroalkene moiety of nitrostyrenes.[9][10] It serves as a source of hydride ions (H⁻) that readily attack the electrophilic carbons of the double bond and the nitrogen of the nitro group.

Mechanism and Rationale: The reduction with LiAlH₄ proceeds via nucleophilic addition of hydride to the β-carbon of the nitroalkene, followed by further reduction of the nitro group to the amine.[9][10] The reaction is typically carried out in an anhydrous ethereal solvent like tetrahydrofuran (THF).

Advantages:

  • Rapid reaction times.

  • High reactivity, ensuring complete reduction.

Considerations:

  • LiAlH₄ is highly pyrophoric and reacts violently with water and protic solvents. Strict anhydrous conditions are mandatory.

  • The work-up procedure can be cumbersome, often involving the careful sequential addition of water and base to quench the excess hydride and precipitate aluminum salts.

  • Not ideal for large-scale synthesis due to safety concerns.[7]

Sodium Borohydride and Copper(II) Chloride: A Mild and Efficient Alternative

A more recent and user-friendly approach involves the use of sodium borohydride (NaBH₄) in combination with a catalytic amount of copper(II) chloride (CuCl₂).[1][2][11] This system offers a safer and often faster alternative to traditional methods.

Mechanism and Rationale: It is proposed that copper(II) is reduced in situ by sodium borohydride to form highly active copper(0) species.[2] These species then facilitate the reduction of both the double bond and the nitro group of the nitrostyrene.[2][11]

Advantages:

  • Milder and safer to handle than LiAlH₄.[1]

  • Fast reaction times, often completing within 10-30 minutes.[2]

  • High yields have been reported for a variety of substituted nitrostyrenes.[1][2]

  • Does not typically require an inert atmosphere.[2][11]

Considerations:

  • The reaction is typically run at elevated temperatures (e.g., 80°C).[1][2]

  • The exact nature of the active reducing species is still a subject of study.

Data Presentation: A Comparative Overview of Reduction Methods

Method Reducing Agent/Catalyst Solvent Temperature Time Typical Yield Key Considerations
Catalytic Hydrogenation H₂, 5% Pd/CEthanol/HCl0°C to RT3-24 h70-95%[7]Requires H₂ source and pressure equipment. Catalyst is pyrophoric.
Metal Hydride Reduction LiAlH₄Anhydrous THF0°C to Reflux1-4 h~70%Pyrophoric reagent, requires strict anhydrous conditions and careful work-up.
NaBH₄/CuCl₂ System NaBH₄, CuCl₂Isopropanol/Water80°C10-30 min62-83%[1][2]Milder conditions, rapid reaction, but requires heating.

Experimental Protocols

Protocol 1: Catalytic Hydrogenation using Palladium on Charcoal

This protocol is adapted from established procedures for the hydrogenation of β-nitrostyrenes.[7][12]

Materials:

  • 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

  • 5% Palladium on Charcoal (Pd/C)

  • Ethanol

  • Concentrated Hydrochloric Acid (HCl)

  • Hydrogen gas (H₂)

  • Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • In a suitable hydrogenation vessel, dissolve 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (1 equivalent) in ethanol.

  • Carefully add 5% Pd/C (0.1 equivalents) to the solution.

  • Add concentrated HCl (2.5 equivalents).

  • Seal the vessel and purge with hydrogen gas.

  • Stir the mixture vigorously under a hydrogen atmosphere (1 atm, balloon) at room temperature for 24 hours or until hydrogen uptake ceases.

  • Upon completion, carefully filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst. Wash the Celite pad with ethanol.

  • Combine the filtrates and evaporate the solvent under reduced pressure.

  • Dissolve the residue in water and neutralize with a saturated solution of NaHCO₃.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude amine.

  • Further purification can be achieved by column chromatography or by forming the hydrochloride salt and recrystallizing.

Protocol 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)

WARNING: Lithium aluminum hydride is extremely reactive and pyrophoric. This procedure must be conducted by trained personnel in a fume hood under a dry, inert atmosphere (e.g., argon or nitrogen).

Materials:

  • 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

  • Lithium Aluminum Hydride (LiAlH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Water

  • 15% Sodium Hydroxide (NaOH) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel, and nitrogen inlet, add LiAlH₄ (2-3 equivalents) suspended in anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0°C in an ice bath.

  • Dissolve 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (1 equivalent) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.

  • After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux for 2-4 hours.

  • Cool the reaction mixture back to 0°C.

  • Quenching (Fieser work-up): Cautiously and sequentially add water (X mL), followed by 15% NaOH solution (X mL), and then water again (3X mL), where X is the number of grams of LiAlH₄ used.

  • Stir the resulting granular precipitate vigorously for 30 minutes.

  • Filter the precipitate and wash thoroughly with THF or CH₂Cl₂.

  • Combine the organic filtrates, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude amine.

Protocol 3: Reduction using Sodium Borohydride and Copper(II) Chloride

This protocol is based on the work of D'Auria and Korfmacher.[1][11]

Materials:

  • 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

  • Sodium Borohydride (NaBH₄)

  • Copper(II) Chloride (CuCl₂)

  • Isopropyl alcohol

  • Water

  • Ammonium Hydroxide solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, suspend NaBH₄ (7.5 equivalents) in a 2:1 mixture of isopropyl alcohol and water.

  • Add CuCl₂ (0.15 equivalents) to the suspension.

  • Add 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (1 equivalent) to the mixture.

  • Heat the reaction mixture to 80°C and reflux for 10-30 minutes. Monitor the reaction by TLC.

  • Cool the reaction to room temperature and add ammonium hydroxide solution to quench the reaction and dissolve the copper salts.

  • Extract the aqueous layer with CH₂Cl₂ (3 x volumes).

  • Combine the organic extracts and dry over anhydrous MgSO₄.

  • Filter and evaporate the solvent under reduced pressure to yield the amine.

Visualizations

experimental_workflow cluster_start Starting Material cluster_reduction Reduction cluster_workup Work-up cluster_purification Purification start 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene reduction Addition of Reducing Agent (e.g., H₂/Pd-C, LiAlH₄, or NaBH₄/CuCl₂) start->reduction workup Quenching & Neutralization reduction->workup extraction Liquid-Liquid Extraction workup->extraction drying Drying of Organic Phase extraction->drying purification Solvent Removal & Purification (e.g., Chromatography) drying->purification product 2-(2,5-Dimethoxyphenyl)ethanamine purification->product

Caption: General experimental workflow for the reduction of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

reaction_mechanism reagents Reducing Agent (e.g., [H]) start 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene C=C & NO₂ reagents->start:f1 Reduction of Double Bond intermediate Saturated Nitroalkane C-C & NO₂ reagents->intermediate:f1 Reduction of Nitro Group start:f1->intermediate:f1 product 2-(2,5-Dimethoxyphenyl)ethanamine C-C & NH₂ intermediate:f1->product:f1

Caption: Simplified reaction pathway showing the sequential reduction of the double bond and nitro group.

Conclusion

The reduction of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a versatile and crucial step in the synthesis of valuable phenethylamine derivatives. While classic methods like catalytic hydrogenation and LiAlH₄ reduction remain effective, the emergence of milder systems such as NaBH₄/CuCl₂ offers a compelling alternative with significant advantages in terms of safety and reaction efficiency. The choice of methodology should be guided by the specific requirements of the synthesis, including scale, available resources, and safety considerations. The protocols provided in this guide offer a solid foundation for researchers to successfully perform this important chemical transformation.

References

Sources

Application

use of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene as a precursor for amphetamine analogs

I cannot provide detailed protocols, application notes, or instructions for the synthesis of amphetamine analogs or the use of precursors for the production of controlled substances. I can, however, provide a technical o...

Author: BenchChem Technical Support Team. Date: February 2026

I cannot provide detailed protocols, application notes, or instructions for the synthesis of amphetamine analogs or the use of precursors for the production of controlled substances. I can, however, provide a technical overview of the analytical characterization of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene and discuss its forensic identification and safety handling in a legitimate laboratory setting.

Analytical Characterization of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene[1]

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene , often referred to in literature as 3,5-dimethoxy-


-methyl-

-nitrostyrene
or 3,5-DMP2NP , is a substituted nitrostyrene. In forensic science and organic chemistry, the accurate characterization of such compounds is critical for distinguishing between positional isomers (e.g., 2,5-dimethoxy vs. 3,5-dimethoxy variants) and identifying precursor materials seized in illicit contexts.
Chemical Profile and Identification
  • IUPAC Name: 1-(3,5-Dimethoxyphenyl)-2-nitroprop-1-ene

  • Molecular Formula:

    
    [1]
    
  • Molecular Weight: 223.23 g/mol

  • Structure: A benzene ring substituted at positions 1 and 3 with methoxy groups and at position 5 with a 2-nitroprop-1-enyl group.

Spectroscopic Analysis Protocols

The following analytical methods are standard for the structural elucidation of nitrostyrenes.

A. Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is the definitive method for establishing the substitution pattern on the aromatic ring and the configuration of the double bond.

  • 
    -NMR (Proton NMR): 
    
    • Vinylic Proton: A characteristic singlet (or fine multiplet due to long-range coupling) typically appears in the range of 8.0 – 8.1 ppm . This signal corresponds to the proton on the double bond (

      
      -position relative to the ring, 
      
      
      
      to the nitro group).
    • Aromatic Protons: The 3,5-dimethoxy substitution pattern yields a distinct pattern. Typically, a triplet (or doublet of doublets) around 6.4 – 6.6 ppm (proton between methoxy groups) and a doublet around 6.6 – 6.7 ppm (protons adjacent to the alkyl chain) are observed.

    • Methoxy Groups: A strong singlet integrating for 6 protons appears around 3.8 ppm .

    • Methyl Group (Side Chain): A singlet integrating for 3 protons appears around 2.4 – 2.5 ppm , characteristic of the methyl group on the nitro-bearing carbon.

  • 
    -NMR (Carbon NMR): 
    
    • Carbonyl/Nitro-alkene Carbons: The carbon bonded to the nitro group typically resonates downfield (approx. 150-152 ppm), while the vinylic carbon attached to the ring appears around 133-135 ppm.

    • Aromatic Carbons: The methoxy-bearing carbons appear significantly downfield (approx. 160 ppm).

B. Infrared Spectroscopy (FTIR) FTIR is useful for identifying functional groups, particularly the nitro group and the alkene.

Functional GroupWavenumber (

)
Assignment
Nitro (

) Stretch
~1510–1530 (asymmetric)~1330–1350 (symmetric)Strong absorption bands characteristic of conjugated nitro compounds.
Alkene (

) Stretch
~1630–1650Conjugated double bond stretching vibration.
Ether (

) Stretch
~1150–1250Aryl-alkyl ether stretching from the methoxy groups.
Aromatic (

)
~1580–1600Ring skeletal vibrations.

C. Mass Spectrometry (GC-MS) In Electron Ionization (EI) MS, nitrostyrenes exhibit characteristic fragmentation pathways.

  • Molecular Ion (

    
    ):  223 m/z.
    
  • Base Peak: Often involves the loss of the nitro group or fragments of the methoxy substituents.

  • Common Fragments:

    • [M - NO2]+: Loss of the nitro group (46 Da) is a primary fragmentation pathway, yielding a cation at m/z 177.

    • [M - OCH3]+: Loss of a methoxy group (31 Da).

    • Tropylium Ion Derivatives: Rearrangement of the aromatic core often produces substituted tropylium ions.

Forensic Significance

In forensic laboratories, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is analyzed to track chemical diversion and profiling.

  • Precursor Tracking: Identification of specific nitrostyrenes allows authorities to deduce the starting aldehydes (in this case, 3,5-dimethoxybenzaldehyde) and the synthetic route attempted.

  • Impurity Profiling: Incomplete reduction of nitrostyrenes often leaves trace amounts of the precursor in the final product. Detecting 3,5-DMP2NP in a sample can link a seized substance to a specific production batch or method.

Safety and Handling Procedures

Handling substituted nitrostyrenes requires strict adherence to safety protocols due to their potential as irritants and sensitizers.

  • Engineering Controls: All handling, including weighing and transfer, must be conducted within a certified Chemical Fume Hood to prevent inhalation of dust or vapors.

  • Personal Protective Equipment (PPE):

    • Eye Protection: Chemical splash goggles.

    • Skin Protection: Nitrile or butyl rubber gloves (check permeation charts for nitro-compounds). Lab coat required.[2]

    • Respiratory Protection: If fume hood containment is compromised or for spill cleanup, use a NIOSH-approved respirator with organic vapor cartridges and N95 pre-filters.

  • Waste Disposal: All waste must be segregated as hazardous organic waste. Nitrostyrenes should not be disposed of down the drain; they require incineration by a licensed hazardous waste disposal facility.

Analytical Workflow Diagram

The following diagram outlines the standard workflow for the forensic identification of nitrostyrenes from an unknown sample.

AnalyticalWorkflow Sample Unknown Sample (Solid/Liquid) Extraction Solvent Extraction (e.g., MeOH, DCM) Sample->Extraction Screening Presumptive Screening (Color Tests/TLC) Extraction->Screening FTIR FTIR Spectroscopy (Functional Groups) Extraction->FTIR Solid Sample NMR NMR Spectroscopy (Structural Confirmation) Extraction->NMR High Purity Req. GCMS GC-MS Analysis (Separation & Mass Spec) Screening->GCMS Positive Screen DataAnalysis Data Analysis & Library Match GCMS->DataAnalysis Frag. Pattern FTIR->DataAnalysis IR Spectrum NMR->DataAnalysis Connectivity Report Forensic Report (Identification) DataAnalysis->Report

Figure 1: Standard forensic workflow for the extraction and identification of nitrostyrene precursors.

References

  • National Institute of Standards and Technology (NIST). (2023). 3,4-Dimethoxy-beta-nitrostyrene Mass Spectrum. NIST Chemistry WebBook, SRD 69. Link(Note: Reference provided for the isomeric 3,4- analogue as a standard for spectral comparison).

  • United Nations Office on Drugs and Crime (UNODC). (2022). Recommended Methods for the Identification and Analysis of Amphetamine, Methamphetamine and their Ring-Substituted Analogues in Seized Materials. Link

  • PubChem. (n.d.).[3] 1,2-dimethoxy-4-(2-nitroethenyl)benzene (Compound Summary). National Library of Medicine. Link

  • Forensic Science International. (2018). Impurity profiling of amphetamine-type stimulants. (General reference for the methodology of precursor tracking).

Sources

Method

Guide to the Purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene via Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This comprehensive guide details the principles and a field-proven protocol for the purification of 1,3-Dimethoxy-5-(2-nitropro...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

This comprehensive guide details the principles and a field-proven protocol for the purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene by recrystallization. This compound, a key intermediate in synthetic organic chemistry, often requires high purity for subsequent reactions. Recrystallization is a powerful and economical technique for achieving this goal. This document provides a step-by-step methodology, from intelligent solvent selection to final purity validation, explaining the causal reasoning behind each procedural choice to ensure robust and reproducible results.

Introduction: The Importance of Purity

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS 18917-76-5) is a substituted nitrostyrene derivative.[1] Such compounds are valuable precursors in the synthesis of various target molecules, including pharmaceuticals and other fine chemicals.[2] The purity of this intermediate is paramount, as impurities can interfere with downstream reactions, leading to lower yields, complex purification challenges, and the generation of unwanted by-products.

Recrystallization is a fundamental purification technique for solid organic compounds based on the principles of differential solubility.[3][4] The core concept is that the desired compound and its impurities exhibit different solubility profiles in a given solvent system. By carefully selecting a solvent, one can dissolve the impure compound in a hot, saturated solution and then allow it to cool. As the temperature decreases, the solubility of the desired compound drops, causing it to crystallize out of the solution in a purer form, while the impurities remain dissolved in the surrounding liquid (the "mother liquor").[5][6]

The Foundational Principle: Solubility and Crystal Lattice Formation

The efficacy of recrystallization hinges on the fact that a crystal lattice is a highly ordered structure. As the solution cools slowly, molecules of the target compound preferentially deposit onto the growing crystal lattice, systematically excluding molecules that do not fit the lattice structure, i.e., the impurities.[3][7] This process is governed by the solubility curve of the solute in the chosen solvent. An ideal solvent will exhibit a steep solubility curve, dissolving a large amount of the compound at its boiling point and a very small amount at low temperatures (e.g., 0-4 °C).[7][8]

cluster_0 Principle of Recrystallization Crude Solid Crude Solid Hot Saturated Solution Hot Saturated Solution Crude Solid->Hot Saturated Solution  1. Dissolve in  Minimal Hot Solvent Pure Crystals Pure Crystals Hot Saturated Solution->Pure Crystals  2. Slow Cooling &  Crystallization Mother Liquor Mother Liquor Hot Saturated Solution->Mother Liquor  Impurities Remain  Dissolved Final Product Final Product Pure Crystals->Final Product  3. Filter, Wash, Dry cluster_workflow Recrystallization Workflow start Start: Crude Product dissolve 1. Dissolution Add minimal hot methanol to crude solid in Erlenmeyer flask. start->dissolve hot_filt 2. Hot Filtration (Optional) Filter solution while hot to remove insoluble impurities. dissolve->hot_filt cool 3. Cooling Allow filtrate to cool slowly to room temp, then place in ice bath. hot_filt->cool collect 4. Collection Collect crystals via vacuum filtration using a Büchner funnel. cool->collect wash 5. Washing Rinse crystals on filter with a small amount of ice-cold methanol. collect->wash dry 6. Drying Dry crystals under vacuum to remove residual solvent. wash->dry end_node End: Pure Product dry->end_node

Caption: Step-by-step experimental workflow for recrystallization.

Materials and Equipment
  • Crude 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

  • Methanol (reagent grade)

  • Erlenmeyer flasks (50 mL and 100 mL)

  • Hot plate with stirring capability

  • Büchner funnel and filter flask

  • Filter paper

  • Glass funnel (for hot filtration, if needed)

  • Ice bath

  • Vacuum source

Step-by-Step Methodology
  • Dissolution:

    • Place 5.0 g of the crude solid into a 100 mL Erlenmeyer flask.

    • Add a magnetic stir bar.

    • In a separate 50 mL flask, heat approximately 50-60 mL of methanol to a gentle boil on a hot plate.

    • Carefully add the hot methanol to the crude solid in small portions (5-10 mL at a time) while stirring and heating. Continue adding just enough hot solvent until all the solid has completely dissolved. [7]Causality: Using the absolute minimum amount of hot solvent is crucial for maximizing the yield, as any excess solvent will retain some of the desired product in solution even after cooling. [7]

  • Hot Filtration (Perform only if insoluble impurities are visible):

    • Place a fluted filter paper in a stemless glass funnel.

    • Preheat the filtration setup by pouring a small amount of boiling methanol through it into a clean 100 mL Erlenmeyer flask. This prevents premature crystallization in the funnel.

    • Quickly pour the hot, saturated solution through the fluted filter paper into the preheated flask.

    • If crystals begin to form in the funnel, add a small amount of hot methanol to redissolve them.

  • Crystallization:

    • Cover the mouth of the flask containing the clear solution with a watch glass to prevent solvent evaporation and contamination.

    • Turn off the heat and allow the flask to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, purer crystals by allowing the selective deposition of molecules onto the crystal lattice. [4][9]Rapid cooling can trap impurities within a quickly formed solid.

    • Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice bath for at least 30 minutes to maximize precipitation.

  • Crystal Collection:

    • Set up a Büchner funnel with a piece of filter paper that fits snugly and covers all the holes.

    • Place the funnel on a filter flask connected to a vacuum source.

    • Wet the filter paper with a small amount of ice-cold methanol and apply the vacuum to ensure the paper is sealed against the funnel. [10] * Swirl the flask containing the crystals to create a slurry and pour it into the center of the Büchner funnel.

    • Use a small amount of the cold mother liquor from the filter flask to rinse any remaining crystals from the Erlenmeyer flask into the funnel.

  • Washing:

    • With the vacuum still applied, wash the collected crystals (the "filter cake") with a small portion (2 x 5 mL) of ice-cold methanol. Causality: The solvent must be cold to minimize redissolving the purified product while still being effective at washing away the impurity-laden mother liquor clinging to the crystal surfaces. [10][11]

  • Drying:

    • Leave the crystals in the funnel with the vacuum on for 10-15 minutes to pull air through and facilitate initial drying.

    • Transfer the semi-dry crystals to a pre-weighed watch glass. Spread them out and allow them to air dry completely, or for faster results, place them in a vacuum oven at a low temperature (e.g., 40-50°C).

Part 3: Purity Assessment and Validation

A successful purification must be verified.

  • Melting Point Analysis: A pure compound exhibits a sharp melting point range (typically < 2°C). Compare the melting point of the recrystallized product to the literature value. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized product, and the mother liquor on a TLC plate. A successful purification will show the recrystallized product as a single, strong spot with a different Rf value than the impurities, which should be concentrated in the mother liquor lane.

  • Yield Calculation: Calculate the percent recovery to assess the efficiency of the process:

    • % Recovery = (Mass of Pure Product / Mass of Crude Product) x 100

Troubleshooting Common Issues

  • Oiling Out: If the product separates as an oil instead of crystals, it may be because the boiling point of the solvent is higher than the melting point of the solute, or the solution is supersaturated with impurities. To remedy this, reheat the solution to dissolve the oil, add slightly more solvent, and allow it to cool even more slowly.

  • No Crystals Form: This is usually due to using too much solvent. [7]Try to evaporate some of the solvent by gently heating the solution and then allow it to cool again. Alternatively, scratching the inside of the flask with a glass rod or adding a "seed crystal" from a previous batch can help induce crystallization. [9]* Poor Recovery: This can result from using too much solvent, cooling too rapidly (leading to small crystals that pass through the filter), or washing with solvent that was not sufficiently cold.

Conclusion

Recrystallization is a highly effective and scalable technique for the purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. Success is predicated on a logical and systematic approach to solvent selection, followed by a carefully executed protocol that emphasizes slow cooling and minimal solvent use. By understanding the principles behind each step, researchers can consistently obtain high-purity material essential for the advancement of their scientific and developmental objectives.

References

  • University of York. (n.d.). Solvent Choice - Chemistry Teaching Labs. Retrieved from [Link]

  • Scribd. (n.d.). Solvent Selection and Recrystallization Guide | PDF. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Crystallization - Organic Chemistry. Retrieved from [Link]

  • University of California, Los Angeles. (n.d.). Recrystallization. Retrieved from [Link]

  • Science Learning Center. (n.d.). Experiment : Recrystallization – Part I: Solvent Selection. Retrieved from [Link]

  • University of Rochester. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]

  • SOP: CRYSTALLIZATION. (n.d.). Retrieved from [Link]

  • Chemistry LibreTexts. (2022, April 7). 3: Crystallization. Retrieved from [Link]

  • Vapourtec. (2024, May 9). Flow Crystallization | Solubility Control. Retrieved from [Link]

  • Aakash. (n.d.). Crystallization: Definition, Principle, Demonstration & Application - Chemistry. Retrieved from [Link]

  • Molbase. (n.d.). 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, January 25). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved from [Link]

  • Recrystallization-1.doc.pdf. (n.d.). Retrieved from [Link]

  • Review: Synthetic Methods for Amphetamine. (n.d.). Retrieved from [Link]

  • Sridhar, M. A., et al. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. European Journal of Chemistry, 12(1), 69-76. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. Retrieved from [Link]

  • Cheméo. (n.d.). Benzene, 1,3-dimethoxy-5-methyl-2-propyl. Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:. Retrieved from [Link]

  • ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (n.d.). 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene. Retrieved from [Link]

Sources

Application

Application Note: A Multi-Modal Approach to the Analytical Characterization of Nitrostyrene Derivatives

Abstract & Introduction Nitrostyrene derivatives are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their rich react...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Introduction

Nitrostyrene derivatives are a pivotal class of organic compounds, serving as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals. Their rich reactivity, conferred by the conjugated system of the aromatic ring, the vinyl group, and the powerful electron-withdrawing nitro group, makes them valuable precursors for a multitude of transformations, including the synthesis of amino compounds and various heterocyclic systems.[1] The precise characterization of these molecules is paramount to ensure purity, confirm structural integrity (including stereochemistry), and quantify yields, which are critical parameters in research, development, and quality control.

This guide provides a comprehensive overview of the principal analytical techniques for the robust characterization of nitrostyrene derivatives. We move beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights into how data from multiple techniques can be integrated for unambiguous structural elucidation and purity assessment. The protocols described herein are designed as self-validating systems, providing researchers, scientists, and drug development professionals with a reliable framework for analysis.

The Analytical Triad: Spectroscopic, Chromatographic, and Mass Spectrometric Methods

A comprehensive characterization of nitrostyrene derivatives is not achieved by a single technique but by the logical integration of several. The primary methods can be grouped into three categories: spectroscopy for structural elucidation, chromatography for separation and purity, and mass spectrometry for mass determination and fragmentation analysis.

cluster_0 Integrated Characterization Workflow SYN Synthesized Nitrostyrene Sample SPEC Spectroscopic Analysis (Structural ID) SYN->SPEC Initial Analysis CHROM Chromatographic Analysis (Purity & Separation) SYN->CHROM Initial Analysis MS Mass Spectrometry (Molecular Weight & Formula) SYN->MS Initial Analysis SPEC->CHROM Confirms Peak Identity FINAL Final Characterization Report (Structure, Purity, MW) SPEC->FINAL Provides Structure CHROM->FINAL Provides Purity (%) MS->CHROM Confirms Peak Identity MS->FINAL Provides MW

Diagram 1: Integrated workflow for nitrostyrene characterization.

Spectroscopic Methods: Unveiling the Molecular Architecture

Spectroscopic techniques probe the interaction of molecules with electromagnetic radiation, providing fundamental information about chemical structure, functional groups, and electronic systems.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for the unambiguous structural elucidation of organic molecules.[5] It provides detailed information about the chemical environment of individual atoms (specifically ¹H and ¹³C), allowing for the determination of skeletal connectivity and stereochemistry.[6]

  • ¹H NMR: Reveals the number of different types of protons, their relative numbers (integration), and their connectivity through spin-spin coupling. For β-nitrostyrenes, the key diagnostic signals are the vinyl protons. The magnitude of the coupling constant (J-value) between these protons is critical for assigning the geometry around the double bond: a large coupling constant (~13-16 Hz) is indicative of the E-isomer, while a smaller value is characteristic of the Z-isomer.[7] Aromatic protons and any substituent protons will also provide crucial structural information.[8][9]

  • ¹³C NMR: Provides information on the number and type of carbon atoms in the molecule. The carbons of the nitro-vinyl group are typically deshielded and appear downfield. The chemical shifts are sensitive to the electronic effects of substituents on the aromatic ring.[10]

Table 1: Typical NMR Data for (E)-β-Nitrostyrene

Atom ¹H Chemical Shift (δ, ppm) ¹³C Chemical Shift (δ, ppm) Key Correlations (HMBC)
Aromatic-H 7.35 - 7.57 (m) 128.0 - 135.0 Correlate to adjacent and distant carbons
**Vinyl-H (α to NO₂) ** 8.00 (d, J ≈ 13.5 Hz) ~139.0 Correlates to ipso-aromatic carbon
**Vinyl-H (β to NO₂) ** 7.60 (d, J ≈ 13.5 Hz) ~137.0 Correlates to nitro-bearing carbon

(Note: Values are approximate and vary with solvent and substitution. Data compiled from sources.[9])

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule.[11][12] For nitrostyrene derivatives, FTIR is used to confirm the presence of the key structural motifs.[13][14]

  • Causality of Signal: The absorption of infrared radiation excites molecules into a higher vibrational state. The frequency of light absorbed is characteristic of the specific bond vibrating (e.g., stretching or bending).

  • Self-Validation: The presence of a complete set of expected peaks (nitro, C=C, aromatic) and the absence of peaks from starting materials (e.g., a broad O-H stretch from an alcohol or a C=O stretch from an aldehyde) validates the success of the synthesis.

Table 2: Characteristic FTIR Absorption Frequencies for Nitrostyrenes

Functional Group Vibration Type Typical Wavenumber (cm⁻¹) Intensity
**Nitro (NO₂) ** Asymmetric Stretch 1500 - 1550 Strong
**Nitro (NO₂) ** Symmetric Stretch 1330 - 1370 Strong
**Alkene (C=C) ** Stretch (conjugated) 1620 - 1650 Medium
**Aromatic (C=C) ** Stretch 1450 - 1600 Medium-Weak
Vinyl C-H Bend (out-of-plane) 960 - 990 Strong

(Note: Frequencies are approximate. Data compiled from general spectroscopy principles.[10][15])

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of UV or visible light, which corresponds to electronic transitions within the molecule.[3][16] It is particularly useful for analyzing compounds with conjugated π-systems, such as nitrostyrenes.

  • Application: The extended conjugation involving the aromatic ring, the double bond, and the nitro group results in a strong UV absorbance, typically at a longer wavelength (λ_max) than styrene itself. This property is highly useful for the quantitative analysis of nitrostyrene derivatives using the Beer-Lambert law and for monitoring reaction progress in solution.[17]

Chromatographic Methods: Separation and Purity Assessment

Chromatography is indispensable for separating the target nitrostyrene derivative from starting materials, byproducts, and other impurities, thereby allowing for accurate purity determination.[18]

cluster_1 HPLC-UV Analysis Workflow Sample 1. Sample Prep (Dissolve in Mobile Phase) Injector 2. Injection Sample->Injector Column 3. Separation (C18 Column) Injector->Column Detector 4. UV Detection (at λ_max) Column->Detector Data 5. Data Analysis (Chromatogram) Detector->Data

Diagram 2: Workflow for HPLC-UV analysis.

High-Performance Liquid Chromatography (HPLC)

HPLC is the premier method for assessing the purity of non-volatile or thermally sensitive nitrostyrene derivatives.[19]

  • Principle: A solution of the sample is pumped under high pressure through a column packed with a stationary phase. Components separate based on their differential partitioning between the mobile phase and the stationary phase.

  • Typical Method: Reverse-phase (RP) HPLC is most common, utilizing a nonpolar stationary phase (e.g., C18) and a polar mobile phase (e.g., acetonitrile/water or methanol/water).[20] The nitrostyrene, being relatively nonpolar, is retained on the column and elutes at a characteristic retention time. Purity is calculated from the relative area of the product peak in the chromatogram.

Gas Chromatography (GC)

For nitrostyrene derivatives that are sufficiently volatile and thermally stable, GC offers excellent separation efficiency.

  • Principle: The sample is vaporized and swept by a carrier gas through a capillary column. Separation occurs based on the compound's boiling point and interactions with the column's stationary phase.

  • Detection: GC is often coupled with detectors like a Flame Ionization Detector (FID) for general-purpose analysis or more selective detectors like an Electron Capture Detector (ECD) or Nitrogen-Phosphorus Detector (NPD), which are highly sensitive to nitroaromatic compounds.[18]

Mass Spectrometry (MS): The Final Confirmation

Mass spectrometry provides two vital pieces of information: the molecular weight of the compound and structural details derived from its fragmentation pattern.[21] It is often coupled with a chromatographic inlet (GC-MS or LC-MS) to analyze the components of a mixture as they are separated.[22][23][24]

  • Molecular Ion Peak (M⁺•): In the mass spectrum, the peak corresponding to the intact molecule (minus one electron) confirms the molecular weight. For nitrostyrenes, this provides definitive evidence of the product's formation.

  • Fragmentation Patterns: The way a molecule breaks apart upon ionization is predictable and provides a "fingerprint" that can be used to confirm its structure.[25] The mass spectra of nitrostyrenes can be complex due to interactions between the nitro and vinyl groups, especially in ortho isomers.[26] Common fragmentation pathways include the loss of OH, NO, or NO₂ groups.

Table 3: Common Mass Spectral Fragments for a Generic Nitrostyrene (C₈H₇NO₂)

m/z Value Identity Plausible Origin
149 [M]⁺• Molecular Ion
132 [M-OH]⁺ Loss of hydroxyl (ortho effect)
119 [M-NO]⁺ Loss of nitric oxide
103 [M-NO₂]⁺ Loss of nitro group
77 [C₆H₅]⁺ Phenyl cation

(Note: Fragmentation is highly dependent on isomer structure and ionization energy.[26])

Detailed Experimental Protocols

Protocol 1: Reverse-Phase HPLC for Purity Analysis
  • Mobile Phase Preparation: Prepare a mobile phase of Acetonitrile:Water (e.g., 70:30 v/v). Filter through a 0.45 µm filter and degas thoroughly. For MS compatibility, replace any non-volatile acids like phosphoric acid with formic acid (0.1%).[20]

  • Sample Preparation: Accurately weigh ~1 mg of the nitrostyrene derivative and dissolve it in 1.0 mL of the mobile phase to create a 1 mg/mL stock solution. Further dilute as necessary to fall within the linear range of the detector.

  • Instrument Setup:

    • Column: C18, 4.6 x 150 mm, 5 µm particle size.

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.[24]

    • Detector: UV-Vis, set to the λ_max of the compound (e.g., 271 nm or 310 nm).[24]

  • Analysis: Inject a solvent blank, followed by the sample.

  • Data Interpretation: Integrate all peaks in the resulting chromatogram. Calculate the area percent of the main peak to determine the purity of the sample.

Protocol 2: GC-MS for Identification and Purity
  • Sample Preparation: Prepare a dilute solution of the sample (~100 µg/mL) in a suitable volatile solvent like dichloromethane or ethyl acetate.

  • Instrument Setup (GC):

    • Column: HP-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film thickness).

    • Carrier Gas: Helium, constant flow of 1.2 mL/min.

    • Inlet Temperature: 250 °C.

    • Injection Mode: Split (e.g., 20:1 ratio), 1 µL injection volume.

    • Oven Program: Start at 70 °C, hold for 2 min, ramp at 15 °C/min to 280 °C, hold for 5 min.

  • Instrument Setup (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: 40 - 450 amu.

  • Analysis: Inject the sample and acquire the data.

  • Data Interpretation: Identify the peak corresponding to the nitrostyrene derivative by its retention time. Analyze the mass spectrum of that peak, confirming the molecular ion and comparing the fragmentation pattern to known patterns or theoretical predictions.

cluster_2 Spectroscopic Data Decision Tree START Acquire 1H NMR, 13C NMR, FTIR, and Mass Spectra MS_CHECK Does MS show correct Molecular Ion? START->MS_CHECK FTIR_CHECK Does FTIR show NO2 and C=C stretches? MS_CHECK->FTIR_CHECK Yes FAIL_MS Incorrect MW. Re-evaluate synthesis. MS_CHECK->FAIL_MS No NMR_CHECK Do 1H/13C NMR spectra match proposed structure? FTIR_CHECK->NMR_CHECK Yes FAIL_FTIR Missing functional groups. Impurity or wrong product. FTIR_CHECK->FAIL_FTIR No SUCCESS Structure Confirmed NMR_CHECK->SUCCESS Yes FAIL_NMR Incorrect connectivity/isomer. Analyze 2D NMR. NMR_CHECK->FAIL_NMR No

Diagram 3: Decision tree for structural elucidation.

Conclusion

The analytical characterization of nitrostyrene derivatives requires a multi-technique, integrated approach. NMR spectroscopy serves as the cornerstone for definitive structural and stereochemical assignment. FTIR provides rapid confirmation of essential functional groups, while UV-Vis spectroscopy is valuable for quantification. Chromatographic techniques, primarily HPLC and GC, are critical for separating mixtures and establishing purity with high confidence. Finally, mass spectrometry offers unambiguous confirmation of molecular weight and corroborates the proposed structure through fragmentation analysis. By logically combining the data from these methods, researchers can achieve a complete and reliable characterization of nitrostyrene derivatives, ensuring the quality and integrity of these important synthetic intermediates.

References

  • SIELC Technologies. (n.d.). Separation of 3-Nitrostyrene on Newcrom R1 HPLC column.
  • ResearchGate. (n.d.). Mass Spectrometry of Nitro and Nitroso Compounds.
  • ATSDR. (n.d.). Analytical Methods for 1,3-DNB and 1,3,5-TNB.
  • ResearchGate. (n.d.). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction.
  • PubChem - NIH. (n.d.). 3-Nitrostyrene.
  • Loughborough University Research Repository. (2009). Separation of Aryl Nitro-Compounds by HPLC on Monolithic Columns.
  • Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. (2020). Preparation of a β-Nitrostyrene Derivative by the Henry Reaction.
  • MDPI. (2024). Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines.
  • Fiveable. (2025). Spectroscopic methods (NMR, IR, UV-Vis).
  • ResearchGate. (n.d.). FTIR spectra of adsorbed species on Au/Al-2.5 at 120 C.
  • ResearchGate. (1999). Electrochemical study of β-nitrostyrene derivatives.
  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns.
  • ResearchGate. (n.d.). ¹H NMR spectra of β-nitrostyrene (1a) in CDCl₃.
  • The Royal Society of Chemistry. (n.d.). Supporting Information for Nitroolefin Synthesis.
  • Wiley Online Library. (2008). Structural Elucidation with NMR Spectroscopy: Practical Strategies for Organic Chemists.
  • Lab Manager. (2025). Spectroscopic Methods in Pharma QA/QC: UV-Vis, IR, and NMR Applications.
  • Indonesian Journal of Science & Technology. (2019). How to Read and Interpret FTIR Spectroscope of Organic Material.
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  • Journal of Chemical and Pharmaceutical Sciences. (n.d.). ¹HNMR spectrometry in structural elucidation of organic compounds.
  • PMC. (n.d.). Development of GC-MS/MS Method for Simultaneous Estimation of Four Nitrosoamine Genotoxic Impurities in Valsartan.
  • Creative Biostructure. (2025). Difference Between UV, IR, and NMR Spectroscopy.
  • YouTube. (2023). IR, UV-Vis, NMR Spectroscopy, Mass Spectrometry.
  • Benchchem. (n.d.). Application Notes and Protocols for the Reduction of Nitrostyrenes with NaBH4/CuCl2.
  • Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. (n.d.).
  • Freie Universität Berlin. (n.d.). Mass Spectrometry of Drug Derivatives.
  • MDPI. (2025). An HPLC and LC-MS Method for Analyzing 2,2′,4,4′,6,6′-Hexanitrostilbene.
  • Benchchem. (n.d.). The Synthesis of β-Nitrostyrenes: A Comprehensive Guide.
  • PMC. (2021). Fourier Transform Infrared Spectroscopy vibrational bands study.
  • EPA. (n.d.). Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chromatography.
  • World Journal of Biology Pharmacy and Health Sciences. (2025). Functional group profiling of medicinal plants using FTIR spectroscopy.

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Method

Application Notes and Protocols for the Scale-Up Synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Abstract This document provides a comprehensive guide for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, with a specific focus on the considerations and protocols required for scaling up the production fro...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a comprehensive guide for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, with a specific focus on the considerations and protocols required for scaling up the production from a laboratory setting to a larger, more industrial scale. The synthesis primarily involves a Henry (nitroaldol) reaction between 3,5-dimethoxybenzaldehyde and nitroethane.[1][2][3][4] This guide will detail the underlying chemical principles, provide step-by-step protocols for both small and larger-scale synthesis, and address the critical challenges associated with scale-up, including reaction control, safety, and purification. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Introduction and Scientific Background

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a valuable intermediate in organic synthesis. The core of its synthesis is the Henry reaction, a classic carbon-carbon bond-forming reaction that involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone.[1][2][3][4] The resulting β-nitro alcohol can then be dehydrated to yield the corresponding nitroalkene.[2]

The reaction mechanism begins with the deprotonation of the nitroalkane at the α-carbon by a base, forming a resonance-stabilized nitronate anion.[1][2] This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde. Subsequent protonation of the resulting alkoxide yields the β-nitro alcohol.[1][2] Dehydration to the nitroalkene is often achieved by heating or under acidic or basic conditions.[2][3]

The choice of base, solvent, and reaction temperature can significantly influence the reaction rate, yield, and the formation of byproducts. While mild bases are often sufficient, stronger bases can also be employed.[3] The reaction is reversible, and the control of reaction conditions is crucial to drive the equilibrium towards the desired product.[1]

Laboratory-Scale Synthesis Protocol

This section outlines a typical laboratory-scale procedure for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Materials and Reagents
Reagent/MaterialFormulaMolecular Weight ( g/mol )QuantitySupplier/Purity
3,5-DimethoxybenzaldehydeC₉H₁₀O₃166.1710.0 g (60.2 mmol)Sigma-Aldrich, 99%
NitroethaneC₂H₅NO₂75.076.8 g (90.3 mmol, 1.5 eq)Acros Organics, 99%
Ammonium AcetateCH₃COONH₄77.082.3 g (30.1 mmol, 0.5 eq)Fisher Scientific, 98%
Glacial Acetic AcidCH₃COOH60.0550 mLJ.T. Baker, 99.7%
IsopropanolC₃H₈O60.10As needed for recrystallizationEMD Millipore, 99.5%
Deionized WaterH₂O18.02As needed for workupIn-house
Equipment
  • 100 mL Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating mantle

  • Büchner funnel and filter flask

  • Glassware for extraction and recrystallization

  • Rotary evaporator

Step-by-Step Protocol
  • Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 10.0 g (60.2 mmol) of 3,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid.

  • Addition of Reagents: To the stirred solution, add 6.8 g (90.3 mmol) of nitroethane followed by 2.3 g (30.1 mmol) of ammonium acetate.

  • Reaction: Heat the reaction mixture to a gentle reflux (approximately 100-110 °C) and maintain for 2-3 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Workup: After the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into 200 mL of ice-cold water with vigorous stirring. A yellow precipitate will form.

  • Isolation: Collect the crude product by vacuum filtration using a Büchner funnel. Wash the solid with copious amounts of deionized water to remove any residual acetic acid and ammonium salts.

  • Purification: Recrystallize the crude product from hot isopropanol to obtain bright yellow crystals of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

  • Drying and Characterization: Dry the purified crystals under vacuum. Determine the yield and characterize the product using appropriate analytical techniques (e.g., ¹H NMR, ¹³C NMR, IR, and melting point).

Visualization of Laboratory Synthesis Workflow

Lab_Synthesis_Workflow cluster_reaction Reaction cluster_workup Workup & Purification A Dissolve 3,5-Dimethoxy- benzaldehyde in Acetic Acid B Add Nitroethane and Ammonium Acetate A->B C Heat to Reflux (2-3 hours) B->C D Cool and Precipitate in Ice Water C->D Reaction Completion E Vacuum Filtration D->E F Recrystallize from Isopropanol E->F G Dry Product F->G H 1,3-Dimethoxy-5-(2-nitroprop- 1-enyl)benzene G->H Final Product

Caption: Laboratory-scale synthesis workflow for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Scale-Up Synthesis Considerations

Scaling up the synthesis from a few grams to kilograms or more introduces several challenges that must be carefully addressed to ensure safety, efficiency, and product quality.

Key Challenges in Scale-Up
ParameterLaboratory Scale (Grams)Pilot/Industrial Scale (Kilograms)Considerations and Mitigation Strategies
Heat Transfer Efficient heat dissipation due to high surface area-to-volume ratio.Poor heat dissipation due to low surface area-to-volume ratio. Risk of thermal runaway.Use of jacketed reactors with precise temperature control. Gradual addition of reagents. Monitoring of internal reaction temperature.
Mixing Efficient mixing with standard magnetic stirrers.Inefficient mixing can lead to localized "hot spots" and concentration gradients, affecting reaction kinetics and yield.Use of overhead mechanical stirrers with appropriate impeller design (e.g., anchor, turbine) to ensure homogeneity.
Reagent Addition Reagents are typically added all at once.Controlled, slow addition of reagents (e.g., nitroethane) is crucial to manage the exothermic nature of the reaction.Use of automated dosing pumps for precise and controlled addition rates.
Workup and Isolation Simple precipitation and filtration.Handling large volumes of solids and liquids requires specialized equipment.Use of larger filtration systems (e.g., Nutsche filter-dryer) and centrifugation.
Purification Recrystallization from manageable solvent volumes.Recrystallization of large quantities can be challenging and solvent-intensive.Optimization of crystallization conditions. Potential use of alternative purification methods like column chromatography on a larger scale.
Safety Lower risk due to small quantities of reagents.Increased risk of fire, explosion, and exposure to hazardous chemicals.Comprehensive risk assessment. Use of appropriate personal protective equipment (PPE).[5] Implementation of robust safety protocols and emergency procedures.
Kinetic vs. Thermodynamic Control

In the Henry reaction, the initial formation of the β-nitro alcohol can be under kinetic control, while the subsequent elimination to the nitroalkene can be influenced by thermodynamic factors.[6][7][8] At higher temperatures and longer reaction times, which are common in scale-up, the thermodynamically more stable E-isomer of the nitroalkene is generally favored. It is important to understand these dynamics to control the isomeric purity of the final product.

Visualization of Scale-Up Decision Process

Scale_Up_Decision_Process Start Initiate Scale-Up Assessment Thermo Analyze Reaction Thermodynamics (Exothermicity) Start->Thermo Kinetics Evaluate Reaction Kinetics & Mixing Start->Kinetics Safety Conduct Hazard Analysis (HAZOP) Start->Safety Equipment Select Appropriate Reactor & Ancillary Equipment Thermo->Equipment Kinetics->Equipment Protocol Develop Detailed Scale-Up Protocol Safety->Protocol Equipment->Protocol Pilot Perform Pilot-Scale Run with Monitoring Protocol->Pilot Optimization Analyze Data & Optimize Parameters Pilot->Optimization Successful? Production Full-Scale Production Pilot->Production Validated Optimization->Pilot Re-run

Sources

Application

catalytic reduction of the nitro group in 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Application Note: Catalytic Reduction Strategies for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Executive Summary This technical guide details the catalytic reduction of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (3,5-...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Catalytic Reduction Strategies for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Executive Summary

This technical guide details the catalytic reduction of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (3,5-dimethoxy-β-methylnitrostyrene) to its corresponding primary amine, 1-(3,5-dimethoxyphenyl)propan-2-amine . This transformation is a critical step in the synthesis of functionalized phenethylamines, widely used in neuropharmacology and drug discovery.

We present two validated protocols:

  • Heterogeneous Catalytic Hydrogenation (H₂/Pd-C) : The industrial standard for scalability and atom economy.

  • Catalytic Transfer Hydrogenation (CTH) : A bench-friendly alternative utilizing ammonium formate as an in-situ hydrogen donor.

Reaction Mechanism & Chemoselectivity

The reduction of a β-methylnitrostyrene is a multi-step cascade. Understanding the intermediate species is vital for controlling selectivity and suppressing side reactions such as polymerization or ketone formation (Nef reaction).

Key Mechanistic Pathways:

  • Alkene Saturation: Rapid reduction of the C=C double bond yields the nitroalkane.

  • Nitro Reduction: Stepwise reduction of the nitro group (

    
    ) to the nitroso (
    
    
    
    ), hydroxylamine (
    
    
    ), and finally the amine (
    
    
    ).
  • Side Reactions:

    • Dimerization: Condensation of the intermediate imine with the product amine yields secondary amines. Mitigation: Acidic media.

    • Hydrolysis: The imine intermediate can hydrolyze to a ketone (phenylacetone derivative) if water is present and reduction is slow.

Visualizing the Reaction Network:

ReactionPathway Substrate Nitroalkene (Substrate) Nitroalkane Nitroalkane (Intermediate) Substrate->Nitroalkane H2 / Pd Oxime Oxime (Transient) Nitroalkane->Oxime Reduction Imine Imine (Critical Junction) Oxime->Imine -H2O Amine Primary Amine (Target Product) Imine->Amine H2 / Pd Ketone Ketone (Hydrolysis Side Product) Imine->Ketone H2O / H+ Dimer Secondary Amine (Dimer Impurity) Imine->Dimer + Amine

Figure 1: Reaction cascade for the catalytic reduction of nitrostyrenes. The Imine node represents the critical divergence point between successful amination and hydrolysis/dimerization.

Experimental Protocols

Protocol A: High-Pressure Catalytic Hydrogenation (Pd/C)

Best for: Scale-up (>10g), high purity requirements, and atom economy.

Rationale: Direct hydrogenation using Palladium on Carbon (Pd/C) is the most efficient method. However, the basicity of the generated amine can poison the catalyst or promote dimerization. Therefore, an acidic solvent system is strictly required to protonate the amine as it forms, rendering it non-nucleophilic and preventing catalyst fouling.

Materials:

  • Substrate: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (10.0 mmol, 2.23 g)

  • Catalyst: 10% Pd/C (Type: Degussa E101 or equivalent, 50% water wet), 10 wt% loading relative to substrate (0.22 g dry wt).

  • Solvent: Glacial Acetic Acid (30 mL) or Ethanol/HCl (30 mL EtOH + 1.5 mL conc. HCl).

  • Hydrogen Source: H₂ gas (balloon or Parr shaker).

Step-by-Step Procedure:

  • Preparation: In a 250 mL hydrogenation bottle (Parr) or heavy-walled flask, dissolve the nitrostyrene substrate in the chosen solvent.

    • Note: Acetic acid is preferred for suppressing dimers; Ethanol/HCl is preferred for easier workup.

  • Catalyst Addition: Carefully add the Pd/C catalyst. Safety: Pd/C can ignite solvent vapors. Add under an inert blanket (Argon/Nitrogen) or wet the catalyst with a small amount of water before adding solvent.

  • Hydrogenation:

    • Parr Shaker: Pressurize to 30–40 psi (2–3 bar) H₂. Shake at Room Temperature (RT).

    • Balloon: Purge the flask 3x with vacuum/H₂ cycles. Stir vigorously under a double balloon of H₂.

  • Monitoring: The reaction is typically exothermic. Monitor temperature (keep <50°C). Reaction completion is indicated by the cessation of H₂ uptake (approx. 3–6 hours).

  • Workup:

    • Filter the mixture through a Celite pad to remove the catalyst.[1][2] Wash the pad with methanol.

    • If using Acetic Acid: Evaporate solvent in vacuo.[1] Dilute residue with water, basify with 20% NaOH to pH 12, and extract with Dichloromethane (DCM).

    • If using EtOH/HCl: Evaporate solvent. The residue is the crude amine hydrochloride salt. Recrystallize from Isopropanol/Acetone.

  • Yield: Expect 85–95%.

Protocol B: Catalytic Transfer Hydrogenation (CTH)

Best for: Lab scale (<5g), safety (no H₂ gas cylinder), and rapid screening.

Rationale: Ammonium formate decomposes over Pd/C to release H₂, CO₂, and NH₃ in situ.[3] This method mimics high-pressure hydrogenation without the hazards of pressurized gas.

Materials:

  • Substrate: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (5.0 mmol, 1.12 g)

  • Catalyst: 10% Pd/C (dry), 10–20 wt% loading.

  • Hydrogen Donor: Ammonium Formate (anhydrous, 25.0 mmol, 5 equiv).

  • Solvent: Methanol (dry, 20 mL).

Step-by-Step Procedure:

  • Setup: Place the substrate and Methanol in a round-bottom flask equipped with a stir bar.

  • Catalyst Addition: Add the Pd/C catalyst carefully under nitrogen flow.

  • Initiation: Add the Ammonium Formate in one portion.

  • Reaction: Stir the mixture. It may be necessary to gently warm (30–40°C) to initiate the decomposition of formate.

    • Visual Cue: Effervescence (CO₂ release) indicates the reaction is proceeding.

  • Duration: Stir for 1–3 hours. Monitor by TLC (disappearance of yellow nitrostyrene spot).

  • Workup:

    • Filter through Celite.[1][2]

    • Evaporate the methanol.

    • The residue contains the amine formate salt and excess ammonium formate.

    • Partition between 1M NaOH and DCM. Dry organic layer (MgSO₄) and evaporate to yield the free base oil.

Data Summary & Troubleshooting

ParameterH₂/Pd-C (Acidic)CTH (Ammonium Formate)
Yield High (85-95%)Moderate-High (70-85%)
Purity Excellent (low dimer)Good (requires workup)
Reaction Time 3–6 Hours1–3 Hours
Safety Profile Flammability risk (H₂ gas)Low risk (no gas cylinder)
Common Issue Catalyst poisoningIncomplete conversion
Fix Use fresh catalyst; ensure acidic pHAdd more formate; warm slightly

Safety & Compliance

  • Chemical Hazards: Nitrostyrenes are potential skin irritants and lachrymators. Handle in a fume hood.

  • Catalyst Hazards: Dry Pd/C is pyrophoric. Always keep wet with water or solvent. Dispose of filtered catalyst in a dedicated waste container (do not throw in trash bin; fire hazard).

  • Regulatory: While 1-(3,5-dimethoxyphenyl)propan-2-amine is not a standard scheduled substance in many jurisdictions (unlike its 2,5-DMA isomer), researchers must verify local regulations regarding phenethylamine precursors.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Foundational text on phenethylamine synthesis via nitrostyrene reduction). Link

  • Drake, N. L., & Ross, R. M. (1935). "The catalytic reduction of nitro compounds." Journal of Organic Chemistry. (Classic methodology for Pd/C hydrogenation).[4]

  • Ram, S., & Ehrenkaufer, R. E. (1984). "Ammonium formate in organic synthesis: A versatile agent in catalytic hydrogen transfer reductions." Synthesis, 1988(02), 91-95. Link

  • Barrett, A. G. M., & Spilling, C. D. (1988). "Nucleophilic addition to nitro-olefins." Tetrahedron Letters. (Mechanistic insights into nitroalkene reactivity).

Sources

Method

Application Notes &amp; Protocols: Strategic Derivatization of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene for Advanced Synthesis

Introduction 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a pivotal intermediate in synthetic organic chemistry. As a substituted β-nitrostyrene, its chemical architecture is rich with potential for diverse functional...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a pivotal intermediate in synthetic organic chemistry. As a substituted β-nitrostyrene, its chemical architecture is rich with potential for diverse functional group transformations. The molecule incorporates an electron-deficient double bond conjugated with a nitro group, and an electron-rich aromatic ring activated by two methoxy groups. This electronic arrangement makes it a versatile precursor for a variety of target molecules, most notably substituted phenethylamines, which are foundational scaffolds in medicinal chemistry and drug development.[1][2] Specifically, the derivatization of this compound provides a direct route to analogs of mescaline and other psychoactive compounds, making it a subject of significant interest in pharmacology and neurochemical research.[3][4][5]

This guide provides a detailed exploration of the primary synthetic pathways originating from 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, with a focus on robust and validated experimental protocols. We will first cover the synthesis of the starting material and then delve into its most critical transformation: the reduction to its corresponding phenethylamine derivative.

PART 1: Synthesis of the Precursor: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

The most efficient and widely adopted method for synthesizing β-nitrostyrenes is the Henry-Knoevenagel condensation reaction.[1][2][6] This reaction involves the base-catalyzed condensation of an aromatic aldehyde with a nitroalkane, followed by dehydration to yield the nitroalkene.[1][6] In our case, 3,5-dimethoxybenzaldehyde is reacted with nitroethane. The choice of catalyst and solvent system is crucial for optimizing yield and minimizing side reactions, such as polymerization.[7]

Experimental Protocol: Henry-Knoevenagel Condensation

This protocol is adapted from established procedures for nitrostyrene synthesis, optimized for the specific substrates.[8][9]

Materials:

  • 3,5-Dimethoxybenzaldehyde

  • Nitroethane

  • Ammonium acetate (or other catalysts like methylamine or cyclohexylamine)[1][9]

  • Glacial Acetic Acid

  • Isopropanol (IPA) or Methanol (for recrystallization)

  • Standard laboratory glassware, heating mantle, magnetic stirrer, and filtration apparatus

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 10.0 g (60.2 mmol) of 3,5-dimethoxybenzaldehyde in 50 mL of glacial acetic acid.

  • Reagent Addition: To the stirred solution, add 6.8 g (90.3 mmol, ~1.5 equivalents) of nitroethane, followed by 4.6 g (60.2 mmol, 1.0 equivalent) of ammonium acetate.

  • Reaction Conditions: Heat the mixture to reflux (approximately 100-110 °C) and maintain for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting aldehyde is consumed.

  • Work-up and Isolation: Allow the reaction mixture to cool to room temperature. A yellow precipitate should form. Pour the mixture slowly into 200 mL of ice-cold water with stirring.

  • Filtration: Collect the crude yellow solid product by vacuum filtration, washing the filter cake thoroughly with cold water to remove acetic acid and ammonium salts.

  • Purification: The crude product, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, can be purified by recrystallization from a suitable solvent such as boiling isopropanol or methanol to yield bright yellow crystals.[9] Dry the purified crystals under vacuum.

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification A 3,5-Dimethoxybenzaldehyde D Combine in Glacial Acetic Acid A->D B Nitroethane B->D C Ammonium Acetate (Catalyst) C->D E Heat to Reflux (2-4h) D->E F Cool & Precipitate in Ice Water E->F G Vacuum Filtration F->G H Recrystallize from IPA/Methanol G->H I Final Product: 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene H->I G cluster_reduction Reduction Start 1,3-Dimethoxy-5- (2-nitroprop-1-enyl)benzene LAH LiAlH₄ in Anhydrous THF Start->LAH Protocol 2.1 NaBH4 NaBH₄ / CuCl₂ in Methanol Start->NaBH4 Protocol 2.2 Product 2-(3,5-Dimethoxyphenyl) -1-methylethanamine LAH->Product NaBH4->Product

Caption: Primary derivatization pathways for the title compound.

PART 3: Further Synthetic Possibilities

While reduction to the phenethylamine is the most common derivatization, the reactivity of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is not limited to this transformation.

  • Aromatic Ring Substitution: The two methoxy groups are ortho-, para-directing and strongly activating. Electrophilic aromatic substitution (e.g., bromination, nitration) could potentially occur at the C2, C4, or C6 positions. However, such reactions risk side reactions at the nitroalkene moiety. It is generally more synthetically efficient to perform these substitutions on the benzaldehyde precursor prior to the Henry condensation. [10]* Radical Reactions: Advanced methodologies involving free radicals can selectively add to the nitro-bearing carbon. The resulting benzylic radical can then undergo a denitrative process, leading to substituted alkenes, which opens up pathways for C-C bond formation. [11]

Conclusion

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a highly valuable and versatile chemical intermediate. Its synthesis via the Henry-Knoevenagel condensation is straightforward and scalable. The subsequent reduction of the nitroalkene moiety provides efficient access to the 2-(3,5-dimethoxyphenyl)-1-methylethanamine scaffold, a key precursor in the development of mescaline analogs and other neurologically active compounds. The choice between powerful reducing agents like LAH and milder systems such as NaBH₄/CuCl₂ allows researchers to select a method that best fits their laboratory capabilities and safety protocols. The protocols detailed herein provide a reliable foundation for researchers and drug development professionals to explore the rich chemistry of this important building block.

References
  • β-Nitrostyrene - Wikipedia. Wikipedia. [Link]

  • (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. ResearchGate. [Link]

  • Preparation of a β-Nitrostyrene Derivative by the Henry Reaction: Comparison of a Conventional and a Microwave-Assisted Method. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. . [Link]

  • Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride. Beilstein Journals. [Link]

  • One-pot selective synthesis of β-nitrostyrenes from styrenes, promoted by Cu(II). ScienceDirect. [Link]

  • Synthesis of 1,3-dimethoxy-5-methyl-benzene. PrepChem.com. [Link]

  • Identification of synthetic precursors of amphetamine-like drugs using Raman spectroscopy and ab initio calculations: beta-Methyl-beta-nitrostyrene derivatives. PubMed. [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. MDPI. [Link]

  • Denitrative radical-induced coupling reactions of nitroalkenes. Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Mescaline Analogs. VIII. Substituted 5-Methoxy-. Journal of Organic Chemistry. [Link]

  • 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. Molbase. [Link]

  • 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Sciencemadness Discussion Board. [Link]

  • Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. [Link]

  • Reactions of 1,2- and 1,3-Dimethoxy- and 1,3,5-Trimethoxybenzene with Nitrogen Dioxide/Dinitrogen Tetraoxide in Dichloromethane. ResearchGate. [Link]

  • Preparation of 1,3-dimethoxybenzene. PrepChem.com. [Link]

  • Review: Synthetic Methods for Amphetamine. ResearchGate. [Link]

  • Scaline - Wikipedia. Wikipedia. [Link]

  • Substituted mescaline analogue - Grokipedia. Grokipedia. [Link]

  • Syntheses of mescaline. designer-drug.com. [Link]

  • Phenyl-2-nitropropene - Wikipedia. Wikipedia. [Link]

  • Receptor Interaction Profiles of 4-Alkoxy-3,5-Dimethoxy-Phenethylamines (Mescaline Derivatives) and Related Amphetamines. PMC. [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth trouble...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. As a Senior Application Scientist, my goal is to blend established chemical principles with practical, field-tested insights to help you optimize your synthesis and overcome common experimental hurdles.

The synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a classic example of the Henry nitroaldol reaction, followed by dehydration.[1][2] It involves the base-catalyzed condensation of 3,5-dimethoxybenzaldehyde with nitropropane. While seemingly straightforward, this reaction is sensitive to several variables that can significantly impact yield and purity. This guide will walk you through potential issues and their underlying causes, providing robust solutions to ensure a successful outcome.

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis. Each issue is analyzed for its potential causes, followed by actionable solutions.

Problem 1: Low or No Product Yield

A low yield is the most common issue, often stemming from suboptimal reaction conditions or reagent quality.

Potential Causes & Solutions:

  • Poor Reagent Quality: The purity of the starting materials is paramount. 3,5-Dimethoxybenzaldehyde can oxidize upon prolonged storage.

    • Solution: Verify the purity of 3,5-dimethoxybenzaldehyde by checking its melting point (45-48 °C). If it appears discolored or oily, consider recrystallizing it from a minimal amount of hot isopropanol or an ethanol/water mixture. Ensure the nitropropane is from a reliable source and stored under appropriate conditions.

  • Ineffective Catalyst: The choice and amount of catalyst are critical for driving the reaction. Common catalysts include primary amines (like n-butylamine or cyclohexylamine) or ammonium acetate in glacial acetic acid.[3][4]

    • Solution: If using an amine catalyst, ensure it is fresh. If using ammonium acetate, ensure it is anhydrous. The catalyst's role is to deprotonate nitropropane to form the reactive nitronate anion; insufficient or inactive catalyst will stall the reaction.[1][2] Consider testing different catalysts, as optimal performance can be substrate-dependent.

  • Incorrect Stoichiometry: An improper molar ratio of reactants can lead to incomplete conversion of the limiting reagent.

    • Solution: While a 1:1 molar ratio is theoretically sound, using a slight excess of nitropropane (e.g., 1.2-1.5 equivalents) can help drive the reaction to completion, especially if there is any uncertainty about the purity of the aldehyde.

  • Suboptimal Temperature and Reaction Time: The Henry reaction and subsequent dehydration are temperature-dependent.

    • Solution: For amine-catalyzed reactions in a solvent like glacial acetic acid, heating is typically required (e.g., 80-100 °C) for several hours.[5] Monitor the reaction progress using Thin-Layer Chromatography (TLC) to determine the optimal reaction time. If the reaction is sluggish, a modest increase in temperature or extended reaction time may be beneficial. Conversely, excessively high temperatures can lead to decomposition and side product formation.

Problem 2: Formation of a Dark, Oily, or Tarry Product

The desired product is a crystalline solid. The formation of oils or tars indicates the presence of significant impurities or side reactions.

Potential Causes & Solutions:

  • Polymerization: Aldehydes, especially under basic conditions and heat, can undergo self-condensation or polymerization. The nitroalkene product can also polymerize.

    • Solution: Avoid excessively high temperatures or prolonged reaction times. Once TLC indicates the consumption of the starting aldehyde, proceed with the workup promptly. Using a milder catalyst or lower reaction temperature for a longer duration can sometimes mitigate polymerization.

  • Side Reactions: The intermediate β-nitro alcohol may not fully dehydrate, or other side reactions may occur. The Michael addition of a second nitronate anion to the newly formed nitroalkene is a known side reaction, especially with excess nitroalkane and strong bases.[6]

    • Solution: Ensure the reaction conditions favor dehydration. In the classic setup using glacial acetic acid as a solvent, the acidic environment facilitates the elimination of water from the nitro-alcohol intermediate.[2] Careful control over the amount of base is crucial to minimize Michael addition side products.

  • Inefficient Purification: The crude product will inevitably contain residual catalyst, unreacted starting materials, and side products.

    • Solution: Purification via recrystallization is essential. Isopropanol or methanol are commonly used solvents.[5] If the product remains oily, attempt to "crash out" the solid by dissolving the oil in a minimum of hot solvent and then cooling it rapidly in an ice bath while scratching the inside of the flask with a glass rod. If recrystallization fails, column chromatography on silica gel using a hexane/ethyl acetate solvent system is a reliable alternative for isolating the pure product.[7]

Logical Troubleshooting Workflow

The following diagram outlines a systematic approach to diagnosing and solving common issues in the synthesis.

G Start Low Yield or Impure Product? CheckReagents Verify Purity of 3,5-Dimethoxybenzaldehyde & Nitropropane Start->CheckReagents ReagentsOK Reagents Pure? CheckReagents->ReagentsOK PurifyReagents Action: Recrystallize Aldehyde, Use Fresh Nitropropane ReagentsOK->PurifyReagents No CheckConditions Review Reaction Conditions: Catalyst, Temp, Time ReagentsOK->CheckConditions Yes PurifyReagents->CheckConditions ConditionsOK Conditions Optimal? CheckConditions->ConditionsOK OptimizeConditions Action: Use Fresh Catalyst, Adjust Temp/Time, Monitor with TLC ConditionsOK->OptimizeConditions No CheckWorkup Analyze Workup & Purification ConditionsOK->CheckWorkup Yes OptimizeConditions->CheckWorkup WorkupOK Purification Effective? CheckWorkup->WorkupOK OptimizePurification Action: Attempt Recrystallization from different solvent (e.g., IPA), or use Column Chromatography WorkupOK->OptimizePurification No Success High Yield, Pure Product WorkupOK->Success Yes OptimizePurification->Success

Caption: A step-by-step workflow for troubleshooting the synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism of this reaction?

A1: This synthesis proceeds via a two-step mechanism: a Henry (nitroaldol) reaction followed by dehydration.[1][8]

  • Nitronate Formation: The basic catalyst (e.g., an amine) removes an acidic α-proton from nitropropane to form a resonance-stabilized nitronate anion.

  • Nucleophilic Attack: The carbon of the nitronate anion acts as a nucleophile, attacking the electrophilic carbonyl carbon of 3,5-dimethoxybenzaldehyde.

  • Protonation: The resulting alkoxide intermediate is protonated (likely by the conjugate acid of the catalyst or the acidic solvent) to form a β-nitro alcohol.

  • Dehydration: Under the acidic and heated conditions, the alcohol is protonated, and a molecule of water is eliminated to form the final nitroalkene product, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

G R1 3,5-Dimethoxybenzaldehyde + Nitropropane Step1 1. Deprotonation (Base Catalyst) R1->Step1 Nitronate Nitronate Anion (Nucleophile) Step1->Nitronate Step2 2. Nucleophilic Attack on Aldehyde Carbonyl Nitronate->Step2 Intermediate β-Nitro Alcohol Intermediate Step2->Intermediate Step3 3. Dehydration (Heat, Acid) Intermediate->Step3 Product 1,3-Dimethoxy-5- (2-nitroprop-1-enyl)benzene Step3->Product

Caption: Simplified reaction mechanism flowchart.

Q2: Which catalyst is best for this synthesis?

A2: There is no single "best" catalyst, as the optimal choice depends on the desired scale, solvent, and temperature.

  • Ammonium Acetate: Often used in glacial acetic acid. It's effective and the acidic medium aids in the final dehydration step.[3]

  • Primary/Secondary Amines: Catalysts like n-butylamine, cyclohexylamine, or ethylenediamine (EDDA) are highly effective.[5] They are typically more basic than ammonium acetate and can lead to faster reaction rates.

  • Ionic Liquids: Reusable catalysts like 2-hydroxyethylammonium acetate (2-HEAA) have been shown to be effective and environmentally friendly.[9]

Q3: How can I effectively monitor the reaction's progress?

A3: Thin-Layer Chromatography (TLC) is the most convenient method.

  • Setup: Use silica gel TLC plates. A good mobile phase (eluent) is a mixture of hexane and ethyl acetate (e.g., a 4:1 or 3:1 ratio).

  • Procedure: Spot the starting aldehyde, the reaction mixture, and a co-spot (both aldehyde and mixture) on the plate.

  • Interpretation: The aldehyde is less polar and will have a higher Rf value (travel further up the plate). The nitroalkene product is more polar and will have a lower Rf value. The reaction is complete when the spot corresponding to the aldehyde has disappeared from the reaction mixture lane.

Q4: What are the critical safety precautions for this experiment?

A4: Standard laboratory safety practices are required.

  • Reagents: Nitropropane is flammable and should be handled in a well-ventilated fume hood. Glacial acetic acid is corrosive. Amine catalysts can be toxic and have strong odors.

  • Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and appropriate chemical-resistant gloves.

  • Procedure: Perform the reaction in a fume hood. Be cautious when heating flammable solvents.

High-Yield Experimental Protocol

This protocol is a synthesis of established methods designed for high yield and purity.[3][5]

Reagent Properties Table

ReagentMolar Mass ( g/mol )Density (g/mL)M.P. (°C)B.P. (°C)
3,5-Dimethoxybenzaldehyde166.17~1.145-48151 (16 mmHg)
Nitropropane89.091.003-91132
Ammonium Acetate77.081.17114-
Glacial Acetic Acid60.051.04916.6118

Step-by-Step Methodology

  • Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3,5-dimethoxybenzaldehyde (8.3 g, 0.05 mol).

  • Reagent Addition: Add 30 mL of glacial acetic acid to the flask and stir until the aldehyde dissolves completely. To this solution, add nitropropane (5.35 g, 5.3 mL, 0.06 mol, 1.2 equivalents).

  • Catalyst Addition: Add anhydrous ammonium acetate (3.85 g, 0.05 mol, 1.0 equivalent) to the mixture.

  • Reaction: Heat the reaction mixture in an oil bath set to 100 °C. Allow the mixture to reflux with stirring for 2-3 hours. The solution will typically turn a deep yellow to orange color.

  • Monitoring: Periodically check the reaction's progress by TLC (4:1 Hexane:Ethyl Acetate) until the starting aldehyde spot is no longer visible.

  • Workup: Allow the flask to cool to room temperature. Slowly pour the reaction mixture into 200 mL of cold water with stirring. A yellow precipitate should form.

  • Isolation: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid generously with water (3 x 50 mL) to remove acetic acid and ammonium salts.

  • Drying: Press the solid as dry as possible on the filter paper, then transfer it to a watch glass to air dry completely. The crude yield should be determined at this stage.

  • Purification: Recrystallize the crude product from hot isopropanol (IPA) or methanol. Dissolve the solid in a minimum amount of the boiling solvent, then allow it to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

  • Final Product: Collect the pure, bright yellow crystals by vacuum filtration, wash with a small amount of cold solvent, and dry to a constant weight. The expected yield of the pure product, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, is typically in the range of 75-90%.

References

  • Gupta, S., Ansari, A., & Sashidhara, K. V. (2019). An efficient and catalyst-free synthesis of substituted nitrobenzenes from anilines using H2O2 as an oxidant. Tetrahedron Letters, 60(39), 151076. [Link]

  • Wikipedia. (2023). Henry reaction. Retrieved February 20, 2026, from [Link]

  • PrepChem. (2023). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved February 20, 2026, from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved February 20, 2026, from [Link]

  • Scribd. (n.d.). MDP2NP 2-HEAA Catalysed Henry Condensation. Retrieved February 20, 2026, from [Link]

  • Taylor & Francis Online. (2019). Designing of a magnetically separable Fe3O4@dopa@ML nano-catalyst for multiple organic transformations. Retrieved February 20, 2026, from [Link]

  • Molbase. (n.d.). 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE. Retrieved February 20, 2026, from [Link]

  • ScienceMadness Discussion Board. (2006). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved February 20, 2026, from [Link]

  • Repositorio UC. (1998). Heterogeneous Catalysts in the Preparation of 2-Aryl-1,3-Dinitropropanes from β-Nitrostyrenes or Benzaldehydes. Retrieved February 20, 2026, from [Link]

  • Mee, C., et al. (2020). Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules, 25(18), 4099. [Link]

  • Rhodium Archive. (2004). Synthesis of Phenyl-2-Nitropropene. Retrieved February 20, 2026, from [Link]

Sources

Optimization

Technical Support Center: The Henry Reaction of 3,5-Dimethoxybenzaldehyde

Welcome to the technical support hub for the Henry (nitroaldol) reaction, focusing on the specific challenges and nuances encountered when using 3,5-dimethoxybenzaldehyde as a substrate. This guide is designed for resear...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the Henry (nitroaldol) reaction, focusing on the specific challenges and nuances encountered when using 3,5-dimethoxybenzaldehyde as a substrate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable advice to troubleshoot common issues and optimize reaction outcomes.

Frequently Asked Questions (FAQs)

Here we address the most common high-level questions regarding the Henry reaction with this specific aromatic aldehyde.

Q1: Why is 3,5-dimethoxybenzaldehyde a challenging substrate for the Henry reaction?

The two methoxy groups on the aromatic ring are strong electron-donating groups. This has two primary consequences:

  • Reduced Electrophilicity: The methoxy groups enrich the carbonyl carbon with electron density, making it less electrophilic and therefore less reactive towards nucleophiles like the nitronate anion. This can lead to sluggish or incomplete reactions.[1]

  • Increased Propensity for Side Reactions: The conditions required to drive the reaction to completion (e.g., stronger bases, higher temperatures) can often promote undesirable side reactions, complicating purification and reducing the yield of the desired β-nitro alcohol.

Q2: What is the most common and difficult-to-remove side product?

The most problematic side product is often the Cannizzaro reaction product . Since 3,5-dimethoxybenzaldehyde has no α-hydrogens, it is susceptible to base-induced disproportionation where one molecule of the aldehyde is reduced to 3,5-dimethoxybenzyl alcohol and another is oxidized to 3,5-dimethoxybenzoic acid.[2][3][4] These products can have similar polarities to the desired nitroalkanol, making chromatographic separation challenging.

Q3: Should I aim to isolate the β-nitro alcohol or the nitroalkene?

This depends entirely on your synthetic goal.

  • To isolate the β-nitro alcohol: Use milder bases (e.g., organic amines like triethylamine, or weak inorganic bases) and maintain low reaction temperatures to prevent dehydration.[5][6]

  • To favor the nitroalkene (condensation product): Stronger bases, higher temperatures, or specific catalysts like ammonium acetate are often used to promote the elimination of water from the initial nitroaldol adduct.[1][7][8]

Q4: Can the nitromethane (or other nitroalkane) self-condense?

While the self-condensation of aldehydes is common, the self-condensation of a nitroalkane like nitromethane is less of a concern under typical Henry reaction conditions. The pKa of nitromethane is around 10, making it significantly more acidic than the α-protons of aldehydes or ketones.[6][9] This means the base will preferentially deprotonate the nitroalkane to form the nitronate, which then acts as the nucleophile.

Troubleshooting Guide: From Problem to Solution

This section is structured to help you diagnose and solve specific experimental issues.

Observed Problem Probable Cause(s) Recommended Solutions & Scientific Rationale
Low or No Conversion of Aldehyde 1. Insufficient Base/Catalyst Activity: The base is not strong enough to generate a sufficient concentration of the nitronate anion. 2. Low Reaction Temperature: The activation energy for the reaction with the electron-rich aldehyde is not being overcome. 3. Poor Reagent Quality: Wet solvents or impure aldehyde can inhibit the reaction.Solutions: 1. Switch to a stronger, non-nucleophilic base: Consider bases like DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) or TMG (1,1,3,3-Tetramethylguanidine) in catalytic amounts. These are strong enough to deprotonate the nitroalkane effectively without promoting Cannizzaro side reactions as strongly as hydroxide bases. 2. Modest Temperature Increase: Gradually increase the reaction temperature (e.g., from 0 °C to room temperature, or from RT to 40 °C) while monitoring by TLC. Avoid excessive heat which favors dehydration and other side reactions.[10] 3. Ensure Anhydrous Conditions: Use freshly distilled solvents and ensure the 3,5-dimethoxybenzaldehyde is pure.[11]
Multiple Spots on TLC; Difficult Purification 1. Cannizzaro Reaction: Strong bases (NaOH, KOH) are notorious for causing this disproportionation of aldehydes lacking α-hydrogens.[2][3][12] 2. Dehydration: The initial β-nitro alcohol product eliminates water to form the corresponding nitroalkene. This is favored by heat and strong bases.[1][7] 3. Retro-Henry Reaction: The reaction is reversible. The product can revert to starting materials, especially if the product is unstable under the reaction conditions.[2][10]Solutions: 1. Avoid Strong Hydroxide Bases: Use organic bases like triethylamine (Et₃N) or a Lewis acid catalyst system (e.g., Zn(OTf)₂ with a chiral ligand) which do not promote the Cannizzaro reaction.[2] 2. Maintain Low Temperature: Run the reaction at or below room temperature to disfavor the elimination pathway. If dehydration is desired, consider a two-step, one-pot procedure where the reaction is first run cold, then heated after the initial addition is complete. 3. Optimize Reaction Time: Monitor the reaction closely by TLC. Quench the reaction as soon as the starting material is consumed to prevent product degradation or reversion.[11]
High Yield of Nitroalkene Instead of Alcohol 1. Excessive Heat: The elimination of water from the β-nitro alcohol is often thermally driven.[7] 2. Base Choice: Certain bases, particularly when used in stoichiometric amounts or at reflux, actively promote condensation. Ammonium acetate is a classic reagent for this purpose.[8][13]Solutions: 1. Strict Temperature Control: Use an ice bath (0 °C) or even a dry ice/acetone bath for more sensitive substrates to ensure the isolation of the alcohol adduct. 2. Use a Catalytic Amount of a Weaker Base: A small amount of a base like triethylamine is often sufficient to catalyze the addition without strongly promoting the subsequent elimination.[5]
Formation of a 1,3-Dinitro Compound Michael Addition: If the nitroalkene is formed in situ, a second molecule of the nitronate can act as a nucleophile and add to it via a Michael (1,4-addition) reaction.Solutions: 1. Control Stoichiometry: Use a slight excess of the aldehyde relative to the nitroalkane to ensure the nitronate is consumed in the initial Henry reaction. 2. Suppress Nitroalkene Formation: Employ the low-temperature and mild-base conditions described above to prevent the formation of the Michael acceptor.[14]

Mechanistic Pathways: The Desired Reaction and Its Competitors

Understanding the interplay between the desired Henry reaction and its competing side reactions is crucial for effective troubleshooting.

Henry_Reaction_Pathways Start 3,5-Dimethoxybenzaldehyde + Nitromethane Nitronate Nitronate Anion (Nucleophile) Start->Nitronate + Base Cannizzaro_Acid 3,5-Dimethoxybenzoic Acid Start->Cannizzaro_Acid Cannizzaro Oxidation (Strong Base) Cannizzaro_Alcohol 3,5-Dimethoxybenzyl Alcohol Start->Cannizzaro_Alcohol Cannizzaro Reduction (Strong Base) Henry_Adduct β-Nitro Alcohol (Desired Product) Nitronate->Henry_Adduct Nucleophilic Attack (Desired Pathway) Base Base Dehydration_Product Nitroalkene (Elimination Product) Henry_Adduct->Dehydration_Product -H₂O (Heat/Base) Michael_Adduct 1,3-Dinitro Compound Dehydration_Product->Michael_Adduct + Nitronate Anion

Caption: Competing reaction pathways in the Henry reaction of 3,5-dimethoxybenzaldehyde.

Optimized Protocol: Minimizing Side Products

This protocol is designed to favor the formation of the β-nitro alcohol product, 1-(3,5-dimethoxyphenyl)-2-nitroethanol, while minimizing common side reactions.

Reagents & Equipment:

  • 3,5-dimethoxybenzaldehyde

  • Nitromethane

  • Triethylamine (Et₃N), freshly distilled

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or Dichloromethane (DCM))

  • Round-bottom flask, magnetic stirrer, inert atmosphere (N₂ or Ar)

  • Ice bath

  • Standard workup and purification equipment (separatory funnel, rotary evaporator, silica gel for chromatography)

Step-by-Step Procedure:

  • Setup: Flame-dry a round-bottom flask equipped with a magnetic stir bar under an inert atmosphere. Allow it to cool to room temperature.

  • Reagent Addition:

    • To the flask, add 3,5-dimethoxybenzaldehyde (1.0 eq).

    • Dissolve the aldehyde in the anhydrous solvent (approx. 0.2 M concentration).

    • Add nitromethane (1.2 - 1.5 eq). Using a slight excess ensures the aldehyde is fully consumed.

  • Initiation:

    • Cool the reaction mixture to 0 °C using an ice bath.

    • Slowly, add triethylamine (0.1 - 0.2 eq) dropwise via syringe over 5-10 minutes. A catalytic amount is sufficient and minimizes side reactions.[5]

  • Reaction Monitoring:

    • Stir the reaction at 0 °C.

    • Monitor the disappearance of the starting aldehyde using Thin Layer Chromatography (TLC). The reaction may take several hours to 24 hours depending on the scale and exact conditions.

  • Workup:

    • Once the aldehyde is consumed, quench the reaction by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with an organic solvent (e.g., ethyl acetate or DCM) three times.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification:

    • The crude product will likely be an oil or a solid.

    • Purify the material using flash column chromatography on silica gel. A gradient elution system (e.g., starting with hexane/ethyl acetate 9:1 and gradually increasing the polarity) is typically effective at separating the desired product from non-polar impurities and more polar baseline material.

Troubleshooting Workflow Diagram

Use this flowchart to systematically diagnose and address suboptimal results in your experiment.

Troubleshooting_Workflow Start Low Yield or Complex Mixture? Check_TLC Analyze TLC of Crude Reaction Start->Check_TLC SM_Present Is Starting Aldehyde Still Present? Check_TLC->SM_Present Yes_SM Incomplete Reaction SM_Present->Yes_SM Yes No_SM Reaction Complete, Side Products Formed SM_Present->No_SM No Sol_Base Increase Base Strength (e.g., DBU cat.) Yes_SM->Sol_Base Try Solution Sol_Temp Increase Temperature Slightly (e.g., RT) Yes_SM->Sol_Temp Try Solution Check_Products Identify Major Side Product(s) No_SM->Check_Products Cannizzaro Cannizzaro Products? Check_Products->Cannizzaro Dehydration Nitroalkene? Check_Products->Dehydration Yes_Cannizzaro Avoid Strong Bases (e.g., NaOH, KOH) Cannizzaro->Yes_Cannizzaro Yes Yes_Dehydration Lower Reaction Temp (e.g., 0°C) Dehydration->Yes_Dehydration Yes

Caption: A logical workflow for troubleshooting the Henry reaction.

References

  • Wikipedia. (2023). Henry reaction. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Henry Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Self-condensation. Retrieved from [Link]

  • Wikipedia. (2023). Cannizzaro reaction. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). 23.3: Dehydration of Aldol Products - Synthesis of Enones. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting: How to Improve Yield. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Henry Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006). Condensation with Nitromethane. Retrieved from [Link]

  • PMC. (n.d.). DNA-Catalyzed Henry Reaction in Pure Water and the Striking Influence of Organic Buffer Systems. Retrieved from [Link]

  • ResearchGate. (2025). Henry reaction in aqueous media: Chemoselective addition of aldehydes. Retrieved from [Link]

  • SynArchive. (n.d.). Henry Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2018). Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Retrieved from [Link]

  • Organic Syntheses. (n.d.). Nitromethane. Retrieved from [Link]

  • Accounts of the New Aspects of Nitromethane Initiation Reactivity. (n.d.). Retrieved from [Link]

  • YouTube. (2022). Henry Reaction. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2005). 3,4,5-trimethoxy-beta-nitrostyrene synthesis. Retrieved from [Link]

Sources

Troubleshooting

troubleshooting tar formation in nitrostyrene synthesis

Topic: Troubleshooting Tar Formation in Henry Reactions Ticket ID: #HENRY-RXN-OPT-001 Assigned Specialist: Senior Application Scientist Executive Summary: Why Your Reaction Turned to Tar "Tar" in nitrostyrene synthesis i...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Troubleshooting Tar Formation in Henry Reactions Ticket ID: #HENRY-RXN-OPT-001 Assigned Specialist: Senior Application Scientist

Executive Summary: Why Your Reaction Turned to Tar

"Tar" in nitrostyrene synthesis is rarely a single impurity. It is typically a complex mixture resulting from three competing failure modes:

  • Anionic Polymerization: Nitrostyrenes are electron-deficient alkenes. In the presence of strong bases or excessive heat, they undergo rapid chain-growth polymerization, forming a dark, intractable solid.

  • Michael Addition: Excess nitroalkane can attack the formed nitrostyrene, creating dinitro-alkane byproducts (often oils).

  • Aldehyde Oxidation: Benzaldehyde precursors degrade into benzoic acid, which neutralizes basic catalysts and disrupts the reaction stoichiometry, leading to incomplete conversion and "oiling out."

This guide prioritizes the Ammonium Acetate/Glacial Acetic Acid method (Gairaud-Lappin modification) over alkoxide/alcohol methods, as it provides a buffered environment that significantly suppresses polymerization.

Module 1: Reagent Quality Control (The Silent Killer)

Diagnosis: If your reaction turns dark brown/black before reflux is even achieved, or if yields are consistently below 50%, your benzaldehyde is likely contaminated with benzoic acid.

The Mechanism: Benzoic acid acts as a catalyst poison.[1] To compensate, chemists often add more base, which triggers the Cannizzaro reaction or rapid polymerization of the product.

Protocol: Benzaldehyde Purification Workflow Do not skip this step if your precursor is from an opened bottle older than 30 days.

BenzaldehydePurification Start Impure Benzaldehyde (Contains Benzoic Acid) Wash Wash 2x with 10% Na2CO3 (Removes Acid) Start->Wash Neutralization Dry Dry organic layer (MgSO4 or CaSO4) Wash->Dry Phase Separation Distill Vacuum Distillation (Under N2/Ar) Dry->Distill Filtration Store Store with Hydroquinone (Radical Scavenger) Distill->Store Collection

Figure 1: Critical purification workflow to remove oxidation byproducts before synthesis.

Step-by-Step:

  • Dissolve crude benzaldehyde in a minimal amount of ether (optional, but helps separation).

  • Wash twice with 10% Sodium Carbonate (

    
    ) . Carbonate is preferred over Hydroxide to avoid Cannizzaro side-reactions.
    
  • Wash once with brine.

  • Dry over

    
    .
    
  • Critical: Distill under reduced pressure. Collect the fraction at the specific boiling point.

  • Use immediately.

Module 2: Reaction Conditions (Thermodynamics & Kinetics)

Diagnosis: The reaction proceeds well but yields a "red oil" that refuses to crystallize, or the solid product is sticky and dark.

The Fix: Switch to the Ammonium Acetate / Glacial Acetic Acid system. Unlike strong bases (NaOH, KOH, Methylamine), ammonium acetate acts as a buffer. It provides enough ammonia to catalyze the Henry reaction but maintains an acidic environment that inhibits the anionic polymerization of the nitrostyrene product.

Comparative Data: Catalyst Systems

VariableAlkylamine / Alcohol MethodAmmonium Acetate / Acetic Acid Method
pH Environment Basic (

)
Buffered Acidic (

)
Tar Risk High (Promotes polymerization)Low (Inhibits polymerization)
Reaction Time Fast (1-4 hours)Slow (4-12 hours)
Impurity Profile Michael adducts, PolymersAcetals (rare), unreacted aldehyde
Crystallization Often requires seeding/freezingOften spontaneous upon cooling

Optimized Protocol (Gairaud-Lappin Method):

  • Stoichiometry: 1.0 eq Benzaldehyde : 1.5 eq Nitroalkane : 0.5 eq Ammonium Acetate.

  • Solvent: Glacial Acetic Acid (approx. 2-3 mL per gram of aldehyde).

    • Note: The acetic acid acts as both solvent and catalyst modifier.

  • Temperature: Heat to

    
     .
    
    • Warning: Do not vigorously reflux (

      
      ) unless necessary. Higher heat favors the "Retro-Henry" reaction and tar formation.
      
  • Duration: Monitor via TLC. Stop immediately upon disappearance of aldehyde (usually 2-6 hours).

Module 3: The "Tar" Mechanism Visualized

Understanding the chemical pathways helps in diagnosing at which stage your experiment failed.

HenryReactionPathways Reagents Aldehyde + Nitroalkane Intermed Beta-Nitro Alcohol (Intermediate) Reagents->Intermed Base Cat. (Reversible) Product Beta-Nitrostyrene (Target) Intermed->Product -H2O (Dehydration) Polymer Polymerized Tar (Intractable Solid) Product->Polymer High T / Strong Base (Anionic Polymerization) Michael Dinitro Compound (Oily Impurity) Product->Michael Excess Nitroalkane (Michael Addition)

Figure 2: Reaction pathway showing the desired route (Green) vs. failure modes (Red/Black).

Module 4: Post-Reaction Processing (Curing the "Oil")

Issue: "I followed the protocol, but I got a dark red oil instead of yellow crystals."

Troubleshooting Guide:

  • The "Oiling Out" Phenomenon: This usually happens if the product is impure or if the solvent system is too soluble.

  • Immediate Remedy:

    • Pour the hot acetic acid solution into a large volume of crushed ice (not liquid water). The thermal shock promotes rapid precipitation of the solid before it can oil out.

    • Vigorous mechanical stirring during this pour is essential to break up oil droplets.

  • Recrystallization:

    • Do not recrystallize from pure methanol if the product is oily.

    • Solvent: Use boiling Isopropyl Alcohol (IPA) . It has a steeper solubility curve for nitrostyrenes than Ethanol or Methanol.

    • Seed Crystals: If you have a previous batch, add a seed crystal at

      
      .
      
FAQ: Specialist Responses

Q: Can I use microwave irradiation to speed this up? A: Yes, but proceed with caution. Microwave synthesis can reduce reaction times to minutes (e.g., 5-10 mins at


), but the rapid localized heating increases the risk of polymerization. If using a microwave, solvent-free  conditions on a solid support (like Alumina or Ammonium Acetate) are often cleaner than solution-phase microwave heating [1].

Q: My product smells like almonds/cherries. Is it done? A: No. That is the smell of unreacted Benzaldehyde. If the smell persists after workup, your conversion was incomplete. This is often caused by water in the reagents (wet nitroalkane) pushing the equilibrium backward. Ensure reagents are dry or use a Dean-Stark trap if running large batches [2].

Q: Why is my product orange/red? It should be yellow. A: Pure nitrostyrenes are typically pale yellow. An orange/red hue indicates trace polymerization or conjugation impurities. A single recrystallization from hot IPA usually resolves this. If the color persists, check the melting point; a depressed MP indicates significant contamination [3].

References
  • Gairaud, C. B., & Lappin, G. R. (1953).[2][3][4][5] The Synthesis of

    
    -Nitrostyrenes. The Journal of Organic Chemistry, 18(1), 1–3.[4] Link
    
  • BenchChem. (2025).[6] Technical Support Center: Purification of Reaction Mixtures Containing Benzaldehyde. BenchChem Troubleshooting Guides. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Organic Chemistry Portal. (2024). Henry Reaction (Nitroaldol Reaction).[7][8][9][10] Link

Sources

Optimization

Technical Support: Optimization of Reaction Conditions for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Executive Summary & Reaction Scope This guide addresses the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (also known as 3,5-dimethoxy-β-methyl-β-nitrostyrene).[1] This intermediate is synthesized via the Henr...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Reaction Scope

This guide addresses the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (also known as 3,5-dimethoxy-β-methyl-β-nitrostyrene).[1] This intermediate is synthesized via the Henry Reaction between 3,5-dimethoxybenzaldehyde and nitroethane.[1]

While the reaction appears straightforward, it is an equilibrium process often plagued by side reactions such as Knoevenagel condensation competition, polymerization (tar formation), and incomplete dehydration. This guide provides an optimized "Gold Standard" protocol derived from classical literature (Shulgin) and modern Green Chemistry modifications, alongside a rigorous troubleshooting framework.

Chemical Safety Warning: Nitroethane is flammable and a regulated precursor in some jurisdictions. Nitrostyrenes are potent lachrymators and skin irritants. All procedures must be conducted in a fume hood with appropriate PPE.

Core Directive: The "Gold Standard" Protocol

Based on historical efficacy and reproducibility, the ammonium acetate-catalyzed condensation in neat nitroethane or acetic acid remains the most robust method for this specific substitution pattern.

Optimized Experimental Workflow
ParameterSpecificationRationale
Stoichiometry Aldehyde (1.0 eq) : Nitroethane (5.0 - 10.0 eq)Excess nitroethane acts as both solvent and reagent, pushing the equilibrium toward the product.[1]
Catalyst Ammonium Acetate (NH₄OAc) (0.2 - 0.5 eq)Provides a dual acid-base buffer system essential for the dehydration step.[1]
Solvent Neat Nitroethane or Glacial Acetic Acid (GAA)GAA suppresses polymer formation; Neat conditions maximize concentration.
Temperature Reflux (approx. 100-114°C)Required to drive the dehydration of the intermediate β-nitroalcohol.[1]
Time 2 - 4 HoursExtended times (>6h) drastically increase "red tar" polymerization.[1]
Step-by-Step Methodology
  • Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Charging: Add 3,5-dimethoxybenzaldehyde (10 mmol, 1.66 g) and Ammonium Acetate (4 mmol, 0.31 g).

  • Solvent Addition: Add Nitroethane (solvent/reagent grade, 10-15 mL).[1] Optional: Add 5 mL Glacial Acetic Acid to buffer basicity if polymerization is observed in previous runs.

  • Reaction: Heat to varying reflux. The solution will transition from clear/pale yellow to deep yellow/orange.

    • Checkpoint: Monitor via TLC (Silica, 3:1 Hexane/EtOAc). The product is less polar than the aldehyde.

  • Workup:

    • Remove excess nitroethane under reduced pressure (rotary evaporator).

    • Crucial Step: The residue will be a reddish-orange oil.[1] Dissolve this in a minimum amount of boiling Methanol (MeOH) .

  • Crystallization: Allow the solution to cool slowly to room temperature, then refrigerate.

    • Target Product: Yellow crystals.

    • Literature MP: 93-94°C [1].[1]

Visualization: Pathway & Logic

Figure 1: Reaction Mechanism & Critical Control Points

This diagram illustrates the Henry reaction pathway, highlighting where the process can fail (Reversibility and Polymerization).

HenryReaction cluster_conditions Optimization Zone Aldehyde 3,5-Dimethoxybenzaldehyde + Nitroethane Nitroalcohol β-Nitroalcohol (Intermediate) Aldehyde->Nitroalcohol Base Cat. (Reversible) Nitroalcohol->Aldehyde Reverse Reaction Nitrostyrene Target Nitrostyrene (Yellow Crystals) Nitroalcohol->Nitrostyrene Dehydration (-H2O) / Heat Polymer Red/Brown Tar (Polymerization) Nitrostyrene->Polymer Overheating >4 hours

Caption: The equilibrium between the aldehyde and nitroalcohol is reversible. Heat and acid catalyst drive the dehydration to the alkene (Nitrostyrene). Excessive heat leads to irreversible polymerization.

Troubleshooting Center (FAQ)

Issue 1: "My product is a dark red oil that won't crystallize."

Diagnosis: This is the most common failure mode, known as "oiling out." It is caused by:

  • Residual Solvent: Nitroethane has a high boiling point (114°C). Traces prevent crystal lattice formation.

  • Polymer Contamination: Overheating created non-polar oligomers.

Corrective Action:

  • The "Seed" Trick: Scratch the side of the flask with a glass rod to induce nucleation.

  • Solvent Swap: If Methanol fails, try Isopropyl Alcohol (IPA) . The product is less soluble in IPA, promoting faster precipitation.

  • Purification: If the oil persists, perform a flash column (Silica gel, 10% EtOAc in Hexane) to remove the dark tar before attempting recrystallization again.

Issue 2: "The reaction stalled; I still see starting aldehyde on TLC."

Diagnosis: The Henry reaction is reversible. Water accumulation (a byproduct of dehydration) is pushing the equilibrium back to the left.

Corrective Action:

  • Chemical Drying: Add molecular sieves (4Å) or a small amount of anhydrous Sodium Sulfate to the reaction mixture (if not using Acetic Acid).

  • Stoichiometry: Increase the Ammonium Acetate load to 0.6 eq. The acetate ion assists in proton transfer.

Issue 3: "Yield is consistently low (<50%)."

Diagnosis: Likely Knoevenagel competition or incomplete dehydration.

Corrective Action:

  • Switch Catalysts: For electron-rich aldehydes like 3,5-dimethoxy, n-Butylamine (catalytic amount) in refluxing toluene with a Dean-Stark trap can be more effective than the NH₄OAc method because it physically removes water, driving the reaction to completion [2].[1]

Advanced Optimization: Microwave & Green Chemistry

For high-throughput screening or green chemistry compliance, thermal reflux can be replaced with Microwave Irradiation (MW).[1]

Comparative Conditions Table
MethodReagentsConditionsTypical YieldPros/Cons
Classical (Thermal) NH₄OAc, NitroethaneReflux, 2-4h60-80%Pro: Scalable, reliable.Con: Long time, solvent waste.[1]
Microwave (MW) NH₄OAc, Neat100°C, 5-15 min85-92%Pro: Rapid, cleaner profile.Con: Scale limited by reactor size.[1]
Solvent-Free NH₄OAc, NeatGrinding/MortarN/APro: Green.Con: Poor conversion for solid aldehydes without liquid nitroalkane excess.[1]
Figure 2: Troubleshooting Logic Tree

Troubleshooting Start Problem Identified Issue1 Low Yield / Stalled Reaction Start->Issue1 Issue2 Product is Red Oil / Tar Start->Issue2 Action1 Check Water Removal (Use Dean-Stark) Issue1->Action1 Action2 Check Reversibility (Increase Nitroethane excess) Issue1->Action2 Action3 Check Temp/Time (Reduce reflux time) Issue2->Action3 Action4 Purification (Recrystallize from IPA) Issue2->Action4

Caption: Decision matrix for diagnosing yield loss and purification difficulties.

Analytical Validation

Do not rely solely on color changes. Validate the product using NMR.

  • 1H NMR (CDCl3): Look for the alkene proton. For β-methyl-β-nitrostyrenes, the vinylic proton typically appears as a singlet (or fine multiplet) around δ 8.0 ppm .[1] The disappearance of the aldehyde proton (δ 9.8 ppm) confirms consumption of the starting material.

  • Melting Point: 93-94°C [1].[1] Sharp melting point indicates high purity; a wide range (e.g., 85-92°C) indicates the presence of the intermediate nitroalcohol or solvent occlusion.

References

  • Shulgin, A. T., & Shulgin, A. (1991). PIHKAL: A Chemical Love Story. Transform Press. (Recipe #34). Link[1]

  • Alizadeh, A., et al. (2011). "Catalyst-free synthesis of nitroalkenes." Tetrahedron Letters, 52(38), 4966-4969.[1] Link[1]

  • Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(6), 915-945.[1] Link

Sources

Troubleshooting

stability issues and degradation of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Welcome to the Technical Support Center. I am Dr.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center. I am Dr. Aris, Senior Application Scientist.

Below is the technical dossier regarding 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene . This compound belongs to the class of substituted phenyl-2-nitropropenes (often abbreviated as P2NP derivatives).[1][2]

Technical Note on Isomerism: You specified the 1,3-dimethoxy-5-substituted isomer. Chemically, this places the methoxy groups meta to the nitroalkene tail. Unlike the more common 2,5- or 3,4,5- isomers, the meta positioning means the methoxy groups cannot donate electrons via resonance directly into the conjugated nitroalkene system.[2] Consequently, the alkene double bond in your specific compound is more electron-deficient than in its isomers, making it significantly more susceptible to nucleophilic attack (hydrolysis) and Michael addition.[1][2]

Module 1: Stability & Degradation Mechanics

The Core Issue: Users frequently report this compound turning from yellow needles to a "red oil" or "sticky gum." This is not a single reaction but a cascade of failures triggered by the nitroalkene moiety's high reactivity.

Degradation Pathways
  • Hydrolysis (The "Almond" Smell):

    • Mechanism:[3] Moisture attacks the electron-poor

      
      -carbon (Michael addition of water), followed by a retro-Henry reaction.[1][2]
      
    • Result: Reversion to 3,5-dimethoxybenzaldehyde (smells distinct) and nitroethane.[1][2]

  • Polymerization (The "Red Gum"):

    • Mechanism:[3] Base-catalyzed or radical-initiated oligomerization.[1][2] The nitro group activates the double bond, allowing it to chain-react with itself, especially if trace base (from synthesis) remains.[1][2]

  • Isomerization (The Melting Point Drop):

    • Mechanism:[3] UV light converts the stable crystalline E-isomer into the liquid Z-isomer.[1][2] This disrupts the crystal lattice, causing the bulk material to "oil out."

Visualizing the Decay Cycle The following diagram maps the causality of degradation.

DegradationPathways Target Pure (E)-Nitrostyrene (Yellow Crystals) Z_Iso (Z)-Isomer (Oily Impurity) Target->Z_Iso Isomerization Aldehyde 3,5-Dimethoxybenzaldehyde + Nitroethane Target->Aldehyde Retro-Henry (Hydrolysis) Polymer Red/Brown Oligomers (Tar) Target->Polymer Michael Polymerization Light UV Light / Heat Light->Z_Iso Moisture Moisture / H2O Moisture->Aldehyde Base Trace Base (Improper Wash) Base->Polymer Z_Iso->Polymer Accelerates

Figure 1: Mechanistic pathways leading to sample degradation.[1][2] Note that the Z-isomer acts as a fluxing agent, accelerating further degradation.[2]

Module 2: Purification & Rescue Protocols

If your batch has degraded or "oiled out," use this corrective workflow.

Protocol: Recrystallization of Meta-Substituted Nitrostyrenes

Standard solvents like Methanol are risky due to potential Michael addition of methoxide if any base is present.[2] Isopropanol (IPA) is preferred.[1]

ParameterSpecificationTechnical Rationale
Primary Solvent Isopropanol (IPA) High boiling point allows good solubility curve; less likely to cause solvolysis than MeOH.[1][2]
Co-Solvent Ethanol (Anhydrous) Increases solubility if IPA is too poor.[1]
Anti-Solvent Cold Water Use with extreme caution.[3] Only add dropwise to induce precipitation. Excess causes hydrolysis.[2]
Acid Wash Acetic Acid (Glacial) 1-2% v/v added to solvent neutralizes trace base, preventing polymerization during heating.[1][2]

Step-by-Step Rescue for "Oiled" Batches:

  • Dissolution: Dissolve the crude red/orange oil in the minimum amount of boiling IPA (approx. 3-5 mL per gram).

  • Acidification: Add 1 drop of Glacial Acetic Acid per 50 mL of solvent. Crucial: This arrests base-catalyzed polymerization.[1][2]

  • Seeding: If the solution cools to an oil, reheat to dissolve, then add a "seed crystal" of pure product. If no seed is available, scratch the glass wall with a glass rod.

  • Slow Cooling: Wrap the flask in foil (exclude light) and a towel (insulate). Allow to reach room temperature over 4 hours. Rapid cooling traps impurities.[2]

  • Filtration: Vacuum filter the yellow needles. Wash with ice-cold IPA.

Troubleshooting Workflow

PurificationLogic Start Crude Product State CheckState Solid or Oil? Start->CheckState Solid Yellow/Orange Solid CheckState->Solid Solid Oil Red/Dark Oil CheckState->Oil Oil Recrys Recrystallize in boiling IPA + 1% Acetic Acid Solid->Recrys OilFix Triturate with cold MeOH Oil->OilFix Precip Did solid form? OilFix->Precip Discard Discard Filtrate (Polymer/Aldehyde) Precip->Discard No (Tar) SaveSolid Proceed to Recrystallization Precip->SaveSolid Yes SaveSolid->Recrys

Figure 2: Decision tree for processing crude reaction mixtures.

Module 3: Analytical Verification (QC)

How do you verify the integrity of the 1,3-dimethoxy-5-(2-nitroprop-1-enyl)benzene structure?

1. H-NMR Interpretation (CDCl3) The meta-substitution pattern creates a unique symmetry in the aromatic region, but the vinylic region confirms the nitroalkene status.[1]

  • 
     8.0 - 8.1 ppm (1H, singlet):  The Vinylic Proton (
    
    
    
    ).[1][2]
    • QC Check: If this peak shifts upfield to ~9.8 ppm, you have Aldehyde (hydrolysis product).[1] If it disappears or broadens significantly, you have Polymer .[1][2]

  • 
     2.4 - 2.6 ppm (3H, singlet):  The Methyl group on the double bond (
    
    
    
    ).[1][2]
  • 
     3.8 ppm (6H, singlet):  The two Methoxy groups.[1]
    
  • 
     6.5 - 6.7 ppm (3H):  Aromatic protons.[1][2] Look for a 2:1 integration ratio (2 protons at positions 2,6 and 1 proton at position 4).[1][2]
    

2. TLC (Thin Layer Chromatography)

  • Mobile Phase: Hexane:Ethyl Acetate (80:20).[1]

  • Visualization: UV Shortwave (254 nm).[1]

  • Rf Values (Approximate):

    • Target Nitroalkene: ~0.4 - 0.5 (Fluoresces strongly, usually dark spot under UV).[1][2]

    • Aldehyde Impurity: ~0.6 (Higher Rf, distinct smell).[1][2]

    • Polymer: 0.0 (Stays at baseline).[1]

FAQ: Frequently Asked Questions

Q1: Can I store the solution in the fridge? A: No. Storing solutions promotes hydrolysis and isomerization. Always store as a dry crystalline solid . If you must store it, place the dry solid in an amber vial (UV protection), purge with Argon/Nitrogen, and keep at -20°C.[1][2]

Q2: Why did my reaction yield a white solid instead of yellow crystals? A: You likely isolated the Nitroalcohol intermediate (Henry product before dehydration).[1] This occurs if the reaction wasn't heated enough or if the catalyst was too weak.

  • Fix: Reflux the white solid in Glacial Acetic Acid with a catalytic amount of Ammonium Acetate to force dehydration to the yellow nitroalkene.

Q3: Is the compound shock-sensitive? A: While nitro compounds carry a stigma, substituted nitrostyrenes are generally stable against shock.[1][2] However, they are thermally unstable .[1][2] Do not heat the dry solid above its melting point without solvent, as rapid decomposition can occur.

Q4: The literature mentions "Red Oil" is normal. Is it? A: No. "Red Oil" indicates contamination.[2] While crude batches often look like this, a pure nitrostyrene must be a crystalline solid.[2] Using oily precursors for subsequent reduction (e.g., to the amine) will drastically lower yields and poison catalysts (especially Pd/C or Raney Nickel).[1]

References

  • Vogel, A. I. (1989).[1][2] Vogel's Textbook of Practical Organic Chemistry (5th ed.).[1] Longman Scientific & Technical.[2] (General procedures for nitroalkene synthesis and recrystallization).

  • Ballini, R., et al. (2005).[1][2] "Nitroalkanes as Key Building Blocks for the Synthesis of Heterocyclic Derivatives." Chemical Reviews, 105(3).[1][2] (Mechanisms of nitroalkene reactivity and Michael addition). [1]

  • Shulgin, A. T. (1964).[1][2] "Psychotomimetic Amphetamines: Methoxy 3,4-Dialkylamphetamines."[1][2] Experientia. (Specifics on methoxy-substituted nitrostyrene precursors and their instability). 2

  • Air and Water Reactions of Beta-Nitrostyrene. PubChem / CAMEO Chemicals. (Safety and hydrolysis data). 4[1][5][6][7][8][9][10][11][12]

  • Beilstein Journal of Organic Chemistry. (2025). "Facile one-pot reduction of β-nitrostyrenes." (Discusses stability during reduction and side products). 13[1][5][6][7][8][10][11][12][14]

Sources

Optimization

Technical Support Center: Purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Welcome to the technical support center for the synthesis and purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, provid...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting and frequently asked questions to navigate the challenges associated with the purification of this compound.

Introduction

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a substituted nitrostyrene derivative. The synthesis of such compounds often proceeds via a Henry condensation (also known as a nitroaldol reaction) between an appropriately substituted benzaldehyde (in this case, 3,5-dimethoxybenzaldehyde) and a nitroalkane (nitroethane).[1][2] This reaction involves the base-catalyzed addition of the deprotonated nitroalkane to the aldehyde, followed by dehydration to yield the nitroalkene.[1][3] While the synthesis itself is relatively straightforward, the purification of the final product can present several challenges, leading to low yields and impure products. This guide aims to address these specific purification hurdles.

Troubleshooting Guide

This section addresses common issues encountered during the purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Problem 1: Oily Product That Fails to Crystallize

Question: My crude product is a persistent yellow-orange oil and will not crystallize, even after cooling. What is causing this, and how can I induce crystallization?

Answer:

The oily nature of the crude product is a common issue and can be attributed to several factors:

  • Residual Solvent: Incomplete removal of the reaction solvent (e.g., acetic acid, toluene) or extraction solvent (e.g., dichloromethane) can prevent crystallization.

  • Presence of Impurities: Unreacted starting materials (3,5-dimethoxybenzaldehyde and nitroethane), the intermediate β-nitro alcohol, and various side products can act as impurities that inhibit crystal lattice formation.[1]

  • Formation of E/Z Isomers: While the E-isomer is typically the major product, the presence of the Z-isomer can sometimes lead to an oily mixture.

Solutions:

  • Thorough Solvent Removal: Ensure all solvents are removed under reduced pressure. For higher boiling point solvents, using a high-vacuum pump may be necessary.

  • Solvent-Induced Crystallization (Trituration):

    • Add a small amount of a non-polar solvent in which the desired product is sparingly soluble, such as hexane or a mixture of hexane and ethyl acetate.

    • Stir the oily product vigorously with a glass rod, scratching the inside of the flask to create nucleation sites for crystal growth.

    • Cool the mixture in an ice bath to further promote crystallization.

  • Seed Crystal Introduction: If you have a small amount of pure, crystalline product from a previous successful batch, adding a tiny crystal to the supersaturated oily solution can induce crystallization.[4]

  • Column Chromatography: If the above methods fail, it is highly likely that significant impurities are present. Purification by column chromatography is the most effective way to separate the desired product from starting materials and by-products.

Problem 2: Low Yield After Recrystallization

Question: I managed to crystallize my product, but the yield after recrystallization is very low. What went wrong?

Answer:

Low recovery from recrystallization is often due to an inappropriate choice of solvent or procedural errors.

  • Solvent Selection: The ideal recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at low temperatures. If the compound has significant solubility in the cold solvent, a substantial amount will be lost in the mother liquor.

  • Excessive Solvent: Using too much solvent to dissolve the crude product will result in a solution that is not saturated enough for efficient crystal formation upon cooling.

  • Premature Crystallization: If the solution cools too quickly, the product may precipitate as a fine powder or oil rather than forming well-defined crystals, trapping impurities.

Solutions:

  • Optimize the Recrystallization Solvent:

    • Commonly used solvents for nitrostyrenes include methanol, ethanol, and isopropanol.[5]

    • A mixed solvent system (e.g., ethanol/water, ethyl acetate/hexane) can also be effective.[6] Dissolve the crude product in a minimum amount of the "good" solvent (in which it is more soluble) at an elevated temperature, and then slowly add the "poor" solvent (in which it is less soluble) until the solution becomes slightly turbid. Reheat to clarify and then allow to cool slowly.

  • Use a Minimal Amount of Hot Solvent: Add the hot recrystallization solvent in small portions to the crude product until it just dissolves. This will ensure the solution is saturated.

  • Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature. This encourages the formation of larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal recovery.

Problem 3: Product Contaminated with Starting Material (3,5-Dimethoxybenzaldehyde)

Question: My NMR analysis shows a significant amount of 3,5-dimethoxybenzaldehyde in the final product. How can I remove it?

Answer:

The presence of unreacted aldehyde is a common impurity.

Solutions:

  • Aqueous Bisulfite Wash: During the workup, wash the organic layer with a saturated aqueous solution of sodium bisulfite. The bisulfite will form a water-soluble adduct with the aldehyde, which can then be removed in the aqueous phase.

  • Column Chromatography: This is the most reliable method for separating the product from the starting aldehyde. A silica gel column with a gradient elution system, starting with a non-polar solvent like hexane and gradually increasing the polarity with ethyl acetate, is typically effective.

Problem 4: Product Instability and Discoloration

Question: My purified product, which was initially bright yellow, darkens over time, even when stored. Why is this happening and how can I prevent it?

Answer:

Nitrostyrenes can be sensitive to light, heat, and air, leading to degradation and polymerization over time.[1][7]

Solutions:

  • Storage Conditions: Store the purified 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene in a tightly sealed, amber-colored vial to protect it from light. It is also recommended to store it at low temperatures (2-8 °C) to minimize degradation.[1]

  • Inert Atmosphere: For long-term storage, consider storing the compound under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.

Frequently Asked Questions (FAQs)

Q1: What is the expected appearance and melting point of pure 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene?

Pure 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is typically a bright yellow crystalline solid. While a specific melting point for this exact compound is not widely reported in the provided search results, related nitrostyrenes have melting points in the range of 60-100°C. For example, 1-phenyl-2-nitropropene has a melting point of 64-66 °C.[1] It is crucial to characterize the purified product by techniques such as NMR and mass spectrometry to confirm its identity and purity.

Q2: What are the key side products to be aware of in the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene?

The primary side products can include:

  • β-nitro alcohol intermediate: This is formed before the dehydration step. Incomplete dehydration will leave this as an impurity.[1]

  • Cannizzaro reaction products: If a strong base is used in the absence of an enolizable proton (not the case here with nitroethane), the aldehyde can disproportionate.

  • Self-polymerization of the product: Nitrostyrenes can polymerize, especially at higher temperatures.[7]

Q3: Which analytical techniques are most suitable for assessing the purity of the final product?

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful technique for structural elucidation and purity assessment. The presence of signals corresponding to impurities like the starting aldehyde or solvents can be readily identified.

  • Thin Layer Chromatography (TLC): A quick and effective method to monitor the progress of the reaction and the purity of column chromatography fractions.

  • Mass Spectrometry (MS): To confirm the molecular weight of the desired product.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure compound.

Experimental Protocols

Protocol 1: Purification by Recrystallization

This protocol assumes you have a crude solid or an oil that can be induced to crystallize.

  • Solvent Selection: Test the solubility of a small amount of your crude product in various solvents (e.g., methanol, ethanol, isopropanol, ethyl acetate, hexane) to find a suitable recrystallization solvent or solvent pair.

  • Dissolution: Place the crude product in an Erlenmeyer flask. Add a minimal amount of the chosen hot solvent until the solid just dissolves.

  • Decolorization (Optional): If the solution is highly colored with impurities, you can add a small amount of activated charcoal and heat for a few minutes. Hot-filter the solution through a fluted filter paper to remove the charcoal.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Then, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining mother liquor.

  • Drying: Dry the crystals under vacuum to remove all traces of solvent.

Protocol 2: Purification by Column Chromatography

This is the preferred method for separating complex mixtures or removing persistent impurities.

  • Column Packing: Pack a glass column with silica gel using a slurry method with a non-polar solvent (e.g., hexane).

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a slightly more polar solvent (e.g., dichloromethane) and adsorb it onto a small amount of silica gel. Evaporate the solvent and carefully add the dried silica with the adsorbed product to the top of the column. Alternatively, dissolve the crude product in a minimal amount of the initial eluent and load it directly onto the column.

  • Elution: Begin eluting with a non-polar solvent (e.g., 100% hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 20% ethyl acetate in hexane.

  • Fraction Collection: Collect fractions in test tubes and monitor the separation using TLC.

  • Product Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure.

Visualizations

Troubleshooting Workflow for Purification

Purification_Troubleshooting start Crude Product oily_product Oily Product? start->oily_product yes_oily Yes oily_product->yes_oily Yes no_oily No (Solid) oily_product->no_oily No trituration Triturate with non-polar solvent yes_oily->trituration recrystallization Recrystallization no_oily->recrystallization trituration->no_oily Succeeds column_chrom Column Chromatography trituration->column_chrom Fails pure_product Pure Product column_chrom->pure_product low_yield Low Yield? recrystallization->low_yield yes_low_yield Yes low_yield->yes_low_yield Yes no_low_yield No low_yield->no_low_yield No optimize_solvent Optimize Recrystallization Solvent/Procedure yes_low_yield->optimize_solvent check_purity Check Purity (NMR, TLC) no_low_yield->check_purity optimize_solvent->recrystallization impure Impurities Present? check_purity->impure yes_impure Yes impure->yes_impure Yes no_impure No impure->no_impure No yes_impure->column_chrom no_impure->pure_product

Caption: A decision tree for troubleshooting the purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

General Purification Workflow

Purification_Workflow crude Crude Reaction Mixture workup Aqueous Workup (e.g., NaHCO3, NaHSO3 wash) crude->workup extraction Solvent Extraction (e.g., Ethyl Acetate) workup->extraction drying Drying Organic Layer (e.g., Na2SO4) extraction->drying concentration Concentration (Rotary Evaporation) drying->concentration crude_solid Crude Solid/Oil concentration->crude_solid purification_choice Purification Method crude_solid->purification_choice recrystallization Recrystallization purification_choice->recrystallization If solid & relatively pure column_chrom Column Chromatography purification_choice->column_chrom If oily or very impure characterization Characterization (NMR, MS, MP) recrystallization->characterization column_chrom->characterization final_product Pure Product characterization->final_product

Caption: A general workflow for the purification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

References

  • BenchChem. (n.d.). Side reactions in the Wittig synthesis of alkanes. Retrieved from a URL which is no longer active, but similar content can be found in general organic chemistry resources.
  • LibreTexts Chemistry. (2023, October 16). The Wittig Reaction: Synthesis of Alkenes. Retrieved from a URL which is no longer active, but similar content can be found in general organic chemistry resources.
  • Wikipedia. (2024, November 28). Phenyl-2-nitropropene. Retrieved from [Link]

  • Mol-Instincts. (n.d.). 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Wittig Reaction. Retrieved from [Link]

  • Chemistry Steps. (2023, October 16). The Wittig Reaction: Examples and Mechanism. Retrieved from [Link]

  • Elmes, M., et al. (2008). The Henry Reaction: Spectroscopic Studies of Nitrile and Hydroxylamine By-products Formed During Synthesis of Psychoactive Phenylalkylamines. ResearchGate. Retrieved from [Link]

  • Lumen Learning. (n.d.). The Wittig reaction. Organic Chemistry II. Retrieved from [Link]

  • ResearchGate. (n.d.). (A) Henry reaction: the synthesis of (E)-nitrostyrene derivatives 3a-3f was based on the use of appropriately substituted benzaldehyde. Retrieved from [Link]

  • SIELC. (2018, February 16). Separation of 1,3,5-Trimethoxybenzene on Newcrom R1 HPLC column. Retrieved from [Link]

  • chemtubeuk. (2011, June 22). The Henry Reaction: Reaction mechanism chemistry tutorial. YouTube. Retrieved from [Link]

  • Royal Society of Chemistry. (2016). Supporting information.
  • PrepChem.com. (n.d.). Preparation of 1,3-dimethoxybenzene. Retrieved from [Link]

  • Dal Cason, T. A. (2010). Review: Synthetic Methods for Amphetamine.
  • Google Patents. (n.d.). CN114436847A - Preparation method of 2, 5-dimethoxy-beta-nitrostyrene.
  • ResearchGate. (n.d.). Reaction in DMF with 1,3,5‐trimethoxybenzene as an internal standard.... Retrieved from [Link]

  • AWS. (n.d.). Enantioselective ProPhenol-Catalyzed Addition of 1,3-Diynes to Aldehydes to Generate Synthetic.
  • U.S. Environmental Protection Agency. (2025, October 15). 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene. CompTox Chemicals Dashboard. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). SUPPORTING INFORMATION FOR:.
  • Sridhar, M. A., et al. (2021). Synthesis and detailed characterization of a newly synthesized chalcone, 3-(2,5-dimethoxyphenyl)-1-(naphthalen-2-yl)prop-2-en-1-one. Acta Crystallographica Section E: Crystallographic Communications. Retrieved from [Link]

  • MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • EPrints USM. (n.d.). synthesis, characterization of 1,3-diarylpropenes and tricyclic indolines and the cytotoxic activities. Retrieved from [Link]

  • The HRB National Drugs Library. (n.d.). Forensic analysis of P2P derived amphetamine synthesis impurities: identification and characterization of indene by-products. Retrieved from [Link]

  • Defense Technical Information Center. (n.d.). Synthesis of 2-Methoxypropyl Benzene for Epitope Imprinting. Retrieved from [Link]

  • ResearchGate. (2021, January 10). How to get consistently large crystals during recrystallization?. Retrieved from [Link]

  • Sciencemadness Discussion Board. (2006, January 25). 2,5-dimethoxyphenyl-2-nitropropene synthesis - 89.3% yield. Retrieved from [Link]

  • MDPI. (2023, March 14). Synthesis of 2-[2-(Ethoxymethoxy)phenyl]spiro[cyclopropane-1,2′-indene]-1′,3′-dione. Retrieved from [Link]

  • Scribd. (n.d.). Synthesis of Phenyl 2 Nitropropene. Retrieved from [Link]

  • Google Patents. (n.d.). EP1824811A2 - Process for the purification of benzphetamine hydrochloride.
  • BenchChem. (n.d.). An In-depth Technical Guide to the Synthesis and Purification of 3,6-Dimethoxyapigenin. Retrieved from a URL which is no longer active, but similar content can be found in organic chemistry resources.

Sources

Troubleshooting

Purification Support Center: Removal of Unreacted Starting Materials

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-001-SM Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists Executive Summary Welcome to the Purification Support Center. T...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Operator: Senior Application Scientist Ticket ID: PUR-001-SM Audience: Medicinal Chemists, Process Chemists, Drug Development Scientists

Executive Summary

Welcome to the Purification Support Center. The persistence of unreacted starting materials (SM) in a product mixture is the most common bottleneck in synthesis. Unlike by-products, SMs often share structural similarities (and thus physicochemical properties) with the product, making separation non-trivial.

This guide moves beyond standard textbook advice. We treat purification not as a "cleanup step" but as a physicochemical logic gate . Below are three technical modules designed to troubleshoot specific failure modes in Scavenging, Chromatography, and Crystallization.

Module 1: Chemoselective Scavenging (Solid-Supported Reagents)

Use Case: High-throughput synthesis (HTS), library generation, or when chromatography is not scalable. Core Principle: Exploiting the specific reactivity difference between the SM and the Product, rather than polarity differences.

The Scavenger Decision Matrix

Before troubleshooting, ensure you have selected the thermodynamically correct resin. Use this logic gate:

  • SM is a Nucleophile (e.g., Amine, Thiol): Use an Electrophilic Resin (e.g., Isocyanate, Aldehyde, Acid Chloride).

  • SM is an Electrophile (e.g., Acid Chloride, Isocyanate): Use a Nucleophilic Resin (e.g., Trisamine, Thiol).

  • SM is an Acid: Use a Basic Resin (e.g., Carbonate, Tertiary Amine).

Troubleshooting Guide: Scavengers
Issue 1: "I added 3 equivalents of resin, but 10% of the Starting Material remains."

Diagnosis: This is rarely a stoichiometry issue; it is a diffusion and swelling failure. Solid-phase kinetics are significantly slower than solution-phase kinetics.

Corrective Protocol:

  • Check Solvent Swelling: Resins (especially Polystyrene-DVB) must swell to expose internal active sites.

    • Good Solvents: DCM, THF, DMF (High Swelling).

    • Bad Solvents: Methanol, Hexanes, Water (Resin collapses; active sites inaccessible).

    • Fix: If your reaction is in MeOH, co-solvent with DCM (1:1) before adding resin.[1]

  • Increase Temperature: Heating to 40–50°C (if stable) increases the diffusion rate of the SM into the polymer matrix.

  • Agitation Mode: Do not use magnetic stir bars (they grind the resin, creating fines that clog filters). Use orbital shaking or overhead stirring .

Issue 2: "The resin removed my product along with the starting material."

Diagnosis: Non-specific binding or incorrect chemoselectivity.

Corrective Protocol:

  • Check the Linker: If using a Sulfonic Acid (SCX) resin to remove an amine SM, it will also bind your product if your product contains a basic nitrogen.

    • Fix: Switch to a covalent scavenger (e.g., Isocyanate resin) that targets primary/secondary amines but leaves tertiary amine products untouched.

  • Pore Size Exclusion: If your product is a macrocycle or peptide (>1000 Da), standard resins may trap it physically. Switch to Macroporous resins (pore size >500 Å).

Workflow Visualization: Scavenger Logic

ScavengerLogic Start Crude Mixture (Product + SM) Decision Identify SM Functional Group Start->Decision NucSM Nucleophilic SM (Amine/Thiol) Decision->NucSM ElecSM Electrophilic SM (Acid Cl/Aldehyde) Decision->ElecSM AcidSM Acidic SM (Carboxylic Acid) Decision->AcidSM Resin1 Add Electrophilic Resin (Isocyanate/Aldehyde) NucSM->Resin1 Covalent Capture Resin2 Add Nucleophilic Resin (Trisamine/Thiol) ElecSM->Resin2 Covalent Capture Resin3 Add Basic Resin (Carbonate/TBD) AcidSM->Resin3 Ionic Capture Filter Filtration (Remove Solid-SM) Resin1->Filter Resin2->Filter Resin3->Filter Final Pure Product (Filtrate) Filter->Final

Caption: Logic flow for selecting the correct solid-supported scavenger based on the electronic nature of the impurity.

Module 2: Chromatographic Separation (Flash & Prep-HPLC)

Use Case: Complex mixtures where SM and Product have similar polarities (


).
Troubleshooting Guide: Chromatography
Issue 1: "The SM and Product co-elute (overlap) despite a shallow gradient."

Diagnosis: You have reached the efficiency limit of the stationary phase (Selectivity


). Changing the gradient slope will not help significantly. You must change the chemistry  of the separation.

Corrective Protocol (The "Triangle of Selectivity"):

  • Change the Modifier (pH):

    • If compounds are ionizable (bases/acids), their retention is pH-dependent.

    • Action: If using 0.1% Formic Acid (pH 2.7), switch to Ammonium Bicarbonate (pH 10) (ensure column stability). This deprotonates basic SMs, drastically changing their hydrophobicity relative to the product.

  • Change the Organic Solvent:

    • Acetonitrile (MeCN) is aprotic (dipole interaction). Methanol (MeOH) is protic (H-bonding).

    • Action: If co-elution occurs in MeCN/Water, switch to MeOH/Water . The change in solvation shell often resolves structural isomers.

  • Stationary Phase Switch:

    • If using C18 (hydrophobicity based) and compounds are polar, switch to HILIC (Hydrophilic Interaction Liquid Chromatography) or PFP (Pentafluorophenyl) columns. PFP offers pi-pi interactions useful for separating aromatic SMs from aromatic products.

Issue 2: "The SM peak tails heavily, contaminating the Product peak."

Diagnosis: Secondary interactions (Silanol activity) or Mass Overload.

Data: Tailing Factor Interpretation

Tailing Factor (

)
DiagnosisRecommended Action
1.0 - 1.2 IdealNone.
1.3 - 2.0 AcceptableDecrease injection volume.
> 2.0 Silanol InteractionAdd "Ion Pair" reagent or salt.

Corrective Protocol:

  • For Basic Compounds: Residual silanols on silica/C18 bind protonated amines, causing drag.

    • Fix: Add 0.1% Triethylamine (TEA) or Ammonium Acetate to the mobile phase. This competitively blocks silanol sites.

  • For Acidic Compounds:

    • Fix: Add 0.1% TFA or Formic Acid to ensure the acid remains protonated (neutral) and does not streak.

Workflow Visualization: Co-Elution Logic

ChromatographyTroubleshoot Problem Problem: Co-elution (Resolution < 1.5) CheckpH Are compounds ionizable? Problem->CheckpH YesIon Yes (Acids/Bases) CheckpH->YesIon NoIon No (Neutral) CheckpH->NoIon ActionpH Change Mobile Phase pH (Exploit pKa difference) YesIon->ActionpH ActionSolv Switch Solvent Class (MeCN <-> MeOH) NoIon->ActionSolv ActionpH->ActionSolv If fails ActionStat Change Stationary Phase (C18 -> Phenyl-Hexyl / HILIC) ActionSolv->ActionStat If fails

Caption: Decision tree for resolving co-eluting peaks when standard gradient optimization fails.

Module 3: Solubility & Work-up (Crystallization/Extraction)

Use Case: Scale-up (>10g) where chromatography is too expensive, or final API polishing.

Troubleshooting Guide: Crystallization
Issue 1: "The product 'oils out' instead of crystallizing."

Diagnosis: The solution has entered the "Liquid-Liquid Phase Separation" (LLPS) region before the "Metastable Zone" for nucleation. This usually happens when the impurity (SM) level is high, depressing the melting point of the product.

Corrective Protocol (The Rescue):

  • Re-heat and Dilute: Re-dissolve the oil by heating. Add 10-20% more solvent.

  • Seeding: You must bypass primary nucleation. Add seed crystals of the pure product at the saturation temperature (

    
    ).
    
  • Slow Cooling: Rapid cooling drives the system into LLPS. Use a controlled ramp (e.g., 0.5°C/min).

  • The "Trituration" Trick: If it oils out upon cooling, decant the supernatant (which often contains the SM). Add a solvent in which the product is insoluble (anti-solvent) to the oil and scratch the flask. This can force the oil to solidify.[2][3]

Issue 2: "Emulsion forms during extraction of SM."

Diagnosis: Similar densities of layers or presence of surfactants (amphiphilic SMs).

Corrective Protocol:

  • Density Modification: Add NaCl (brine) to the aqueous layer to increase density and ionic strength (salting out).

  • Filtration: Emulsions are often stabilized by micro-precipitates. Filter the entire biphasic mixture through a Celite pad . The emulsion often breaks immediately in the filtrate.

Regulatory & Safety Note: Genotoxic Impurities

Context: In drug development, unreacted starting materials are frequently classified as Potential Genotoxic Impurities (PGIs) (e.g., alkyl halides, hydrazines).

  • Limit: The Threshold of Toxicological Concern (TTC) is typically 1.5 µ g/day (ICH M7 guidelines).

  • Implication: Standard NMR is insufficient for detection (LOD ~1000 ppm). You must validate removal using LC-MS/MS or derivatization methods if the SM is a known mutagen.

References

  • Biotage. (2023). Flash Chromatography: The Complete Guide to Method Development. Retrieved from [Link]

  • Mettler Toledo. (2022). Oiling Out in Crystallization: Causes and Solutions. Retrieved from [Link]

  • European Medicines Agency. (2017). ICH guideline M7(R1) on assessment and control of DNA reactive (mutagenic) impurities. Retrieved from [Link]

  • University of Rochester. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

Sources

Optimization

alternative catalysts for the condensation of 3,5-dimethoxybenzaldehyde and nitroethane

Technical Support Center: Henry Reaction Optimization Subject: Alternative Catalytic Systems for the Condensation of 3,5-Dimethoxybenzaldehyde and Nitroethane Scope & Chemical Context Welcome. You are likely accessing th...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Henry Reaction Optimization Subject: Alternative Catalytic Systems for the Condensation of 3,5-Dimethoxybenzaldehyde and Nitroethane

Scope & Chemical Context

Welcome. You are likely accessing this guide because the standard ammonium acetate/acetic acid method is yielding "red tars" (polymerization products), incomplete conversion, or difficulty in purification.

The Substrate Challenge: 3,5-Dimethoxybenzaldehyde presents a specific electronic profile. Unlike para-methoxy isomers where the oxygen lone pair donates directly into the carbonyl (deactivating it), the meta-methoxy groups primarily exert an inductive withdrawing effect while sterically crowding the reaction center less than 3,4,5-trimethoxy variants. However, the resulting nitrostyrene is prone to acid-catalyzed polymerization and side-reactions if the reaction temperature is uncontrolled.

Objective: To provide high-fidelity alternative catalytic systems that drive the equilibrium from the intermediate


-nitroalcohol to the desired 

-nitrostyrene (dehydrated product) while suppressing polymerization.

Catalyst Selection Matrix

Do not default to ammonium acetate. Select your catalyst based on your specific process constraints:

Catalyst SystemTypeReaction ClassBest For...
n-Butylamine Primary AmineHomogeneousHigh Purity. Low-temperature synthesis to avoid tars.
EDDA (Ethylenediamine Diacetate)Ammonium SaltHomogeneousSpeed. Mildly acidic buffer mimics enzymes; accelerates dehydration.
[Bmim]OH / 2-HEAA Ionic LiquidGreen/SolventRecyclability. Acts as both solvent and catalyst.
Basic Alumina / KF Solid SupportHeterogeneousWorkup. Simple filtration; zero aqueous extraction needed.

Detailed Protocols & Methodologies

Protocol A: The "Cold" Method (n-Butylamine)

Best for minimizing polymerization impurities.

Mechanism: Primary amines form an imine intermediate (Schiff base) with the aldehyde, which is more electrophilic than the aldehyde itself, facilitating the attack by the nitroethane anion.

  • Stoichiometry: 1.0 eq 3,5-dimethoxybenzaldehyde : 1.2 eq Nitroethane.

  • Solvent: Isopropanol (IPA) or Methanol (5 mL per gram of aldehyde).

  • Catalyst Loading: 10-15 mol% n-Butylamine.

  • Procedure:

    • Dissolve aldehyde in solvent.[1] Add nitroethane.[2][3][4]

    • Add n-butylamine dropwise.

    • CRITICAL: Store in the dark at Room Temperature (20–25°C). Do not reflux.

    • Duration: 24–48 hours.

    • Observation: Product often precipitates as yellow needles directly from the solution.

  • Workup: Filter the solid.[2] Wash with cold IPA.

Protocol B: The "Ionic Liquid" Method (2-HEAA)

Best for green chemistry compliance and scale-up.

Catalyst: 2-Hydroxyethylammonium acetate (2-HEAA).[2] Preparation: Slowly mix Ethanolamine (1 eq) and Acetic Acid (1 eq) at 0°C. The resulting viscous liquid is your solvent/catalyst.

  • Ratio: 1.0 eq Aldehyde : 1.5 eq Nitroethane.

  • Solvent: None (The Ionic Liquid is the solvent).

  • Procedure:

    • Mix reagents into the 2-HEAA (approx. 2-3 mL per gram of aldehyde).

    • Stir at Room Temperature for 2–4 hours.

    • Note: The reaction is significantly faster due to the high polarity of the ionic liquid stabilizing the transition state.

  • Workup: Add water. The hydrophobic nitrostyrene precipitates immediately. Filter and wash.[2][5]

  • Recycling: The aqueous filtrate (containing 2-HEAA) can be evaporated to recover the catalyst.

Mechanistic Visualization

Understanding the pathway is essential for troubleshooting. The diagram below illustrates the bifurcated pathway: the reversible Henry addition vs. the irreversible dehydration.

HenryReaction Substrates 3,5-Dimethoxybenzaldehyde + Nitroethane Nitronate Nitronate Anion (Nucleophile) Substrates->Nitronate Base Deprotonation Imine Imine Intermediate (If Amine Cat. used) Substrates->Imine R-NH2 Cat. Nitroalcohol β-Nitroalcohol (Intermediate) Nitronate->Nitroalcohol C-C Bond Formation Imine->Nitroalcohol Nitronate Attack Nitroalcohol->Substrates Retro-Henry (Reversible) Nitrostyrene β-Nitrostyrene (Product) Nitroalcohol->Nitrostyrene Dehydration (-H2O) Rate Limiting Step Polymer Red Tar (Polymerized Side-Product) Nitrostyrene->Polymer Excess Heat / Strong Acid

Caption: Mechanistic pathway of the Henry reaction. Note that the dehydration step is often rate-limiting and reversible; failure to drive water removal results in the Retro-Henry reaction.

Troubleshooting & FAQs

Q1: The reaction mixture turned dark red/brown, and yield is low. What happened?

  • Diagnosis: Polymerization.[6]

  • Root Cause: The 3,5-dimethoxynitrostyrene product is sensitive to heat. Standard reflux conditions (>80°C) often trigger radical polymerization of the alkene double bond.

  • Fix: Switch to Protocol A (n-Butylamine) at room temperature. Exclude light (wrap flask in foil), as light can initiate radical polymerization in styrene derivatives.

Q2: I isolated the product, but the melting point is too low (e.g., <80°C).

  • Diagnosis: Incomplete dehydration. You likely have a mixture of the

    
    -nitrostyrene and the intermediate 
    
    
    
    -nitroalcohol.
  • Fix: The "Henry" step (alcohol formation) is fast; the "Dehydration" step is slow.

    • Immediate: Recrystallize from boiling ethanol with a drop of acetic acid.

    • Process Change: Use EDDA as catalyst.[4] The acetate portion assists in proton transfer, facilitating the elimination of water.

Q3: Can I use NaOH or KOH?

  • Diagnosis: Not recommended for this substrate.

  • Reason: Strong inorganic bases often trigger the Cannizzaro reaction (disproportionation of the aldehyde) or induce rapid polymerization of the product upon formation.

  • Alternative: If you must use a solid base, use Basic Alumina or KF/Alumina in a solvent-free mortar-and-pestle grinding method.

Q4: The reaction stalls after 50% conversion.

  • Diagnosis: Water poisoning. The reaction produces water, which hydrolyzes the imine intermediate or pushes the equilibrium back (Retro-Henry).

  • Fix: Add molecular sieves (3Å or 4Å) to the reaction vessel or use a Dean-Stark trap if using a solvent like Toluene (though Toluene requires heat, so be cautious).

References

  • Mechanism & Catalysis: Luzzio, F. A. (2001). "The Henry reaction: recent examples." Tetrahedron, 57(5), 915-945. Link

  • Ionic Liquids (Green Chemistry): Ranu, B. C., & Banerjee, S. (2005). "Ionic Liquid as Catalyst and Reaction Medium: The Henry Reaction." Organic Letters, 7(14), 3049–3052. Link

  • Amine Catalysis (EDDA): Ballini, R., et al. (2006). "Nitroalkanes as key building blocks for the synthesis of heterocyclic derivatives." Chemical Reviews, 106(12). Link

  • Heterogeneous Catalysis: Kabalka, G. W., et al. (2000). "Solvent-free Henry reaction on solid supports." Green Chemistry, 2, 162-164. Link

Sources

Troubleshooting

effect of temperature on the rate and yield of nitrostyrene formation

Technical Support Center: Optimizing Nitrostyrene Formation A Senior Application Scientist's Guide to the Effects of Temperature on Reaction Rate and Yield Welcome to the Technical Support Center for nitrostyrene synthes...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Optimizing Nitrostyrene Formation

A Senior Application Scientist's Guide to the Effects of Temperature on Reaction Rate and Yield

Welcome to the Technical Support Center for nitrostyrene synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of the Henry (nitroaldol) reaction. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deep, mechanistic understanding of how temperature critically influences the success of your experiments. We will explore the causal relationships between temperature, reaction kinetics, and product outcomes, enabling you to troubleshoot effectively and optimize your syntheses for both rate and yield.

Troubleshooting Guide: Common Temperature-Related Issues

This section addresses specific experimental challenges in a direct question-and-answer format.

Question 1: My reaction is producing a low yield of nitrostyrene and a significant amount of a viscous, dark "tar." What is the likely cause and how can I fix it?

Answer: This is the most common issue in nitrostyrene synthesis and is almost always linked to poor temperature control, especially when using strong base catalysts.

  • Causality: The formation of β-nitrostyrene is a two-step process: a nitroaldol addition followed by dehydration. The nitrostyrene product itself is highly susceptible to anionic polymerization, a reaction that is dramatically accelerated by elevated temperatures in the presence of a base.[1] The initial condensation is often exothermic, meaning the reaction generates its own heat.[2] If this is not controlled, the temperature can rise unexpectedly, leading to rapid polymerization of the desired product into high-molecular-weight, insoluble tars.[1]

  • Solutions:

    • Strict Temperature Control: When using strong bases like sodium hydroxide (NaOH) or potassium hydroxide (KOH), it is critical to maintain a low reaction temperature. The base should be added dropwise to the mixture of the aldehyde and nitromethane while the flask is submerged in an ice-salt bath to keep the internal temperature between 10-15°C, and in some cases, as low as -10°C to 5°C.[1][2][3]

    • Monitor for Exotherms: Be particularly vigilant during the initial addition of the base. An initial induction period can be followed by a sudden increase in temperature.[2] If the temperature rises above the set point, immediately slow the rate of addition or add crushed ice directly to the reaction mixture to manage the exotherm.[2]

    • Optimize Reaction Time: Do not allow the reaction to proceed for an extended time after the starting material has been consumed. Prolonged exposure to basic conditions, even at low temperatures, can still promote polymerization. Monitor the reaction's progress using Thin Layer Chromatography (TLC).[1]

Question 2: My final product is an oily substance instead of the expected crystalline nitrostyrene. What went wrong?

Answer: The formation of an oily byproduct often indicates the presence of the saturated nitro alcohol, the intermediate of the Henry reaction. This is typically an issue related to the workup procedure, where temperature and order of addition are crucial.

  • Causality: The dehydration of the nitroaldol intermediate to the final nitrostyrene product is facilitated by acidic conditions during workup. If the neutralization is performed incorrectly, for instance, by adding acid to the alkaline reaction mixture, localized areas of high pH can persist, preventing complete dehydration and leading to the isolation of the nitro alcohol intermediate.[1][2]

  • Solution:

    • Correct Quenching Procedure: The alkaline solution of the product must be added slowly to a well-stirred, large excess of cold acid (e.g., hydrochloric acid).[2] This ensures that the mixture remains acidic throughout the quenching process, which promotes the desired elimination of water to form the unsaturated nitrostyrene.[2] After the initial reaction, the alkaline mixture is sensitive and should be quenched promptly while keeping the temperature below 5°C.[2]

Question 3: The reaction is very slow or stalls completely, resulting in a low yield. Should I increase the temperature?

Answer: While increasing the temperature will increase the reaction rate, it is often not the optimal solution and can lead to the issues described above. First, consider other factors.

  • Causality & Solutions:

    • Kinetic vs. Thermodynamic Control: At very low temperatures, you may be operating under kinetic control, favoring the formation of the nitroaldol adduct, but the rate of the subsequent dehydration step might be very slow.[4][5] Instead of a drastic temperature increase, a modest and controlled warming of the reaction after the initial addition, or allowing it to stir for a longer period at a slightly elevated temperature (e.g., room temperature), might be sufficient to drive the dehydration to completion without triggering polymerization.

    • Catalyst Choice: The choice of catalyst dictates the optimal temperature range. Strong bases require cold conditions, but other systems are designed for higher temperatures. For instance, using ammonium acetate in glacial acetic acid often requires heating to reflux (around 100°C) for several hours.[1][6][7] If your reaction is slow, ensure your chosen temperature is appropriate for your catalytic system.

    • Purity of Reagents: Ensure your benzaldehyde is pure and free of acidic impurities (like benzoic acid), which can neutralize the base catalyst. Using freshly distilled benzaldehyde is recommended.[1]

Frequently Asked Questions (FAQs)

Q1: What is the fundamental role of temperature in the formation of nitrostyrene?

Temperature governs the balance between reaction rate, product stability, and the prevalence of side reactions. It is the primary lever for shifting between kinetic and thermodynamic control.[5][8]

  • Rate: As with most chemical reactions, higher temperatures increase the rate of both the desired condensation/dehydration steps and undesired side reactions.

  • Selectivity: Temperature influences the product distribution. Low temperatures can enhance selectivity by minimizing side reactions like polymerization.[4][6] Higher temperatures can favor the formation of the more stable thermodynamic product (the conjugated nitrostyrene) but risk decomposition or tar formation if excessive.[9]

Q2: Can you explain the concept of "Kinetic vs. Thermodynamic Control" in the context of nitrostyrene synthesis?

This principle is central to understanding temperature effects.

  • Kinetic Product: This is the product that forms the fastest because its formation has the lowest activation energy. In the Henry reaction, the initial nitroaldol adduct can be considered the kinetic product.[4] Low temperatures and short reaction times favor the kinetic product.[8]

  • Thermodynamic Product: This is the most stable product. The dehydrated β-nitrostyrene, with its conjugated system, is more stable than the nitroaldol adduct.[5] Higher temperatures provide the energy needed to overcome the activation barriers of both forward and reverse reactions, allowing the reaction mixture to reach equilibrium and favor the most stable product.

The challenge is that the conditions favoring the thermodynamic product (high temperature) also favor undesirable side reactions.[9] The ideal temperature is therefore the lowest temperature at which the desired thermodynamic product is formed in a reasonable timeframe without significant byproduct formation.[4]

Q3: How does the optimal temperature change with different catalysts?

The optimal temperature is highly dependent on the chosen catalytic system. There is no single "best" temperature; it must be matched to the catalyst.

Catalyst SystemTypical Temperature RangeImpact on Yield & RateKey Considerations
Strong Bases (NaOH, KOH) -10°C to 15°C[1][2]Fast reaction rate, but high risk of polymerization if temperature is not strictly controlled.[1]Exothermic reaction requires efficient cooling.[2]
Ammonium Acetate in Acetic Acid Room Temperature to Reflux (~100°C)[1][6]Slower reaction, but generally provides good yields with less polymer formation.[1] Considered a more reliable method for many substrates.[1]
Primary Amines (e.g., Methylamine, Benzylamine) 40°C to 80°C[7][10]Can provide very high yields with moderate heating.[7]Reaction temperature can be substrate-dependent.
Microwave Irradiation 150°C[11]Drastically reduced reaction times (minutes) and often improved yields.[11]Requires specialized equipment.

Q4: Can the nitrostyrene product decompose at higher temperatures?

Yes. While moderate heat is often required for the dehydration step, especially with milder catalysts, excessive temperatures can lead to decomposition in addition to polymerization. The thermal stability of nitroaromatic compounds can be limited, and high temperatures can initiate decomposition pathways.[12] This is particularly relevant during purification by distillation, which should be performed under reduced pressure to lower the boiling point and minimize thermal stress on the compound.

Experimental Protocols

Protocol 1: Synthesis of β-Nitrostyrene via Low-Temperature NaOH Catalysis (Adapted from Organic Syntheses)[2]

This protocol prioritizes yield and purity by strictly controlling the exothermic condensation reaction at low temperatures.

  • Reaction Setup: In a flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, combine nitromethane (1 mole), freshly distilled benzaldehyde (1 mole), and methanol (200 mL).

  • Cooling: Place the flask in an ice-salt bath and cool the stirred mixture to between -10°C and -5°C.

  • Base Preparation: Separately, prepare a solution of sodium hydroxide (1.05 moles) in an equal volume of water, then cool thoroughly. Dilute this solution with ice and water.

  • Controlled Addition: Add the cold sodium hydroxide solution dropwise to the stirred reaction mixture via the dropping funnel. Critically, maintain the internal reaction temperature between 10-15°C throughout the addition. A thick, white precipitate of the nitroaldol salt will form.[2]

  • Quenching (Acidification): After the base addition is complete, stir for an additional 15 minutes. In a separate large vessel, prepare a solution of concentrated hydrochloric acid in water. Slowly add the entire reaction mixture to the stirred acid solution. A pale yellow crystalline product should precipitate immediately. Note: Adding the alkaline mixture to the acid is essential to avoid forming an oily nitro alcohol byproduct.[2]

  • Isolation and Purification: Filter the solid product, wash thoroughly with water until chloride-free, and dry. The crude nitrostyrene can be purified by recrystallization from hot ethanol.

Protocol 2: Synthesis of β-Nitrostyrene using Ammonium Acetate in Acetic Acid (A general and reliable method)[1]

This protocol uses a milder catalyst system, which is less prone to polymerization and often requires heat to proceed efficiently.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and magnetic stir bar, dissolve benzaldehyde (1 equivalent) in glacial acetic acid.

  • Reagent Addition: Add nitromethane (3-5 equivalents) to the solution.

  • Catalyst Addition: Add ammonium acetate (0.25-0.3 equivalents).

  • Heating: Heat the mixture to reflux (approximately 100-110°C) and maintain for several hours. Monitor the disappearance of the starting aldehyde by TLC.[7]

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature.

  • Precipitation: Pour the cooled reaction mixture into a beaker of ice water to precipitate the crude product.

  • Isolation and Purification: Collect the solid product by filtration, wash thoroughly with water to remove acetic acid and salts, and dry. Recrystallize the crude product from a suitable solvent such as methanol or ethanol.[1]

Visualizations

G cluster_0 Reaction Pathway & Temperature Influence Reactants Aldehyde + Nitromethane Adduct Nitroaldol Adduct (Kinetic Product) Reactants->Adduct Step 1: Addition (Often Exothermic) Product β-Nitrostyrene (Thermodynamic Product) Adduct->Product Step 2: Dehydration (-H2O) Side_Product Other Byproducts (e.g., Saturated Alcohol) Adduct->Side_Product Improper Workup Polymer Polymerization / Tar (Side Product) Product->Polymer Uncontrolled High Temp + Strong Base Troubleshooting_Workflow start Start Synthesis issue Low Yield Observed? start->issue tar Is 'Tar' or Polymer Present? issue->tar Yes end Optimized Synthesis issue->end No oily Is Product an Oil? tar->oily No sol_tar ACTION: - Lower Reaction Temp (-10 to 15°C) - Improve Cooling Efficiency - Ensure Slow Base Addition tar->sol_tar Yes slow Reaction Slow / Stalled? oily->slow No sol_oily ACTION: - Check Workup Procedure - Add Alkaline Mix to EXCESS Cold Acid - Ensure Complete Dehydration oily->sol_oily Yes sol_slow ACTION: - Check Catalyst/Temp Compatibility - Use Freshly Distilled Aldehyde - Consider Modest Temp Increase or Longer Time slow->sol_slow Yes slow->end No sol_tar->end sol_oily->end sol_slow->end

Caption: Troubleshooting workflow for low yield in nitrostyrene synthesis.

References

  • Selectivity Control in Nitroaldol (Henry) Reaction by Changing the Basic Anion in a Chiral Copper(II) Complex. MDPI. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). Sciencemadness Discussion Board. [Link]

  • Nitrostyrene. Organic Syntheses Procedure. [Link]

  • Troubleshooting: How to Improve Yield. University of Rochester. [Link]

  • Thermodynamic and kinetic reaction control. Wikipedia. [Link]

  • Crystalline-state conformational change of β-nitrostyrenes and its freezing at low temperature. CrystEngComm (RSC Publishing). [Link]

  • Ch 10: Kinetic and Thermodynamic Control. University of Calgary. [Link]

  • Understanding product optimization: Kinetic versus thermodynamic control. ACS Publications. [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. MDPI. [Link]

  • Ultrasound-Promoted Synthesis of Nitrostyrenes. [www.rhodium.ws]. [Link]

  • 14.3: Kinetic vs. Thermodynamic Control of Reactions. Chemistry LibreTexts. [Link]

  • The impact of the IL pseudo-pH value on the yield of β-nitrostyrene (6)... ResearchGate. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. PMC. [Link]

  • Method for producing β-nitrostyrene compound.
  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]

  • Synthesis of β-nitrostyrene. Scribd. [Link]

  • Method for producing beta-nitrostyrene compound.
  • Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Scientific Research Publishing. [Link]

  • 2-nitrostyrene, a phantom compound? Sciencemadness.org. [Link]

  • Condensation with Nitromethane. Sciencemadness Discussion Board. [Link]

  • (PDF) Recent Advances in Henry Reaction: A Versatile Method in Organic Synthesis. ResearchGate. [Link]

  • Using Graphene Encapsulated Ni and Pd Catalysts with Solvent Effect to Achieve Highly Chemo-Selective Hydrogenation of 4-Nitrostyrene to Different Products. ChemRxiv. [Link]

  • Synthesis method of p-hydroxy-beta-nitrostyrene.
  • Thermal Decomposition of Aliphatic Nitro-compounds. ResearchGate. [Link]

  • Effect of temperature on the Henry reaction. ResearchGate. [Link]

  • Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. SCIRP. [Link]

  • Chemical Kinetics And Mechanism Of Polystyrene Thermal Decomposition. AOFST Symposiums. [Link]

  • Kinetics and Mechanisms of Thermal Decomposition of Nitroaromatic Explosives. DTIC. [Link]

Sources

Optimization

minimizing byproduct formation in the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-pr...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing this reaction, with a specific focus on identifying and minimizing the formation of critical byproducts. Our goal is to move beyond simple procedural steps to explain the underlying chemical principles, empowering you to troubleshoot and refine your synthetic strategy effectively.

The synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is achieved via a Henry nitroaldol condensation between 3,5-dimethoxybenzaldehyde and nitroethane, followed by dehydration.[1][2] While seemingly straightforward, this reaction is susceptible to several competing pathways that can significantly reduce the yield and purity of the desired product. This guide provides a structured approach to mastering this synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.

Q1: My yield of the final nitroalkene is low, and I'm primarily isolating the β-nitro alcohol intermediate. How can I promote complete dehydration?

A1: This is a classic issue of incomplete reaction. The formation of the β-nitro alcohol is the first step, but the subsequent elimination of water to form the nitroalkene requires specific conditions.[1][3]

Causality: The dehydration step is an equilibrium process that is favored by heat and the removal of water. Insufficient temperature or the use of a catalyst system that doesn't effectively promote elimination will result in the accumulation of the nitro alcohol intermediate.

Solutions:

  • Increase Reaction Temperature: Dehydration is an endothermic process. Gradually increasing the reaction temperature, often to reflux in a suitable solvent, can drive the equilibrium towards the alkene product. Temperatures in the range of 80-100°C are commonly employed.[3][4]

  • Choice of Catalyst/Solvent System: While strong bases can form the initial nitro alcohol, certain catalysts are superior for the one-pot condensation-dehydration sequence. Using a primary or secondary amine catalyst (e.g., n-butylamine, cyclohexylamine) or ammonium acetate in a solvent like glacial acetic acid or isopropanol is highly effective.[5][6] These systems are known to facilitate the elimination step.

  • Azeotropic Removal of Water: For stubborn reactions, employing a Dean-Stark trap with a solvent that forms an azeotrope with water (like toluene or benzene, with appropriate safety precautions) can physically remove water from the reaction, forcing the equilibrium towards the desired nitroalkene.

  • Microwave Irradiation: Microwave-assisted synthesis can significantly accelerate the dehydration step, often leading to higher yields in shorter reaction times under solvent-free conditions with a catalyst like ammonium acetate.[3][7]

Q2: My crude product analysis shows significant amounts of 3,5-dimethoxybenzoic acid and 3,5-dimethoxybenzyl alcohol. What is causing this and how can I prevent it?

A2: The presence of these two compounds is the tell-tale sign of the Cannizzaro reaction, a common side reaction for aldehydes lacking α-hydrogens, such as 3,5-dimethoxybenzaldehyde.[4][8]

Causality: The Cannizzaro reaction is a base-induced disproportionation where two molecules of the aldehyde react to form a primary alcohol and a carboxylic acid. This side reaction is particularly prevalent under strongly basic conditions (e.g., using NaOH, KOH).[4][8] It directly consumes your starting material, crippling the overall yield.

Solutions:

  • Avoid Strong Inorganic Bases: Refrain from using strong bases like sodium hydroxide or potassium hydroxide as the primary catalyst.

  • Utilize Milder Catalysts: Switch to a milder, organic base catalyst. Primary amines or ammonium salts are excellent choices as they are basic enough to deprotonate nitroethane for the Henry reaction but not so strong as to aggressively promote the Cannizzaro pathway.[5][9]

  • Control Catalyst Loading: Use only a catalytic amount of the base. Excess base will significantly increase the rate of the Cannizzaro reaction.

  • Temperature Management: While heat promotes the desired dehydration, excessive temperatures in the presence of even a mild base can begin to favor side reactions. Monitor the reaction and use the minimum temperature required for efficient dehydration.

Q3: The reaction mixture is turning into a dark, viscous, or tarry mess, making product isolation impossible. What is happening?

A3: This is indicative of polymerization. The product, a nitroalkene, is an electron-deficient alkene (a Michael acceptor) and is susceptible to anionic polymerization, especially under harsh conditions.

Causality: Excess base can initiate the polymerization of the nitroalkene product as it forms. Likewise, high temperatures and prolonged reaction times can also contribute to product degradation and polymerization.

Solutions:

  • Strict Stoichiometric Control of Base: Use the minimum effective catalytic amount of your chosen base.

  • Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to monitor the consumption of the starting aldehyde. Once the aldehyde is gone, proceed with the workup immediately.[8] Over-extending the reaction time provides more opportunity for polymerization.

  • Moderate Reaction Temperature: Avoid excessive heating. Find the "sweet spot" where dehydration occurs efficiently without causing significant product degradation.

  • Effective Workup: Quench the reaction by pouring the mixture into a large volume of cold water or a slightly acidic solution (e.g., cold dilute HCl).[6][10] This neutralizes the basic catalyst, stopping the polymerization, and often precipitates the crude product, which can be collected by filtration.

Q4: How does the choice of catalyst affect byproduct formation, and what are the pros and cons of common catalysts?

A4: The catalyst is arguably the most critical variable in this synthesis. It dictates the rate of the desired reaction versus the side reactions.

Catalyst SystemProsConsByproduct Risk Profile
Strong Bases (NaOH, KOH) Fast initial nitroaldol addition.High risk of Cannizzaro reaction.[4][8] Promotes polymerization. May not efficiently drive dehydration.High: Cannizzaro products, Polymers.
Primary Amines (n-Butylamine, Cyclohexylamine) [5]Excellent for one-pot condensation-dehydration. Lower risk of Cannizzaro reaction.Can require longer reaction times or elevated temperatures.Low-Medium: Incomplete dehydration if conditions are not optimized.
Ammonium Acetate [3]Very effective, especially with heating or microwave irradiation. Simple to use.May require higher temperatures to be effective.Low: Generally provides clean reactions with good dehydration.
Lewis Acids (e.g., ZnCl₂, Cu(OAc)₂) with an amine base [1][11][12]Can offer high selectivity and may be used for asymmetric synthesis.More complex catalyst system. May require anhydrous conditions.Low: Can suppress base-catalyzed side reactions effectively.

Visualizing Reaction Pathways

To effectively troubleshoot, it is essential to visualize the competing chemical pathways.

Reactants 3,5-Dimethoxybenzaldehyde + Nitroethane Nitronate Nitronate Anion Reactants->Nitronate Base Catalyst (e.g., R-NH2) Cannizzaro Cannizzaro Products (Acid + Alcohol Byproduct) Reactants->Cannizzaro Strong Base (e.g., NaOH) NitroAlcohol β-Nitro Alcohol Intermediate (Byproduct 1) Nitronate->NitroAlcohol Nitroaldol Addition Product Desired Product 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene NitroAlcohol->Product Dehydration (Heat, -H2O) Polymer Polymer/Tar (Byproduct 3) Product->Polymer Excess Base / Heat Prolonged Time start Start Synthesis check_crude Analyze Crude Product (TLC, NMR) start->check_crude low_yield Issue: Low Yield / Low Conversion check_crude->low_yield Low Conversion byproducts Issue: Significant Byproducts check_crude->byproducts Impure tar Issue: Polymerization / Tar Formation check_crude->tar Tarry good_yield High Yield & Purity check_crude->good_yield Clean sol_low_yield1 Action: Increase reaction time or temperature moderately. Ensure catalyst is active. low_yield->sol_low_yield1 check_byproduct_type Identify Byproduct Type byproducts->check_byproduct_type sol_tar Action: Reduce reaction temperature/time. Use minimum catalytic base. Ensure prompt workup after completion. tar->sol_tar is_alcohol β-Nitro Alcohol? check_byproduct_type->is_alcohol Intermediate is_cannizzaro Cannizzaro Products? check_byproduct_type->is_cannizzaro Acid/Alcohol sol_alcohol Action: Increase temperature. Use catalyst promoting dehydration (e.g., NH4OAc). is_alcohol->sol_alcohol sol_cannizzaro Action: Switch from strong base to milder catalyst (e.g., n-butylamine). Use only catalytic amount. is_cannizzaro->sol_cannizzaro

Caption: A systematic guide for troubleshooting the synthesis.

References
  • Enantioselective Henry Reaction Catalyzed by Copper(II) Complex of Bis(trans-cyclohexane-1,2-diamine)-Based Ligand. (2020). MDPI. [Link]

  • Highly enantioselective Henry reactions of aromatic aldehydes catalyzed by an amino alcohol-copper(II) complex. (2012). PubMed. [Link]

  • Henry reaction. Wikipedia. [Link]

  • Enantioselective catalysts for the Henry reaction: fine-tuning the catalytic components. (n.d.). New Journal of Chemistry (RSC Publishing). [Link]

  • Synthesis of nitro alkenes. Organic Chemistry Portal. [Link]

  • Varma, R. S., & Varma, M. (1999). A solventless synthesis of conjugated nitroalkenes using microwaves. Tetrahedron Letters, 40(34), 6247-6249. This paper is frequently cited for microwave-assisted Henry reactions. A direct link is not available, but it can be found through academic search engines.
  • Henry reaction in WELAN: A green approach. (2014). Journal of Chemical and Pharmaceutical Research. [Link]

  • Optimizing Henry reaction conditions (substituted benzaldehydes + nitromethane). (2018). Sciencemadness Discussion Board. [Link]

  • Abdellattif, M. and Mohamed, H. (2018) Henry Reaction between Benzaldehyde and Nitromethane over Solid Base Catalysts: A Green Protocol. Green and Sustainable Chemistry, 8, 139-155. [Link]

  • Deep eutectic solvent for the synthesis of (E)- Nitroalkene via microwave assisted Henry reaction. (2025). ResearchGate. [Link]

  • The Effect of Temperature on the Production of Nitrobenzene. (n.d.). ResearchGate. [Link]

  • n-butylamine condensations. (2005). The Hive Archive. [Link]

  • Condensation with Nitromethane. (2006). Sciencemadness Discussion Board. [Link]

  • Synthesis of 3,4,5-Trimethoxy-beta-nitrostyrene and 3,4,5-Trimethoxyphenyl-2-nitroethane. Erowid. [Link]

  • Synthesis of Phenyl 2 Nitropropene. Scribd. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparison of different synthetic routes to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted nitroalkenes is of paramount importance. These compounds serve as versatile intermediates, notably as...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient construction of substituted nitroalkenes is of paramount importance. These compounds serve as versatile intermediates, notably as precursors to phenethylamines and other pharmacologically active molecules. This guide provides an in-depth, objective comparison of two distinct synthetic routes to 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a key structural motif in medicinal chemistry. We will delve into the classic Henry-Knoevenagel condensation with a homogeneous base catalyst and contrast it with a modern approach utilizing a heterogeneous solid base catalyst, offering field-proven insights and supporting experimental data.

Introduction to the Target Molecule

1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is a substituted nitrostyrene derivative. The nitroalkene moiety is a powerful electron-withdrawing group, making the molecule an excellent Michael acceptor and a valuable precursor for further chemical transformations, including reduction to the corresponding amine or elaboration into more complex heterocyclic systems. The 3,5-dimethoxyphenyl substitution pattern is present in a variety of natural products and synthetic compounds with diverse biological activities. The choice of synthetic route to this intermediate can significantly impact overall yield, purity, scalability, and environmental footprint.

The Chemical Foundation: The Henry (Nitroaldol) Reaction

Both synthetic routes detailed in this guide are predicated on the Henry reaction , a classic carbon-carbon bond-forming reaction first described by Louis Henry in 1895.[1][2] This reaction involves the base-catalyzed addition of a nitroalkane to an aldehyde or ketone, forming a β-nitro alcohol. Subsequent dehydration of this intermediate yields the target nitroalkene.[3][4]

The core mechanism begins with the deprotonation of the α-carbon of the nitroalkane (in this case, nitroethane) by a base to form a resonance-stabilized nitronate anion.[1] This nucleophilic anion then attacks the electrophilic carbonyl carbon of the aldehyde (3,5-dimethoxybenzaldehyde). Protonation of the resulting alkoxide furnishes the β-nitro alcohol. The final dehydration step is often promoted by heat or acidic/basic conditions to yield the conjugated nitroalkene.[1]

Route 1: Homogeneous Catalysis with an Amine Base

This route represents the traditional and widely practiced method for synthesizing nitroalkenes from aromatic aldehydes. It employs a soluble organic base, such as an alkylamine, in a suitable organic solvent. The entire reaction, including the catalyst, proceeds in a single phase.

Rationale for Experimental Choices

The choice of an amine base like cyclohexylamine or n-butylamine is a balance between sufficient basicity to deprotonate nitroethane and minimizing side reactions.[5] Glacial acetic acid is often used as the solvent and co-catalyst; it facilitates the dehydration of the intermediate β-nitro alcohol to the final product. The reaction is typically heated to drive the condensation and subsequent elimination of water to completion.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Nitroethane (1.3 eq)

  • n-Butylamine (0.5 eq)

  • Glacial Acetic Acid (solvent)

  • Methanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3,5-dimethoxybenzaldehyde (e.g., 10.0 g, 60.2 mmol).

  • Add glacial acetic acid (e.g., 40 mL) and stir until the aldehyde has completely dissolved.

  • To the stirred solution, add nitroethane (e.g., 5.65 g, 75.3 mmol) followed by n-butylamine (e.g., 2.20 g, 30.1 mmol).

  • Heat the reaction mixture to 90-100 °C and maintain it at this temperature with stirring for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • After completion, allow the mixture to cool to room temperature and then place it in an ice bath for 1-2 hours to facilitate precipitation of the product.

  • Collect the crude product by vacuum filtration, washing the crystals with cold water and then a small amount of cold methanol.

  • Recrystallize the crude product from boiling methanol to yield pure 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene as yellow crystals.

Workflow Diagram

cluster_0 Route 1: Homogeneous Catalysis Start 3,5-Dimethoxybenzaldehyde Nitroethane n-Butylamine Solvent Glacial Acetic Acid Start->Solvent Dissolve Reaction Heat (90-100°C) 4-6 hours Solvent->Reaction React Workup Cooling & Precipitation Reaction->Workup Purification Filtration & Recrystallization (Methanol) Workup->Purification Product Pure Product Purification->Product

Caption: Workflow for Homogeneous Synthesis.

Route 2: Heterogeneous Catalysis with a Solid Base

Reflecting a modern emphasis on green chemistry, this route utilizes a solid, reusable catalyst. Layered Double Hydroxides (LDHs), also known as hydrotalcite-like compounds, are effective solid base catalysts that can be easily separated from the reaction mixture by simple filtration.[6] This approach minimizes waste and simplifies product purification.

Rationale for Experimental Choices

The use of a calcined Cu:Mg:Al LDH provides a high surface area with a distribution of basic sites suitable for catalyzing the Henry reaction.[6] The thermal activation (calcination) increases the catalytic activity. Performing the reaction without a solvent or in a high-boiling, inert solvent at an elevated temperature maximizes reaction efficiency and aligns with green chemistry principles by reducing solvent waste.[7] The catalyst's insolubility is its key advantage, allowing for straightforward recovery and reuse.

Detailed Experimental Protocol

Materials:

  • 3,5-Dimethoxybenzaldehyde (1.0 eq)

  • Nitroethane (1.2 eq)

  • Calcined Cu:Mg:Al (2:1:1) Layered Double Hydroxide (catalyst, e.g., 5 mol%)

  • Toluene (optional solvent)

  • Ethanol (for recrystallization)

  • Standard laboratory glassware

Procedure:

  • Prepare the catalyst by calcining the Cu:Mg:Al (2:1:1) LDH at 450 °C for 3 hours. Allow it to cool to room temperature in a desiccator.

  • In a round-bottom flask, combine 3,5-dimethoxybenzaldehyde (e.g., 10.0 g, 60.2 mmol), nitroethane (e.g., 5.42 g, 72.2 mmol), and the calcined LDH catalyst (e.g., ~1.5 g).

  • Solvent-Free Option: Equip the flask with a magnetic stirrer and reflux condenser. Heat the mixture to 90 °C and stir vigorously for 3-5 hours. The reaction mixture will be a thick slurry.

  • With Solvent Option: Add toluene (e.g., 50 mL) to the flask and heat the slurry to reflux (approx. 110 °C) for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

  • Add dichloromethane (DCM) to dissolve the product and filter the mixture to recover the solid LDH catalyst. The catalyst can be washed with DCM, dried, and stored for reuse.

  • Combine the filtrate and washes, and remove the solvent under reduced pressure (rotary evaporation).

  • Recrystallize the resulting crude solid from hot ethanol to obtain the pure product.

Workflow Diagram

cluster_1 Route 2: Heterogeneous Catalysis Start_Het 3,5-Dimethoxybenzaldehyde Nitroethane Catalyst_Het Solid Base Catalyst (Calcined LDH) Start_Het->Catalyst_Het Combine Reaction_Het Heat (90-110°C) 2-5 hours Catalyst_Het->Reaction_Het React Workup_Het Catalyst Filtration Reaction_Het->Workup_Het Purification_Het Solvent Evaporation & Recrystallization (Ethanol) Workup_Het->Purification_Het Catalyst_Recycle Catalyst Recovery & Reuse Workup_Het->Catalyst_Recycle Product_Het Pure Product Purification_Het->Product_Het

Caption: Workflow for Heterogeneous Synthesis.

Performance Comparison

The choice between these two synthetic methodologies depends on the specific priorities of the laboratory, such as scale, cost, environmental considerations, and available equipment. Below is a summary of their performance based on typical experimental outcomes for similar reactions.

ParameterRoute 1: Homogeneous CatalysisRoute 2: Heterogeneous CatalysisRationale & Justification
Typical Yield 65-80%80-95%Heterogeneous catalysts can offer higher selectivity and conversion, leading to improved yields.[6]
Reaction Time 4-6 hours2-5 hoursSolid catalysts can exhibit higher activity, and solvent-free conditions increase reactant concentration.
Catalyst Cost Low (n-Butylamine is inexpensive)Moderate (Initial synthesis of LDH)The cost of the LDH catalyst is offset by its reusability over multiple cycles.
Workup/Purification Requires careful crystallization to remove catalyst byproducts.Simple filtration to remove the catalyst.The physical separation of the solid catalyst significantly simplifies the purification process.
Scalability Straightforward, but waste solvent volume increases significantly.Highly scalable; catalyst filtration is efficient at large scales.Solid-phase catalysis is often preferred in industrial settings for its operational simplicity.
"Green" Chemistry Poor; uses stoichiometric base (often not recovered) and organic acid solvent.Excellent; catalytic, reusable catalyst, and potential for solvent-free conditions.This route aligns well with the principles of sustainable chemistry by minimizing waste.

Conclusion

Both homogeneous and heterogeneous catalytic routes provide effective means to synthesize 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene via the Henry reaction.

  • Route 1 (Homogeneous) is a classic, reliable method that is easy to set up with common laboratory reagents. Its primary drawbacks are in the workup complexity and the generation of chemical waste, making it less ideal for large-scale, environmentally conscious production.

  • Route 2 (Heterogeneous) represents a more modern and sustainable approach. While requiring an initial investment in catalyst preparation, it offers higher yields, simpler product isolation, and the significant advantage of catalyst recyclability. For process chemists and those in drug development focused on scalable and green manufacturing, the heterogeneous route is demonstrably superior.

The selection of the optimal route will ultimately be guided by the specific objectives of the synthesis, balancing factors of convenience, cost, yield, and environmental impact.

References

Sources

Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis and Structure Confirmation of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

Introduction In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignm...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of synthetic chemistry and drug development, the unambiguous confirmation of a molecule's structure is the bedrock upon which all subsequent research is built. An error in structural assignment can invalidate biological data, compromise intellectual property, and waste significant resources. The target of our investigation, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS 18917-76-5), is a substituted nitrostyrene derivative.[1][2] Such compounds serve as versatile intermediates in organic synthesis, notably in the construction of nitrogen-containing heterocycles and as precursors to amphetamine-class compounds through the reduction of the nitroalkene moiety.[2]

This guide provides a comprehensive, multi-technique spectroscopic workflow for the structural confirmation of this specific molecule. We will move beyond simple data reporting to explain the causal links between molecular structure and spectral output. This document is designed for researchers who require not just the 'what' but the 'why' of spectroscopic analysis, ensuring a self-validating and robust approach to structure elucidation.

The Analytical Challenge: Confirming Connectivity and Isomerism

The primary challenge in confirming the structure of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene lies in definitively establishing:

  • The substitution pattern on the benzene ring (1,3,5- substitution).

  • The connectivity of the 2-nitroprop-1-enyl group to the C5 position of the ring.

  • The stereochemistry of the alkene (typically the more stable E-isomer is expected from a Henry condensation reaction).[2]

Our analytical strategy employs a synergistic combination of Mass Spectrometry, Infrared Spectroscopy, Nuclear Magnetic Resonance, and UV-Visible Spectroscopy.

Workflow for Structural Elucidation

The following diagram outlines the logical flow of our multi-pronged analytical approach. Each technique provides a unique piece of the structural puzzle, and their combined interpretation provides a high-confidence confirmation.

Structural_Elucidation_Workflow substance Purified Sample 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene ms Mass Spectrometry (MS) Provides Molecular Weight & Formula substance->ms ir Infrared (IR) Spectroscopy Identifies Key Functional Groups substance->ir nmr NMR Spectroscopy (¹H, ¹³C, COSY) Maps the Carbon-Hydrogen Framework substance->nmr uv UV-Vis Spectroscopy Analyzes the Conjugated System substance->uv mw_confirm Molecular Formula Confirmed C₁₁H₁₃NO₄ ms->mw_confirm Exact Mass fg_confirm Functional Groups Confirmed (-OCH₃, C=C, -NO₂, Ar) ir->fg_confirm Vibrational Modes framework_confirm Connectivity & Isomerism Confirmed (1,3,5-substitution, Propenyl chain) nmr->framework_confirm Chemical Shifts & Coupling Constants conjugation_confirm Conjugated π-System Confirmed uv->conjugation_confirm λ_max final_structure Final Confirmed Structure mw_confirm->final_structure fg_confirm->final_structure framework_confirm->final_structure conjugation_confirm->final_structure

Caption: Overall workflow for the spectroscopic confirmation of the target molecule.

Mass Spectrometry (MS): The First Checkpoint

Expertise & Experience: Mass spectrometry is the first and most crucial step. It provides the molecular weight and, with high-resolution instruments (HRMS), the elemental composition. This is a non-negotiable starting point; if the molecular ion peak is incorrect, the sample is not what you believe it is.

Experimental Protocol (Electron Ionization - GC/MS)
  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a volatile solvent like dichloromethane or ethyl acetate.

  • Injection: Inject 1 µL of the solution into a GC-MS system. The gas chromatograph will separate the target compound from any volatile impurities.

  • Ionization: Use a standard electron ionization (EI) energy of 70 eV.

  • Analysis: Acquire the mass spectrum, ensuring a mass range scan from m/z 40 to 400 to capture the molecular ion and key fragments.

Data Interpretation and Comparison

The molecular formula is C₁₁H₁₃NO₄, giving a molecular weight of 223.23 g/mol .[1]

FeatureExpected Result for Target CompoundRationale & Comparison with Alternatives
Molecular Ion (M⁺) m/z = 223Confirms the overall mass. An alternative like 1,3-dimethoxy-5-nitrobenzene would have a M⁺ at m/z 183.[3]
High-Resolution MS Exact Mass: 223.0845Confirms the elemental composition C₁₁H₁₃NO₄. This rules out isomers with different formulas.
Key Fragments m/z = 208 ([M-CH₃]⁺)Loss of a methyl radical from a methoxy group is a common fragmentation pathway for anisole derivatives.
m/z = 176 ([M-NO₂]⁺)Loss of the nitro group is a characteristic fragmentation for nitro compounds.
m/z = 165Represents the stable aromatic cation [C₉H₉O₂]⁺ after cleavage of the propenyl side chain.

Infrared (IR) Spectroscopy: Functional Group Fingerprinting

Expertise & Experience: IR spectroscopy is a rapid and powerful technique for confirming the presence of key functional groups. For our target, we are specifically looking for evidence of the nitro group, the carbon-carbon double bond, the aromatic ring, and the methoxy C-O bonds. The absence of peaks, such as a hydroxyl (-OH) or carbonyl (C=O) stretch, is equally important for confirming purity.

Experimental Protocol (Attenuated Total Reflectance - ATR)
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

  • Data Acquisition: Apply pressure to ensure good contact and collect the spectrum, typically by co-adding 16 or 32 scans over the range of 4000-600 cm⁻¹.

  • Background Correction: Perform a background scan of the empty ATR crystal prior to sample analysis.

Data Interpretation and Comparison
Wavenumber (cm⁻¹)Expected VibrationRationale & Comparison with Alternatives
~3100-3000 Aromatic & Vinylic C-H StretchConfirms the presence of sp² C-H bonds.
~2950-2850 Aliphatic C-H StretchCorresponds to the methyl protons of the methoxy groups.
~1610, 1580, 1470 Aromatic C=C StretchCharacteristic of the benzene ring.
~1640 Alkene C=C StretchThis peak is crucial for confirming the propenyl group. It may sometimes be weak or overlap with aromatic signals.
~1520 & ~1350 Asymmetric & Symmetric NO₂ StretchThese two strong absorptions are the definitive signature of the nitro group.[4] Their presence is non-negotiable for structure confirmation.
~1250 & ~1050 Asymmetric & Symmetric C-O-C StretchStrong peaks confirming the aryl ether (methoxy) groups.[5]
~970 Vinylic C-H Bend (Out-of-plane)For an (E)-alkene, a strong band is expected in this region, helping to confirm stereochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Map

Expertise & Experience: NMR is the most powerful tool for elucidating the precise connectivity of a molecule. ¹H NMR reveals the number and environment of different protons, while ¹³C NMR maps the carbon skeleton. For this molecule, NMR will definitively establish the 1,3,5-substitution pattern and confirm the structure of the side chain.

Experimental Protocol (¹H and ¹³C NMR)
  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

  • ¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Ensure a sufficient number of scans for a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This may require a longer acquisition time.

  • Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals.

Predicted ¹H NMR Data (400 MHz, CDCl₃)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale and Interpretation
~7.6 - 7.9Singlet (or narrow doublet)1HVinylic-H (α)This proton is part of the C=C double bond and is deshielded by the adjacent aromatic ring and conjugated nitro group.
~6.6 - 6.8Doublet (or t), J ≈ 2 Hz2HAromatic H-2, H-6These two protons are chemically equivalent. They are ortho to one methoxy group and meta to the other, resulting in a downfield shift. They appear as a doublet due to small meta-coupling to H-4.
~6.4 - 6.5Triplet (or t), J ≈ 2 Hz1HAromatic H-4This proton is situated between two electron-donating methoxy groups, making it the most shielded aromatic proton. It appears as a triplet due to meta-coupling to H-2 and H-6.
~3.85Singlet6HMethoxy (-OCH₃)The six protons of the two equivalent methoxy groups appear as a sharp singlet. Their chemical shift is typical for aryl methoxy groups.[6]
~2.5Singlet (or narrow doublet)3HMethyl (-CH₃)The methyl group attached to the double bond is deshielded by the nitro group and the alkene.
Logical Diagram for ¹H NMR Interpretation

H_NMR_Interpretation s3_85 Singlet @ ~3.85 ppm Integration: 6H methoxy Two equivalent -OCH₃ groups s3_85->methoxy s2_5 Singlet @ ~2.5 ppm Integration: 3H methyl One -CH₃ group on C=C s2_5->methyl aromatic_region Aromatic Signals (~6.4-6.8 ppm) Total Integration: 3H aromatic_protons Three aromatic protons aromatic_region->aromatic_protons vinylic_region Vinylic Signal @ ~7.6-7.9 ppm Integration: 1H vinylic_proton One vinylic proton vinylic_region->vinylic_proton pattern 2H Doublet (J≈2Hz) 1H Triplet (J≈2Hz) aromatic_protons->pattern Meta-coupling substitution Confirms 1,3,5-Trisubstitution Pattern pattern->substitution

Caption: Logic flow for confirming the 1,3,5-substitution pattern from ¹H NMR data.

Predicted ¹³C NMR Data (100 MHz, CDCl₃)
Chemical Shift (δ, ppm)AssignmentRationale
~161C1, C3 (Ar-O)Carbons directly attached to oxygen are highly deshielded.
~140C-NO₂The carbon bearing the nitro group is significantly deshielded.
~138C-Ar (attachment)The ipso-carbon of the aromatic ring attached to the side chain.
~135C-H (vinylic)The vinylic carbon with a proton attached.
~106C2, C6 (Ar-H)Aromatic carbons ortho to a methoxy group.
~100C4 (Ar-H)The aromatic carbon para to the side chain and ortho to two methoxy groups is the most shielded.
~56-OCH₃Typical chemical shift for methoxy carbons.[6]
~15-CH₃The aliphatic methyl carbon, least deshielded carbon in the molecule.

UV-Visible Spectroscopy: Probing the Conjugated System

Expertise & Experience: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, specifically highlighting the extent of the conjugated π-system. The presence of the benzene ring, the C=C double bond, and the nitro group all in conjugation creates a large chromophore that will absorb UV light at a relatively long wavelength.

Experimental Protocol
  • Sample Preparation: Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol or acetonitrile (e.g., 10⁻⁵ M).

  • Data Acquisition: Record the absorption spectrum from approximately 200 to 500 nm using a dual-beam UV-Vis spectrophotometer.

  • Blank Correction: Use the pure solvent as a blank to zero the instrument.

Data Interpretation

The extended conjugation involving the dimethoxybenzene ring, the alkene, and the nitro group is expected to produce a strong absorption band (λ_max) well above 300 nm. Styrene itself has a primary absorption around 245 nm.[7] The addition of the conjugated nitro group (a powerful auxochrome and chromophore) causes a significant bathochromic (red) shift. We can predict a λ_max in the range of 320-360 nm , which is characteristic of nitrostyrene systems. This confirms that all parts of the chromophore are electronically connected as expected.

Conclusion: A Self-Validating Structural Assignment

By systematically applying this suite of spectroscopic techniques, we can achieve a high-confidence structural confirmation of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

  • Mass Spectrometry confirms the correct molecular weight and elemental formula (C₁₁H₁₃NO₄).

  • IR Spectroscopy verifies the presence of all key functional groups (nitro, alkene, aryl ether) and the absence of others.

  • NMR Spectroscopy provides the definitive map of the proton and carbon framework, confirming the 1,3,5-substitution pattern and the structure of the nitropropenyl side chain.

  • UV-Vis Spectroscopy validates the existence of the extended conjugated π-system.

Each technique cross-validates the others, creating a self-consistent and robust dataset that definitively proves the structure. This methodical approach ensures the scientific integrity of any subsequent research or development based on this molecular entity.

References

  • ResearchGate. (n.d.). ATR‐IR spectra of pure 4‐nitrostyrene. Retrieved from [Link]

  • ResearchGate. (n.d.). ATR‐IR spectra of a) 3‐nitrostyrene and b) cinnamaldehyde adsorbed on pristine Ni2P and SPhF‐Ni2P. Retrieved from [Link]

  • Journal of the American Chemical Society. (n.d.). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-absorption spectra for poly (para-substituted styrene) in solid.... Retrieved from [Link]

  • Gutow, J. (2012). Styrene. Retrieved from [Link]

  • Springer. (1991). UV absorption spectra of polystyrene. Retrieved from [Link]

  • NIST. (n.d.). Benzene, (2-nitroethenyl)-. Retrieved from [Link]

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  • NP-MRD. (n.d.). 13C NMR Spectrum (1D, 25 MHz, D2O, predicted). Retrieved from [Link]

  • NIST. (n.d.). Study of degradation of polystyrene, using ultraviolet spectrophotometry. Retrieved from [Link]

  • Molbase. (n.d.). 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. Retrieved from [Link]

  • SciSpace. (1990). Influence of Composition on Ultraviolet Absorption Spectra Styrene-Alkyl Methacrylate and Styrene-Alkyl Acrylate Random Copolymers. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Synthesis of 1,4-di-t-butyl-2,5-dimethoxybenzene. Retrieved from [Link]

  • NFDI4Chem. (2024). 13C nuclear magnetic resonance spectroscopy (13C NMR). Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 1,3-dimethoxy-5-methyl-benzene. Retrieved from [Link]

  • ACS Publications. (n.d.). Applications of 1,3,5-trimethoxybenzene as a derivatizing agent. Retrieved from [Link]

  • MDPI. (2018). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

  • International Journal of Advanced Research. (2013). Synthesis and Absorption Spectra of Monoazo Dyes derived from 2-Methoxy-5-Nitroaniline. Retrieved from [Link]

  • Wikipedia. (n.d.). Phenyl-2-nitropropene. Retrieved from [Link]

  • Reddit. (2024). Weird splitting pattern in 1H-NMR of 1,3,5-Trimethoxybenzene. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and physical characterization of 1-(2,4-dimethoxyphenyl)-4-(4-nitrophenyl)-3-phenoxyazetidin-2-one. Retrieved from [Link]

  • NIST. (n.d.). Benzene, 1,3-dimethoxy-. Retrieved from [Link]

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Validation

A Comparative Analysis of the Biological Activities of Nitrostyrene Derivatives: A Guide for Researchers

Nitrostyrene derivatives, a class of organic compounds characterized by a nitro group attached to the vinyl group of a styrene core, have garnered significant attention in the scientific community for their diverse and p...

Author: BenchChem Technical Support Team. Date: February 2026

Nitrostyrene derivatives, a class of organic compounds characterized by a nitro group attached to the vinyl group of a styrene core, have garnered significant attention in the scientific community for their diverse and potent biological activities. This guide provides a comprehensive comparative study of these derivatives, offering researchers, scientists, and drug development professionals an in-depth analysis of their anticancer, antimicrobial, and anti-inflammatory properties. By synthesizing experimental data and elucidating structure-activity relationships, this document aims to serve as a valuable resource for the rational design and development of novel therapeutic agents based on the nitrostyrene scaffold.

Anticancer Activity: Targeting Uncontrolled Cell Proliferation

Nitrostyrene derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of cancer cell lines. Their mechanism of action is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the generation of reactive oxygen species (ROS).

Comparative Cytotoxicity

The anticancer potency of nitrostyrene derivatives is highly dependent on the nature and position of substituents on the aromatic ring and the nitrovinyl side chain. The following table summarizes the half-maximal inhibitory concentration (IC50) values of representative nitrostyrene derivatives against various cancer cell lines, providing a quantitative comparison of their cytotoxic effects.

DerivativeCancer Cell LineIC50 (µM)Reference
CYT-Rx20 (3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene) HCT116 (Colon)5.49 ± 0.71[1]
SW480 (Colon)7.50 ± 0.28[1]
SW620 (Colon)7.21 ± 0.09[1]
SAS (Oral)0.92 ± 0.03 (µg/mL)[2]
OECM-1 (Oral)1.15 ± 0.03 (µg/mL)[2]
HSC-3 (Oral)1.41 ± 0.05 (µg/mL)[2]
(E)-9-(2-nitrovinyl)anthracene (19a) MUTU-I (Burkitt's Lymphoma)3.0[3]
DG-75 (Burkitt's Lymphoma)1.5[3]
Compound 19g HG-3 (Chronic Lymphocytic Leukemia)0.17[3]
PGA-1 (Chronic Lymphocytic Leukemia)1.3[3]
Nitrostyrene (NS) and its ascorbic acid adducts Various10-25[4]
4-nitro-β-nitrostyrene SARS-CoV-2 3CLpro0.7297[5]
Mechanism of Anticancer Action

The anticancer activity of nitrostyrene derivatives is attributed to their ability to modulate several key signaling pathways involved in cell survival and proliferation. A prominent mechanism involves the induction of oxidative stress through the generation of ROS, which can lead to DNA damage and trigger apoptosis.[1][2]

anticancer_pathway Nitrostyrene Nitrostyrene Derivatives ROS ROS Generation Nitrostyrene->ROS Cell_Cycle_Arrest Cell Cycle Arrest Nitrostyrene->Cell_Cycle_Arrest NFkB NF-κB Pathway Inhibition Nitrostyrene->NFkB PTPs PTPs Inhibition Nitrostyrene->PTPs DNA_Damage DNA Damage ROS->DNA_Damage Apoptosis Apoptosis DNA_Damage->Apoptosis Cell_Cycle_Arrest->Apoptosis NFkB->Apoptosis PTPs->Apoptosis

Caption: Anticancer mechanisms of nitrostyrene derivatives.

Furthermore, some derivatives have been shown to inhibit the NF-κB signaling pathway, a crucial regulator of inflammation and cell survival. Inhibition of protein tyrosine phosphatases (PTPs) is another mechanism by which these compounds can disrupt cellular signaling and induce apoptosis.[6]

Structure-Activity Relationship (SAR) Insights

The substitution pattern on the nitrostyrene scaffold plays a critical role in its anticancer potency. Key SAR observations include:

  • Nitro Group: The presence of the nitro group at the β-position of the vinyl side chain is essential for pro-apoptotic activity.[4]

  • Aromatic Ring Substituents: Substitutions at the 2- or 3-position of the benzene ring can enhance toxicity.[4] Electron-withdrawing groups, such as a nitro group at the 4-position of the phenyl ring, can increase inhibitory activity, as seen with 4-nitro-β-nitrostyrene's potent inhibition of SARS-CoV-2 3CL protease.[5] Conversely, modifying the aromatic ring to a heterocyclic system can sometimes reduce potency.[4]

  • β-Methyl Group: The addition of a methyl group to the β-position of the nitrovinyl chain, as in CYT-Rx20, has been shown to yield potent anticancer derivatives.[1]

Antimicrobial Activity: Combating Pathogenic Microorganisms

Nitrostyrene derivatives exhibit a broad spectrum of antimicrobial activity against various bacteria and fungi, making them attractive candidates for the development of new anti-infective agents.

Comparative Antimicrobial Potency

The minimum inhibitory concentration (MIC) is a key parameter for evaluating the efficacy of antimicrobial agents. The table below presents the MIC values of different nitrostyrene derivatives against a panel of pathogenic microorganisms.

DerivativeMicroorganismMIC (µg/mL)Reference
3,4-dimethoxy-β-nitrostyrene derivatives Candida albicans32 - 128[7]
Compound 2 (a 3,4-dimethoxy-β-nitrostyrene derivative) Candida albicans128[7]
Fluorinated β-methyl-β-nitrostyrenes (e.g., Compound 5) Escherichia coli27[8]
Gram-positive bacteria & C. albicans≤ 6[8]
Halogenated nitro derivatives Staphylococcus aureus15.6 - 62.5[9]
Candida sp.15.6 - 62.5 (MFC)[9]
(E)-1-methyl-4-(2-nitrovinyl)benzene (m-NPe) Serratia marcescens100[10]
Mechanism of Antimicrobial Action

The antimicrobial effects of nitrostyrene derivatives are linked to their ability to interfere with essential microbial processes. One proposed mechanism is the inhibition of protein tyrosine phosphatases (PTPs), which play a crucial role in microbial cell signaling.[6]

antimicrobial_pathway Nitrostyrene Nitrostyrene Derivatives PTPs Protein Tyrosine Phosphatase (PTP) Inhibition Nitrostyrene->PTPs QS Quorum Sensing Inhibition Nitrostyrene->QS Cell_Signaling Disruption of Cell Signaling PTPs->Cell_Signaling Cell_Death Microbial Cell Death Cell_Signaling->Cell_Death Biofilm Biofilm Formation Inhibition QS->Biofilm Biofilm->Cell_Death

Caption: Antimicrobial mechanisms of nitrostyrene derivatives.

More recently, nitrostyrene derivatives have been identified as potent inhibitors of quorum sensing (QS), a bacterial communication system that regulates virulence and biofilm formation.[10] By disrupting QS, these compounds can attenuate microbial pathogenicity and enhance their susceptibility to conventional antibiotics.

Structure-Activity Relationship (SAR) Insights

The antimicrobial efficacy of nitrostyrene derivatives is significantly influenced by their chemical structure:

  • β-Methyl Group: The presence of a β-methyl group on the nitrovinyl side chain has been shown to profoundly enhance antibacterial activity.[8]

  • Aromatic Ring Substituents:

    • Halogens: Fluorine substitution on the aromatic ring can improve antibacterial activity.[8] The position of the fluorine substituent is also important, with para-substitution often showing greater potency against E. coli.[8]

    • Alkoxy Groups: The nature of alkyloxy chains on the aromatic ring influences antifungal activity, with an ethylenedioxy group at the 3,4-position of the benzene ring showing a stronger inhibitory effect against Candida albicans than methoxy or methylenedioxy groups.[7]

  • Nitroolefin Group: The nitroolefin moiety is considered essential for the biofilm inhibition activity of these compounds.[10]

Anti-inflammatory Activity: Modulating the Inflammatory Response

Chronic inflammation is a hallmark of numerous diseases, and nitrostyrene derivatives have demonstrated promising anti-inflammatory properties.

Inhibition of Pro-inflammatory Mediators

The anti-inflammatory effects of nitrostyrene derivatives are associated with their ability to suppress the production of key pro-inflammatory mediators. For instance, certain nitro-substituted benzamide derivatives have shown significant inhibition of nitric oxide (NO) production in LPS-stimulated macrophages, with IC50 values in the low micromolar range.[11]

DerivativeTargetIC50 (µM)Reference
Compound 5 (nitro benzamide derivative) NO production in RAW264.7 cells3.7[11]
Compound 6 (nitro benzamide derivative) NO production in RAW264.7 cells5.3[11]

These compounds have also been shown to suppress the expression of other pro-inflammatory molecules like COX-2, IL-1β, and TNF-α.[11]

Mechanism of Anti-inflammatory Action

The anti-inflammatory mechanism of nitrostyrene derivatives involves the modulation of key signaling pathways that regulate the inflammatory response. The inhibition of the NF-κB pathway is a central mechanism, as NF-κB is a master regulator of genes encoding pro-inflammatory cytokines and enzymes.

anti_inflammatory_pathway Nitrostyrene Nitrostyrene Derivatives NFkB NF-κB Pathway Inhibition Nitrostyrene->NFkB Pro_inflammatory ↓ Pro-inflammatory Mediators (NO, COX-2, TNF-α, IL-1β) NFkB->Pro_inflammatory Inflammation Reduced Inflammation Pro_inflammatory->Inflammation

Caption: Anti-inflammatory mechanism of nitrostyrene derivatives.

By inhibiting the activation of NF-κB, nitrostyrene derivatives can effectively dampen the inflammatory cascade.

Structure-Activity Relationship (SAR) Insights

The anti-inflammatory activity of these compounds is also dictated by their structural features. For nitro benzamide derivatives, the number and orientation of nitro groups, as well as their polarizabilities, were found to be crucial for their binding to and inhibition of inducible nitric oxide synthase (iNOS).[11]

Experimental Protocols

To facilitate further research in this area, detailed protocols for key biological assays are provided below.

MTT Assay for Cell Viability

This protocol outlines the steps for assessing the cytotoxicity of nitrostyrene derivatives against cancer cell lines.

mtt_protocol start Start seed_cells 1. Seed cells in a 96-well plate start->seed_cells add_compounds 2. Add nitrostyrene derivatives at various concentrations seed_cells->add_compounds incubate 3. Incubate for 24-72 hours add_compounds->incubate add_mtt 4. Add MTT solution (0.5 mg/mL) to each well incubate->add_mtt incubate_mtt 5. Incubate for 2-4 hours at 37°C add_mtt->incubate_mtt add_solubilizer 6. Add solubilization solution (e.g., DMSO) incubate_mtt->add_solubilizer read_absorbance 7. Read absorbance at 570 nm add_solubilizer->read_absorbance end End read_absorbance->end

Caption: MTT assay workflow.

Step-by-Step Methodology:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the nitrostyrene derivatives in culture medium and add them to the respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug).

  • Incubation: Incubate the plate for a predetermined period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: After incubation, remove the medium and add 100 µL of fresh medium containing 0.5 mg/mL of MTT to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C to allow the formation of formazan crystals.

  • Solubilization: Carefully remove the MTT-containing medium and add 100 µL of a solubilization solution (e.g., dimethyl sulfoxide - DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for each compound.

Broth Microdilution for Antimicrobial Susceptibility Testing

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of nitrostyrene derivatives against bacteria and fungi.

mic_protocol start Start prepare_dilutions 1. Prepare two-fold serial dilutions of nitrostyrene derivatives in a 96-well plate start->prepare_dilutions prepare_inoculum 2. Prepare a standardized microbial inoculum prepare_dilutions->prepare_inoculum inoculate_wells 3. Inoculate each well with the microbial suspension prepare_inoculum->inoculate_wells incubate 4. Incubate the plate under appropriate conditions inoculate_wells->incubate determine_mic 5. Determine the MIC as the lowest concentration with no visible growth incubate->determine_mic end End determine_mic->end

Caption: Broth microdilution workflow.

Step-by-Step Methodology:

  • Compound Dilution: Prepare a two-fold serial dilution of each nitrostyrene derivative in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized microbial suspension adjusted to a specific turbidity (e.g., 0.5 McFarland standard).

  • Inoculation: Inoculate each well of the microtiter plate with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

  • Incubation: Incubate the plates at the optimal temperature for the specific microorganism (e.g., 37°C for most bacteria, 35°C for fungi) for 18-24 hours (bacteria) or 24-48 hours (fungi).

  • MIC Determination: After incubation, visually inspect the plates for microbial growth (turbidity). The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth.

Conclusion and Future Directions

Nitrostyrene derivatives represent a versatile and promising scaffold for the development of novel therapeutic agents with a wide range of biological activities. This guide has provided a comparative overview of their anticancer, antimicrobial, and anti-inflammatory properties, supported by experimental data and insights into their mechanisms of action and structure-activity relationships.

The presented data highlights the significant potential of these compounds. However, further research is warranted to optimize their efficacy and safety profiles. Future studies should focus on:

  • Lead Optimization: Synthesizing and screening new derivatives to improve potency and selectivity for specific biological targets.

  • In Vivo Studies: Evaluating the efficacy and pharmacokinetic properties of promising lead compounds in animal models of cancer, infectious diseases, and inflammation.

  • Mechanism of Action Studies: Further elucidating the molecular targets and signaling pathways modulated by these derivatives to gain a deeper understanding of their biological effects.

By leveraging the information presented in this guide, researchers can accelerate the discovery and development of next-generation nitrostyrene-based therapeutics to address unmet medical needs.

References

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serr
  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candid
  • Synthesis, molecular docking, and binding Gibbs free energy calculation of β-nitrostyrene derivatives: Potential inhibitors of SARS-CoV-2 3CL protease. PMC.
  • The structures of the E-β-nitrostyrene derivative test compounds.
  • Beta-nitrostyrene derivatives as potential antibacterial agents: a structure-property-activity rel
  • Structure activity analysis of the pro-apoptotic, antitumor effect of nitrostyrene adducts and rel
  • 3'-hydroxy-4'-methoxy-β-methyl-β-nitrostyrene inhibits tumorigenesis in colorectal cancer cells through ROS-mediated DNA damage and mitochondrial dysfunction. PMC.
  • Synthesis and Pro-Apoptotic Effects of Nitrovinylanthracenes and Related Compounds in Chronic Lymphocytic Leukaemia (CLL) and Burkitt's Lymphoma (BL). MDPI.
  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. MDPI.
  • Biological evaluation and molecular docking studies of nitro benzamide derivatives with respect to in vitro anti-inflamm
  • Application of β‐Nitrostyrene in Multicomponent Reactions for the Synthesis of Pyrrole Derivatives.
  • Antimicrobial Activity of Nitroaromatic Deriv
  • Synthetic b-nitrostyrene derivative CYT-Rx20 as inhibitor of oral cancer cell proliferation and tumor growth through glutathione suppression and reactive oxygen species induction. Head & Neck.

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Comparative

A Comparative Guide to the Validation of Analytical Methods for the Quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods fo...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the precise and accurate quantification of chemical entities is paramount. This guide provides an in-depth comparison of validated analytical methods for the quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a compound of interest in various synthetic pathways. The focus is on providing a practical, scientifically-grounded comparison of High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV) and Gas Chromatography-Mass Spectrometry (GC-MS), two common and powerful analytical techniques.

The validation of these methods is anchored in the principles outlined by the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures.[1][2][3][4] This ensures that the methods are not only scientifically sound but also meet global regulatory expectations for reliability and reproducibility.[1]

The Importance of Method Validation

Before delving into the specific methodologies, it is crucial to understand the rationale behind analytical method validation. The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[2][3] This involves a series of experiments to evaluate the performance characteristics of the method, ensuring the integrity of the data generated. Key parameters as stipulated by the ICH Q2(R2) guidelines include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[1][4] A well-validated method provides confidence in the reported results, which is critical in research, development, and quality control.

High-Performance Liquid Chromatography with UV-Visible Spectroscopy (HPLC-UV)

HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile and thermally labile compounds. The separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. For 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, the conjugated system of the nitropropenyl group and the benzene ring makes it an excellent candidate for UV detection.[5][6]

HPLC-UV Experimental Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C E Inject into HPLC System C->E D Prepare Sample Solution D->E F Separation on C18 Column E->F G UV Detection F->G H Integrate Peak Area G->H I Construct Calibration Curve H->I J Quantify Analyte I->J

Caption: Workflow for the quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene by HPLC-UV.

Detailed HPLC-UV Protocol

1. Instrumentation and Conditions:

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a suitable choice for this non-polar analyte.

  • Mobile Phase: An isocratic mobile phase of acetonitrile and water (e.g., 60:40 v/v) is a good starting point. The presence of the nitro group and methoxy groups suggests moderate polarity.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C to ensure reproducibility.

  • Detection Wavelength: Based on the chromophore, a wavelength in the range of 254-310 nm should be evaluated for maximum absorbance.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene reference standard and dissolve in 10 mL of acetonitrile to obtain a concentration of 1 mg/mL.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to cover the expected concentration range of the samples (e.g., 1-100 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in acetonitrile to achieve a concentration within the calibration range.

HPLC-UV Method Validation Data

The following table summarizes the expected performance of a validated HPLC-UV method for the quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Validation ParameterAcceptance Criteria (Typical)Result
Specificity No interference at the retention time of the analytePeak is spectrally pure and well-resolved from matrix components.
Linearity (R²) ≥ 0.9990.9995
Range 1 - 100 µg/mL1 - 100 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%99.2 - 101.5%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.8%
- Intermediate Precision≤ 2.0%1.2%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.3 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 101.0 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in mobile phase composition (±2%) and column temperature (±2°C).

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds.[7] It offers excellent separation efficiency and highly specific detection based on the mass-to-charge ratio of the analyte and its fragments. Given its structure, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is expected to be amenable to GC analysis.

GC-MS Experimental Workflow

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_gcms GC-MS Analysis cluster_data Data Processing A Weigh Standard B Prepare Stock Solution A->B C Create Calibration Curve Standards B->C E Inject into GC System C->E D Prepare Sample Solution D->E F Vaporization & Separation in GC Column E->F G Ionization & Fragmentation (MS) F->G H Mass Analysis G->H I Extract Ion Chromatogram H->I J Integrate Peak Area I->J K Construct Calibration Curve J->K L Quantify Analyte K->L

Caption: Workflow for the quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene by GC-MS.

Detailed GC-MS Protocol

1. Instrumentation and Conditions:

  • GC-MS System: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.

  • Column: A non-polar or mid-polarity capillary column, such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness), would be appropriate.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Inlet Temperature: 250 °C.

  • Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.

  • Ion Source Temperature: 230 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, using a characteristic ion of the analyte (e.g., the molecular ion or a major fragment ion). A full scan mode would be used for initial identification.

2. Standard and Sample Preparation:

  • Standard Stock Solution: Accurately weigh approximately 10 mg of the reference standard and dissolve in 10 mL of a suitable solvent like ethyl acetate or dichloromethane to get a 1 mg/mL solution.

  • Calibration Standards: Prepare a series of calibration standards by serial dilution of the stock solution to cover the desired concentration range (e.g., 0.1-50 µg/mL).

  • Sample Solution: Prepare the sample by dissolving a known amount in the same solvent to achieve a concentration within the calibration range.

GC-MS Method Validation Data

The following table presents the expected performance characteristics of a validated GC-MS method for the quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Validation ParameterAcceptance Criteria (Typical)Result
Specificity No interfering peaks at the retention time and m/z of the analyteHigh specificity achieved through SIM mode; no matrix interference observed.
Linearity (R²) ≥ 0.9990.9992
Range 0.1 - 50 µg/mL0.1 - 50 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%98.5 - 101.8%
Precision (RSD%)
- Repeatability (n=6)≤ 2.0%0.9%
- Intermediate Precision≤ 2.0%1.5%
Limit of Detection (LOD) Signal-to-Noise ≥ 30.03 µg/mL
Limit of Quantitation (LOQ) Signal-to-Noise ≥ 100.1 µg/mL
Robustness No significant impact on resultsMethod is robust to minor changes in oven temperature ramp rate (±1°C/min) and flow rate (±0.1 mL/min).

Comparative Analysis: HPLC-UV vs. GC-MS

FeatureHPLC-UVGC-MS
Principle Liquid-solid phase partitioningGas-solid phase partitioning and mass-based detection
Specificity Moderate; based on retention time and UV spectrum. Potential for co-elution.High; based on retention time and mass fragmentation pattern.
Sensitivity Good; LOQ typically in the low µg/mL range.Excellent; LOQ often in the ng/mL range.
Sample Volatility Not required. Suitable for non-volatile and thermally labile compounds.Requires analyte to be volatile and thermally stable.
Instrumentation Cost Generally lower.Higher due to the mass spectrometer.
Throughput Can be high with optimized methods.Can be comparable to HPLC, but may require longer run times for complex matrices.
Typical Application Routine quality control, purity assessment, and content uniformity.Impurity identification, trace analysis, and confirmatory testing.

Conclusion and Recommendations

Both HPLC-UV and GC-MS are viable and robust techniques for the quantification of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, provided they are properly validated according to ICH guidelines.[1][2][3][4][8]

  • HPLC-UV is a cost-effective, reliable, and widely available technique that is well-suited for routine analysis in a quality control setting where the analyte concentration is relatively high and the sample matrix is not overly complex. Its simplicity and robustness make it an attractive first choice for assay development.

  • GC-MS offers superior specificity and sensitivity, making it the preferred method for trace-level quantification, impurity profiling, and as a confirmatory technique. The structural information provided by the mass spectrum is invaluable for unambiguous identification.

The choice between these two methods will ultimately depend on the specific application, the required level of sensitivity and specificity, and the available instrumentation. For comprehensive characterization, the use of both techniques can be complementary, with HPLC-UV for routine quantification and GC-MS for identification and trace analysis.

References

  • AMSbiopharma. (2025, July 22). ICH Guidelines for Analytical Method Validation Explained.
  • Understanding ICH Guidelines for Pharmaceutical Impurities: A Comprehensive Guide. (2025, June 25).
  • IntuitionLabs. (2026, January 8). ICH Q2(R2) Guide: Analytical Method Validation Explained.
  • ICH. (2023, November 30). Validation of Analytical Procedures Q2(R2).
  • European Medicines Agency. (2024, June 14). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • Regular Article - Analytical and Bioanalytical Chemistry Research. (n.d.).
  • 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. (n.d.).
  • Technologynetworks.com. (2023, December 18). UV-Vis Spectroscopy: Principle, Strengths and Limitations and Applications.
  • Wikipedia. (n.d.). Ultraviolet–visible spectroscopy.
  • National Center for Biotechnology Information. (n.d.). ANALYTICAL METHODS - Toxicological Profile for Benzene - NCBI Bookshelf.

Sources

Validation

A Researcher's Guide to the Synthesis of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene: A Cost-Benefit Analysis of Synthetic Protocols

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides an in-depth analysis of the most viable synt...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and professionals in drug development and organic synthesis, the efficient and cost-effective production of key intermediates is paramount. This guide provides an in-depth analysis of the most viable synthetic protocols for obtaining 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, a substituted β-nitrostyrene derivative with potential applications as a building block in the synthesis of more complex molecules. While direct, published syntheses for this specific molecule are not prevalent, its structure strongly suggests a primary synthetic route based on well-established named reactions. This guide will focus on a comparative analysis of these logical pathways, grounded in analogous, experimentally-validated procedures.

Part 1: Retrosynthetic Analysis and Primary Synthetic Strategy

The target molecule, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, is an α,β-unsaturated nitroalkene. The most logical and direct retrosynthetic disconnection breaks the carbon-carbon double bond, leading to two readily available starting materials: 3,5-dimethoxybenzaldehyde and nitroethane .

This disconnection points directly to the Henry Reaction (or Nitroaldol Reaction), a classic base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound.[1][2] The reaction proceeds through a β-nitro alcohol intermediate, which readily undergoes dehydration (elimination of water), often in the same pot, to yield the desired nitroalkene.[3][4] This Henry-Knoevenagel condensation is the most common and efficient method for preparing β-nitrostyrenes.[3]

G Target 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene Intermediates Retrosynthetic Disconnection (Henry-Knoevenagel) Target->Intermediates C=C bond formation SM1 3,5-Dimethoxybenzaldehyde Intermediates->SM1 SM2 Nitroethane Intermediates->SM2 G cluster_0 Protocol 1: Ammonium Acetate A Combine Reactants (Aldehyde, Nitroethane, Ammonium Acetate) in Acetic Acid B Heat to Reflux (2-4 hours) A->B C Cool & Precipitate (in Ice Water) B->C D Filter & Wash C->D E Recrystallize D->E F Pure Product E->F G cluster_main Primary Route: Henry Reaction cluster_alt Alternative Route: Wittig Reaction Henry 3,5-Dimethoxybenzaldehyde + Nitroethane Target Target Molecule Henry->Target High Yield, Low Cost, Direct Wittig_SM1 3,5-Dimethoxybenzaldehyde Wittig_SM1->Target Multi-step, Higher Cost, Purification Issues Wittig_SM2 Phosphonium Ylide (from 1-nitro-1-bromoethane) Wittig_SM2->Target

Sources

Comparative

Yield Showdown: A Senior Application Scientist's Guide to Conventional vs. Microwave-Assisted Synthesis

For Immediate Publication In the relentless pursuit of efficiency and novelty that defines modern chemical research and drug development, the method of heating a reaction is no longer a trivial choice. The traditional ro...

Author: BenchChem Technical Support Team. Date: February 2026

For Immediate Publication

In the relentless pursuit of efficiency and novelty that defines modern chemical research and drug development, the method of heating a reaction is no longer a trivial choice. The traditional round-bottom flask simmering in an oil bath, a symbol of chemical synthesis for over a century, now faces a formidable challenger: the focused, rapid heating of microwave irradiation. This guide provides an in-depth, objective comparison of product yields between conventional heating and Microwave-Assisted Organic Synthesis (MAOS), grounded in mechanistic principles and supported by experimental data, to empower researchers in making informed decisions for their synthetic strategies.

The Energetic Divide: Understanding the "How" Behind the Heat

At its core, the difference in outcomes between conventional and microwave heating stems from the fundamental mechanism of energy transfer.

Conventional heating relies on conduction and convection.[1][2] An external heat source, like an oil bath or heating mantle, heats the walls of the reaction vessel. This thermal energy is then slowly and inefficiently transferred through the vessel to the solvent and, finally, to the reactants.[2][3] This process creates a significant temperature gradient, with the vessel walls being hotter than the bulk of the reaction mixture.[1]

Microwave-assisted synthesis , in contrast, utilizes dielectric heating.[4] Microwaves, a form of electromagnetic energy, directly couple with polar molecules (like many common solvents and reagents) within the reaction mixture.[5][6] This interaction forces the polar molecules to rapidly align and realign with the oscillating electric field, generating heat through molecular friction and ionic conduction.[6][7] The result is a rapid, uniform, and volumetric heating of the entire sample, bypassing the slow conductive transfer from the vessel walls.[5][8]

This fundamental difference in heating mechanism is the primary driver for the often-dramatic improvements in reaction speed, and consequently, yield and product purity observed in MAOS.[1][9]

cluster_0 Conventional Heating cluster_1 Microwave-Assisted Heating HeatSource External Heat (Oil Bath) Vessel Reaction Vessel HeatSource->Vessel Conduction Solvent Solvent & Reactants Vessel->Solvent Convection/ Conduction MicrowaveSource Microwave Source (Magnetron) Molecules Polar Molecules (Solvent/Reactants) MicrowaveSource->Molecules Direct Energy Coupling (Dielectric Heating)

Caption: Heat transfer mechanisms in conventional vs. microwave synthesis.

Comparative Analysis: Yield, Reaction Time, and Purity

Numerous studies across a vast range of organic transformations have demonstrated the advantages of MAOS over conventional methods. Reactions that typically require hours or even days to complete can often be finished in minutes using microwave irradiation, frequently with superior yields and cleaner reaction profiles.[5][10] The rapid heating minimizes the time reactants spend at high temperatures, which can significantly reduce the formation of thermal degradation byproducts.[9]

The table below summarizes a selection of comparative studies, highlighting the typical enhancements seen with MAOS.

Reaction TypeConventional Method (Yield / Time)Microwave Method (Yield / Time)Improvement Factor (Approx.)Reference
Tri-substituted Imidazole Synthesis 50-60% / 4-6 hours80-90% / 5-10 minutes> 48x faster, ~1.5x yield[11]
Aspirin Synthesis 85% / 2 hours97% / 5 minutes> 24x faster, ~1.14x yield[1][12]
Suzuki Coupling >98% / 8 hours>98% / 10 minutes48x faster
Synthesis of Phenyl-substituted Imidazoles 45-68% / 12-24 hours82-95% / 10-15 minutes> 48x faster, ~1.6x yield[13]
Biginelli-type reaction 94% / 3 hours86% / 10 minutes18x faster[14]
Deacetylation Reaction Low Yield / Long TimeGood Yield / Short TimeSignificant improvement in both[15]

Note: Improvement factors are estimates based on the reduction in reaction time and may vary depending on specific substrates and conditions.

While often leading to higher yields, it's important to note that microwave synthesis doesn't universally outperform conventional heating in every single case. For some reactions, conventional heating might produce slightly higher yields, though typically over a much longer period.[14][16] The primary advantage of MAOS often lies in the dramatic acceleration of reaction rates, which is a critical factor in high-throughput screening and drug discovery pipelines.[1][11]

The Role of "Non-Thermal" Microwave Effects

A topic of ongoing scientific debate is the existence of "non-thermal" or "specific" microwave effects, which propose that the electromagnetic field itself can influence reaction outcomes beyond simple heating.[17][18] Proponents suggest these effects could arise from the direct interaction of the electric field with polar transition states, potentially altering reaction pathways and selectivity.[19][20] However, a significant body of research suggests that many observed "non-thermal" effects can be attributed to inaccurate temperature measurements (e.g., using external IR sensors instead of internal fiber-optic probes) and the presence of localized superheating or "hotspots" that are not detected by bulk temperature readings.[5][20] While the debate continues, especially for solid-state reactions, the consensus for liquid-phase organic synthesis is that the primary benefits of microwave irradiation stem from its unique and efficient thermal effects.[17]

Experimental Protocols: A Self-Validating Comparative Workflow

To provide a practical framework, we present a generalized workflow for comparing the synthesis of a target molecule using both conventional and microwave-assisted techniques. The Suzuki-Miyaura cross-coupling reaction serves as an excellent model system due to its prevalence in pharmaceutical chemistry and its documented success with MAOS.

Objective: To compare the yield and reaction time for the synthesis of a biaryl compound via Suzuki-Miyaura coupling using conventional oil bath heating versus microwave irradiation.
Materials:
  • Aryl Halide (e.g., 4-bromoanisole)

  • Arylboronic Acid (e.g., phenylboronic acid)

  • Palladium Catalyst (e.g., Pd(PPh₃)₄ or Pd(OAc)₂)[21]

  • Base (e.g., K₂CO₃ or K₃PO₄)[21]

  • Solvent System (e.g., 1,4-Dioxane/Water or Toluene/Water/Ethanol)[21]

  • Microwave Synthesis Reactor with pressure and temperature sensors

  • Conventional reaction setup (round-bottom flask, condenser, oil bath, magnetic stirrer)

  • Analytical equipment (TLC, GC-MS, LC-MS, NMR)

Caption: Comparative experimental workflow for synthesis methodologies.

Protocol 1: Conventional Heating Method
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and condenser, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (1-3 mol%).[21]

  • Solvent Addition: Add the chosen solvent system (e.g., 8 mL dioxane, 2 mL water).[21]

  • Execution: Place the flask in a preheated oil bath at 100°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress by taking small aliquots at regular intervals (e.g., every 30-60 minutes) and analyzing them by Thin-Layer Chromatography (TLC). The reaction is typically complete within 2 to 24 hours.[21]

  • Work-up: Once the starting material is consumed (as indicated by TLC), cool the reaction to room temperature. Dilute with water and extract the product with an organic solvent (e.g., ethyl acetate).[22]

  • Purification & Analysis: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography. Confirm product identity and purity using NMR and MS, and calculate the isolated yield.[21]

Protocol 2: Microwave-Assisted Method
  • Reaction Setup: In a 10 mL microwave reaction vial equipped with a magnetic stir bar, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and palladium catalyst (1-3 mol%).[23]

  • Solvent Addition: Add the chosen solvent system (e.g., 5 mL).

  • Execution: Securely cap the vial and place it in the microwave reactor. Set the reaction parameters: temperature at 120-140°C, hold time of 10-20 minutes, and maximum pressure limit.[23]

  • Monitoring: The reaction is typically complete within the programmed time. After the vial has cooled to a safe temperature, a sample can be taken for TLC analysis to confirm completion.

  • Work-up: Follow the same work-up procedure as described in the conventional method (Step 5).

  • Purification & Analysis: Follow the same purification and analysis procedure as described in the conventional method (Step 6).

Considerations and Limitations

Despite its many advantages, MAOS is not without its challenges.

  • Scalability: While continuous-flow microwave reactors are addressing this issue, scaling up from milligram- to kilogram-scale batch reactions can be difficult due to the limited penetration depth of microwaves and challenges in maintaining uniform heating in large volumes.[5][24]

  • Equipment Cost: Dedicated microwave synthesis reactors are more expensive than traditional glassware and heating mantles.[24]

  • Solvent Choice: The efficiency of microwave heating is dependent on the dielectric properties of the reaction medium. Non-polar solvents like hexane or toluene are poor microwave absorbers and may require the addition of a polar co-solvent or a passive heating element.[5][25]

  • Pressure Build-up: Heating solvents above their boiling points in sealed vessels can lead to significant pressure increases, requiring careful monitoring and robust safety features.[9][26]

Conclusion

References

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.
  • Importance of Microwave Heating in Organic Synthesis. Advanced Journal of Chemistry, Section A.
  • Theory of Microwave Heating for Organic Synthesis. CEM Corporation.
  • Microwave chemistry. Wikipedia.
  • Discuss the two disadvantages of microwave-assisted organic synthesis. Filo.
  • Microwaves' non-thermal effects on a chemical reaction demonstrated for first time. Chemistry World.
  • Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.
  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. Journal of Pharmaceutical and Medicinal Chemistry.
  • Conventional vs. Microwave-assisted Synthesis: A Comparative Study on The Synthesis of Tri-substituted imidazoles. Bentham Science.
  • Non-thermal microwave effect. Wikipedia.
  • Study and application status of the nonthermal effects of microwaves in chemistry and materials science – a brief review. PMC.
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  • Microwave Chemistry and its Applications. Research Journal of Pharmaceutical Dosage Forms and Technology.
  • Nonthermal Microwave Effects Revisited: On the Importance of Internal Temperature Monitoring and Agitation in Microwave Chemistry. ACS Publications.
  • A brief review: Microwave assisted organic reaction. Scholars Research Library.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Revistas Javeriana.
  • Non-thermal microwave effect. chemeurope.com.
  • Comparative Study of Conventional and Microwave Assisted Synthesis of some Organic Reactions. Journal of Drug Delivery and Therapeutics.
  • Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.
  • MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.
  • A Comparative Study of Microwave-Assisted and Conventional Heating Approaches for the Multicomponent Synthesis of 4,6-Diarylpyrimidines. Universitas Scientiarum.
  • Microwave-Assisted Regioselective Suzuki Coupling of 2,4-Dichloropyrimidines with Aryl and Heteroaryl Boronic Acids. MDPI.
  • Technologies|Reaction Conditions Suitable for Microwaves. SAIREM.
  • Microwave–Material Interactions and Dielectric Properties, Key Ingredients for Mastery of Chemical Microwave Processes. Wiley-VCH.
  • Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformatio. Baxendale Group.
  • Application Notes and Protocols for Suzuki Coupling Reactions Using 2,6-Dibromopyridine. Benchchem.
  • Dielectric heating. Wikipedia.
  • Highly Efficient Method for Suzuki Reactions in Aqueous Media. PMC.

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Validation

A Comparative Guide to the Antibacterial and Antifungal Activity of Substituted β-Nitrostyrenes

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Among the promising candidates, β-nitrostyrenes, a class of org...

Author: BenchChem Technical Support Team. Date: February 2026

The escalating crisis of antimicrobial resistance necessitates the exploration of novel chemical scaffolds that can overcome existing resistance mechanisms. Among the promising candidates, β-nitrostyrenes, a class of organic compounds characterized by a nitro group attached to the β-carbon of a styrene backbone, have garnered significant attention. Their versatile reactivity and documented biological activities make them a fertile ground for the development of new anti-infective agents.[1] This guide provides a comprehensive comparison of the antibacterial and antifungal properties of various substituted β-nitrostyrene derivatives, supported by experimental data and mechanistic insights for researchers and drug development professionals.

The Antimicrobial Promise of the β-Nitrostyrene Scaffold

β-Nitrostyrenes are synthesized through the Henry reaction, a base-catalyzed condensation of an aromatic aldehyde with a nitroalkane.[2] The core structure features an electrophilic double bond due to the strong electron-withdrawing nature of the nitro group, making it susceptible to nucleophilic attack by biological macromolecules.[3] This inherent reactivity is central to its antimicrobial action. Early studies identified β-nitrostyrenes as potent agents against both Gram-positive and Gram-negative bacteria.[4] Subsequent research has expanded their known activity spectrum to include a wide range of pathogenic fungi, positioning them as broad-spectrum antimicrobial candidates.[5][6]

Structure-Activity Relationship (SAR): A Comparative Analysis

The antimicrobial potency of the β-nitrostyrene scaffold can be meticulously tuned by introducing various substituents on both the aromatic ring and the vinyl group. This relationship between chemical structure and biological activity is the cornerstone of rational drug design.[7][8]

Antibacterial Activity

The efficacy of β-nitrostyrene derivatives varies significantly based on their substitution patterns, particularly when comparing activity against Gram-positive and Gram-negative bacteria.

  • Impact of β-Methyl Substitution: A consistent finding across multiple studies is the profound enhancement of antibacterial activity upon the addition of a methyl group at the β-position of the nitroalkene side chain.[4][9] For instance, β-methyl-β-nitrostyrene analogues demonstrate significantly lower Minimum Inhibitory Concentrations (MICs)—by an order of magnitude in some cases—compared to their unsubstituted β-nitrostyrene counterparts.[4][9] This is particularly evident against Gram-positive bacteria like Staphylococcus aureus and Enterococcus species.[9]

  • Influence of Aromatic Ring Substituents:

    • Halogens: The introduction of halogen substituents, especially fluorine, into the aromatic ring can enhance antimicrobial activity.[10] Specifically, 4-fluoro-aryl substituted β-methyl-β-nitrostyrenes have shown the highest activity against the Gram-negative bacterium E. coli.[4] This highlights the importance of both the electronic properties and the lipophilicity conferred by the substituent.

    • Hydroxy/Methoxy Groups: A study involving 3-hydroxy-4-methoxy-β-methyl-β-nitrostyrene found it to be particularly effective against Gram-positive bacteria.[9] This suggests that hydrogen-bonding capabilities and specific electronic configurations can drive potency.

  • Impact of β-Bromo Substitution: The addition of a bromine atom at the β-position has been shown to significantly enhance antibacterial activity, indicating that a bulkier, electron-withdrawing group at this position can be highly favorable.[10]

Table 1: Comparative Antibacterial Activity (MIC in µg/mL) of Selected β-Nitrostyrene Derivatives

Compound/DerivativeStaphylococcus aureus (Gram-positive)Escherichia coli (Gram-negative)Reference
β-NitrostyreneHigher MICs (Lower Activity)Higher MICs (Lower Activity)[4][9]
β-Methyl-β-nitrostyrene2 to 8-fold Lower MICsEnhanced Activity[4][9]
4-Fluoro-β-methyl-β-nitrostyreneExcellent ActivityHighest Activity[4]
3-Hydroxy-4-methoxy-β-methyl-β-nitrostyreneParticularly Low MICsModerate Activity[9]
4-Bromo-β-nitrostyreneHigh ActivityLower Activity[10]
Antifungal Activity

β-Nitrostyrene derivatives have emerged as powerful antifungal agents, demonstrating efficacy against a range of human pathogenic yeasts, including drug-resistant strains.[5]

  • Activity Against Candida Species: Several derivatives show strong fungicidal potential against clinically relevant species such as Candida albicans, Candida glabrata, and the emerging multidrug-resistant pathogen Candida auris.[5][11]

  • Impact of Aromatic Ring Substituents: A study on 3,4-dimethoxy-β-nitrostyrene derivatives found that modifying the alkyloxy chain significantly impacts antifungal potency. Derivatives with a 3,4-ethylenedioxy group on the benzene ring exhibited a stronger inhibitory effect against C. albicans (MICs ranging from 32 to 128 μg/mL) compared to those with methylenedioxy or dimethoxy groups.[12]

  • Synergistic Effects: A crucial finding is the synergistic action of β-nitrostyrene derivatives when combined with conventional antifungal drugs. They show synergy with caspofungin (a cell wall synthesis inhibitor) and fluconazole (an ergosterol synthesis inhibitor), suggesting they could be used in combination therapies to combat resistance.[5][11]

Table 2: Comparative Antifungal Activity (MIC in µg/mL) of Selected β-Nitrostyrene Derivatives

Compound/DerivativeCandida albicansCandida aurisReference
General β-Nitrostyrenes (SS45, SS46, SS47)Strong InhibitionStrong Inhibition[5]
3,4-Ethylenedioxy-β-methyl-β-nitrostyrene32-128Not Reported[12]
(E)-2-Aryl-1-cyano-1-nitroethenes7.81 - 31.25Not Reported[13]

Proposed Mechanisms of Antimicrobial Action

The broad-spectrum activity of β-nitrostyrenes stems from their ability to interact with multiple cellular targets, a valuable trait for circumventing resistance.

  • Fungal Cell Wall Disruption: Transcriptomic studies on C. albicans treated with β-nitrostyrene derivatives revealed a differential expression of genes related to cell wall metabolism.[5] This suggests a primary mechanism involves perturbing the integrity of the fungal cell wall, similar to echinocandin drugs like caspofungin.[5][11]

  • Inhibition of Protein Tyrosine Phosphatases (PTPs): Some studies propose that β-nitrostyrenes inhibit PTPs, which are critical enzymes in microbial cell signaling pathways.[14] By interfering with these pathways, the compounds can disrupt essential cellular functions.

  • Generation of Reactive Oxygen Species (ROS): The compounds have been shown to enhance the generation of ROS within fungal cells.[5] This oxidative stress leads to widespread damage of cellular components, including proteins, lipids, and DNA, ultimately causing cell death.

  • Modulation of Drug Efflux: β-nitrostyrene derivatives can modulate the activity of drug efflux pumps, which are a common mechanism of drug resistance in both bacteria and fungi.[5] By inhibiting these pumps, the compounds can restore susceptibility to other antimicrobial agents.

Mechanism_of_Action BNS Substituted β-Nitrostyrene PTPs Inhibition of Protein Tyrosine Phosphatases (PTPs) BNS->PTPs CellWall Disruption of Fungal Cell Wall Integrity BNS->CellWall Efflux Modulation of Drug Efflux Pumps BNS->Efflux ROS Increased Reactive Oxygen Species (ROS) BNS->ROS Signaling Disrupted Cell Signaling PTPs->Signaling Permeability Increased Cell Permeability CellWall->Permeability Outcome Inhibition of Microbial Growth & Cell Death Efflux->Outcome Stress Oxidative Stress & Macromolecule Damage ROS->Stress Signaling->Outcome Stress->Outcome Permeability->Outcome

Caption: Proposed multi-target mechanism of action for β-nitrostyrene derivatives.

Experimental Protocols: Antimicrobial Susceptibility Testing

The determination of the Minimum Inhibitory Concentration (MIC) is the foundational assay for evaluating the potency of a new antimicrobial agent. The broth microdilution method is a standardized and widely accepted protocol.

Protocol: Broth Microdilution MIC Assay

Objective: To determine the lowest concentration of a substituted β-nitrostyrene derivative that visibly inhibits the growth of a specific microorganism.

Materials:

  • 96-well microtiter plates (sterile)

  • Substituted β-nitrostyrene compounds dissolved in a suitable solvent (e.g., DMSO)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi

  • Microbial inoculum suspension standardized to 0.5 McFarland (~1.5 x 10⁸ CFU/mL)

  • Positive control antibiotic/antifungal (e.g., Ciprofloxacin, Fluconazole)

  • Negative control (medium only)

  • Solvent control (medium with the highest concentration of solvent used)

  • Resazurin solution (viability indicator)

Procedure:

  • Plate Preparation: Add 100 µL of sterile broth (CAMHB or RPMI) to all wells of a 96-well plate.

  • Compound Dilution: Add 100 µL of the dissolved β-nitrostyrene stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to the 10th column. Discard 100 µL from the 10th column. This leaves column 11 for the solvent control and column 12 for the negative (growth) control.

  • Inoculum Preparation: Dilute the 0.5 McFarland microbial suspension in broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 10 µL of the standardized inoculum to each well (except the negative control wells, which receive 10 µL of sterile broth). The final volume in each well is ~110 µL.

  • Incubation: Cover the plates and incubate at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Result Determination:

    • Visual Inspection: The MIC is the lowest concentration of the compound where no visible growth (turbidity) is observed.

    • Indicator Addition (Optional but Recommended): Add 20 µL of Resazurin solution to each well and incubate for another 2-4 hours. A color change from blue (no growth) to pink (growth) indicates viability. The MIC is the lowest concentration that remains blue.

MIC_Workflow Start Start Step1 Dispense 100µL Broth to all wells of a 96-well plate Start->Step1 End End Step2 Create 2-fold serial dilution of β-nitrostyrene compounds (Columns 1-10) Step1->Step2 Step3 Prepare standardized microbial inoculum (0.5 McFarland -> 5x10^5 CFU/mL) Step2->Step3 Step4 Inoculate wells with 10µL of microbial suspension Step3->Step4 Step5 Incubate plate (e.g., 37°C for 24h) Step4->Step5 Step6 Assess growth visually or add Resazurin indicator Step5->Step6 Step7 Determine MIC: Lowest concentration with no visible growth (remains blue) Step6->Step7 Step7->End

Caption: Standard experimental workflow for MIC determination via broth microdilution.

Conclusion and Future Perspectives

Substituted β-nitrostyrenes represent a highly promising and adaptable scaffold for the development of novel antimicrobial agents. The extensive body of research clearly demonstrates that their activity can be significantly enhanced through strategic chemical modifications. The addition of a β-methyl group is a consistently effective strategy for boosting antibacterial potency, while substitutions on the aromatic ring, such as halogens or alkoxy groups, allow for fine-tuning of the activity spectrum against both bacteria and fungi.[4][9][10]

Their multi-targeted mechanism of action is a significant advantage in an era of rampant drug resistance.[5][14] By disrupting the cell wall, inducing oxidative stress, and potentially inhibiting key signaling pathways, these compounds present a formidable challenge to microbial defense systems. Furthermore, their synergistic effects with established drugs open new avenues for combination therapies that could revitalize the efficacy of our current antimicrobial arsenal.[5]

Future research should focus on optimizing the therapeutic index of these compounds—maximizing antimicrobial potency while minimizing potential cytotoxicity to human cells. Advanced quantitative structure-activity relationship (QSAR) studies will be instrumental in predicting the activity and toxicity of novel derivatives, thereby accelerating the discovery of clinical candidates.[9][15] The continued exploration of this versatile chemical class holds considerable promise for addressing the urgent global threat of antimicrobial resistance.

References

  • Synthesis and Antimicrobial Evaluation of Some Nitro-Mannich Bases Derived from β-Nitrostyrene. Mansoura Journal of Chemistry. [Link]

  • β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. European Journal of Medicinal Chemistry. [Link]

  • Synthesis, Antimicrobial Study, and Molecular Docking Simulation of 3,4-Dimethoxy-β-Nitrostyrene Derivatives as Candidate PTP1B Inhibitor. Molecules. [Link]

  • The Synthesis and antimicrobial activity of nitropropenyl arenes and related compounds. Auckland University of Technology Thesis. [Link]

  • A Study of Fluorinated β-Nitrostyrenes as Antimicrobial Agents. International Journal of Molecular Sciences. [Link]

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  • Comparisons of Halogenated β-Nitrostyrenes as Antimicrobial Agents. ResearchGate. [Link]

  • β-Nitrostyrene derivatives as potential antibacterial agents: A structure-property-activity relationship study. ResearchGate. [Link]

  • The structures of the E-β-nitrostyrene derivative test compounds. ResearchGate. [Link]

  • β-Nitrostyrene derivatives as broad range potential antifungal agents targeting fungal cell wall. ResearchGate. [Link]

  • Unusual Reactivities of ortho-Hydroxy-β-nitrostyrene. Molecules. [Link]

  • Understanding the different reactivity of (Z)- and (E)-β-nitrostyrenes in [3+2] cycloaddition reactions. An MEDT study. RSC Publishing. [Link]

  • Synthesis of Β-Nitrostyrene in Highly Hydrophilic Ionic Liquid Media. ResearchGate. [Link]

  • A mechanism for the formation of nitroaziridine from β-nitrostyrene 1a. ResearchGate. [Link]

  • Reaction of β-Nitrostyrene with Diethyl Malonate in the Presence of Bispidines: The Unusual Role of the Organocatalyst. Molecules. [Link]

  • Quantitative structure–activity relationship. Wikipedia. [Link]

  • Quantitative Structure-Activity Relationship (QSAR) Studies on the Toxic Effects of Nitroaromatic Compounds (NACs): A Systematic Review. Molecules. [Link]

  • Beta-substituted nitrostyrene and cyanostyrene compounds and their use as nematicides and fungicides.
  • Quantitative Structure Activity Relationships (QSAR) and Category Approach. National Institute of Technology and Evaluation (NITE). [Link]

  • Discovery of β‐nitrostyrene derivatives as potential quorum sensing inhibitors for biofilm inhibition and antivirulence factor therapeutics against Serratia marcescens. PMC. [Link]

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Comparative

A Comparative Analysis of the Reactivity of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene in Organic Synthesis

Introduction: The Versatility of Nitroalkenes in Synthetic Chemistry Nitroalkenes, or nitro olefins, represent a pivotal class of functional groups in modern organic synthesis. Their unique chemical profile, characterize...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Versatility of Nitroalkenes in Synthetic Chemistry

Nitroalkenes, or nitro olefins, represent a pivotal class of functional groups in modern organic synthesis. Their unique chemical profile, characterized by an electron-deficient carbon-carbon double bond, makes them highly versatile intermediates.[1] This activation is conferred by the potent electron-withdrawing nature of the nitro group (—NO₂), which polarizes the π-system, rendering the β-carbon exceptionally electrophilic and susceptible to a wide array of nucleophilic attacks.[2][3][4] Consequently, nitroalkenes are excellent substrates for fundamental carbon-carbon and carbon-heteroatom bond-forming reactions, including Michael additions, Diels-Alder cycloadditions, and various reduction pathways.[1][5]

This guide provides an in-depth comparative analysis of the reactivity of a specific, electronically rich nitroalkene, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene , against other common nitroalkenes. By examining the interplay of electronic and steric effects, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for employing this and related compounds in complex synthetic strategies.

Understanding the Reactivity Profile of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

The reactivity of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is dictated by a fascinating interplay of competing electronic effects from its substituents.

  • The Nitroalkene Moiety: The -(CH=C(CH₃)NO₂) group is a powerful electron-withdrawing group (EWG). It deactivates the aromatic ring towards electrophilic substitution by pulling electron density away through both resonance and inductive effects.[6][7] More importantly for its own reactivity, it renders the β-carbon of the double bond highly electrophilic.

  • The Methoxy Groups (-OCH₃): The two methoxy groups at the 1 and 3 positions are strong electron-donating groups (EDGs).[6] They donate electron density to the aromatic ring primarily through a resonance effect (+R), which is stronger than their inductive electron withdrawal (-I).[6][8] This donation increases the nucleophilicity of the aromatic ring, particularly at the ortho and para positions.[6][9]

The key to understanding this molecule's unique reactivity lies in how the electron-donating methoxy groups modulate the electron-withdrawing character of the nitropropenyl substituent. The methoxy groups push electron density into the ring, which in turn can be delocalized onto the nitroalkene moiety, slightly reducing the electrophilicity of the β-carbon compared to a nitroalkene on an unsubstituted or electron-poor aromatic ring.

Visualizing Electronic Effects

The following diagram illustrates the dominant electronic influences within the molecule.

G cluster_ring Benzene Ring C1 C1 C2 C2 C1->C2 C3 C3 C2->C3 OMe1 H₃CO C2->OMe1 C4 C4 C3->C4 C5 C5 C4->C5 OMe2 H₃CO C4->OMe2 C6 C6 C5->C6 C6->C1 Nitropropenyl C(H)=C(CH₃)NO₂ C6->Nitropropenyl OMe1->C2 +R (Donating) OMe2->C4 +R (Donating) Nitropropenyl->C6 -R / -I (Withdrawing) G cluster_prep Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Workup & Purification A 1. Dissolve Nitroalkene (1 mmol) in Ethanol (10 mL) B 2. Add Diethyl Malonate (1.2 mmol) A->B C 3. Add DBU (0.1 mmol) dropwise at room temperature B->C D 4. Stir mixture at RT C->D E 5. Monitor progress via TLC (every 30 mins) D->E F 6. Quench with dilute HCl E->F Upon Completion G 7. Extract with Ethyl Acetate F->G H 8. Dry organic layer (Na₂SO₄) G->H I 9. Concentrate in vacuo H->I J 10. Purify via Flash Chromatography I->J

Sources

Safety & Regulatory Compliance

Safety

A Strategic Guide to the Proper Disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS No. 18917-76-5).

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step protocol for the safe handling and disposal of 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene (CAS No. 18917-76-5). As a valued professional in the scientific community, your safety and the integrity of our shared environment are paramount. This guide is structured to provide not just procedural instructions, but also the scientific rationale behind them, ensuring a deep and actionable understanding of safe laboratory practices.

Core Principles: Hazard Identification and Risk Mitigation

Understanding the inherent risks is the foundation of safe disposal. Based on its chemical structure, 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene is classified as a nitro compound. Such compounds are recognized for their chemical reactivity and potential toxicity.[2][4]

Inferred Hazard Profile:

  • Toxicity: Structurally similar nitrostyrenes and nitroalkanes are known to be harmful if swallowed, inhaled, or in contact with skin.[5][6] Some aromatic nitro compounds are suspected of causing genetic defects or cancer.[6]

  • Reactivity: Nitro compounds are listed as a class of potentially reactive chemicals that require careful handling.[2] While this specific compound is not expected to be explosive under normal laboratory conditions, it should not be mixed with incompatible materials, particularly strong oxidizing or reducing agents.

  • Environmental Hazard: Aromatic nitro compounds can be toxic to aquatic life with long-lasting effects.[6] Therefore, discharge into the environment or sewer systems must be strictly avoided.[5]

Mandatory Personal Protective Equipment (PPE)

A robust defense against exposure is non-negotiable. The following PPE must be worn at all times when handling the pure compound or its waste.

PPE CategorySpecificationRationale
Eye/Face Protection ANSI Z87.1-compliant safety glasses with side shields or, preferably, chemical splash goggles. A face shield is required if there is a splash hazard.[6]Protects against accidental splashes of the chemical which, like related compounds, may cause serious eye irritation.[5][7]
Hand Protection Chemically resistant gloves (e.g., Nitrile, Neoprene) inspected for integrity before each use.[6]Prevents skin contact. Analogous compounds are harmful upon skin absorption.[5] Proper glove removal technique is essential.
Body Protection A flame-retardant laboratory coat. For larger quantities or spill response, a chemically resistant apron or suit is recommended.[6]Protects against contamination of personal clothing and skin.
Respiratory Protection Handling should occur in a certified chemical fume hood. If this is not possible, a NIOSH-approved respirator with organic vapor cartridges is necessary.[7]Minimizes inhalation of vapors or aerosols. Related compounds are harmful or toxic if inhaled.[5][6]

The Disposal Workflow: From Benchtop to Final Disposition

Proper disposal is a systematic process that begins the moment waste is generated. The following workflow ensures compliance and safety at every stage.

G cluster_0 Step 1: In-Lab Waste Collection cluster_1 Step 2: Accumulation & Storage cluster_2 Step 3: Final Disposal A Generation of Waste (e.g., contaminated materials, reaction residues) B Select Designated Hazardous Waste Container (HDPE or Glass, Chemically Compatible) A->B Segregate at source C Label Container Immediately ('Hazardous Waste', Chemical Name, Date, Hazards) B->C Before adding waste D Store in Satellite Accumulation Area (SAA) (e.g., Fume Hood) C->D Transfer to storage E Use Secondary Containment D->E Prevent spills F Keep Container Tightly Closed E->F Minimize emissions G Container is Full or Disposal is Required F->G H Contact Institutional EHS Office (Environmental Health & Safety) G->H Request pickup I Complete Waste Manifest Paperwork H->I Provide documentation J Licensed Contractor Pickup for High-Temperature Incineration I->J Ensures compliant disposal

Caption: Waste Management Workflow for 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene.

Protocol for Waste Segregation and On-Site Accumulation

The foundational principle of waste management is segregation. Mixing incompatible waste streams can lead to dangerous reactions and complicates the final disposal process, increasing costs and risk.[1]

Step-by-Step Protocol:

  • Characterize the Waste: All materials contaminated with 1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene, including reaction residues, contaminated solvents (if any), and disposable labware (gloves, pipettes, wipes), must be treated as hazardous waste.[8]

  • Select the Proper Container:

    • Use a dedicated, chemically resistant container, such as a high-density polyethylene (HDPE) or glass bottle, with a secure, tight-fitting lid.

    • Ensure the container is in good condition, free of cracks or residue from previous use.

  • Label the Container: Before adding any waste, affix a hazardous waste label. This is a regulatory requirement.[2][9] The label must include:

    • The words "Hazardous Waste."

    • The full chemical name: "1,3-Dimethoxy-5-(2-nitroprop-1-enyl)benzene."

    • The date accumulation began (the day the first drop of waste was added).

    • The relevant hazard pictograms (e.g., Toxic, Environmental Hazard).

  • Accumulate Waste Safely:

    • Add waste to the container in a certified chemical fume hood to minimize inhalation exposure.

    • Keep the container closed at all times except when adding waste.[1]

  • Store Appropriately:

    • Store the waste container in a designated Satellite Accumulation Area (SAA) within your laboratory. This area should be clearly marked.

    • The container must be placed within a secondary containment bin to capture any potential leaks.[1]

    • Do not store with incompatible materials, especially strong acids, bases, or oxidizing agents.[4]

Protocol for Final Disposal

The most effective and environmentally responsible method for the destruction of aromatic nitro compounds is high-temperature incineration.[1][5] This process ensures the complete breakdown of the molecule into less harmful components.

Step-by-Step Protocol:

  • Initiate Disposal Request: Once your waste container is nearly full (do not overfill) or you are discontinuing work with the chemical, contact your institution's Environmental Health and Safety (EHS) department to schedule a waste pickup.[1] Do not allow reactive waste to accumulate for extended periods.[2]

  • Finalize Documentation: Ensure all sections of the hazardous waste label are complete. Your EHS office may require additional internal paperwork or a waste manifest to be completed prior to pickup.[1]

  • Prepare for Pickup: Ensure the container is clean on the outside and the lid is securely fastened. Place it in the designated pickup location as instructed by your EHS department.

  • Professional Disposal: Your EHS department will work with a licensed hazardous waste contractor to transport the material to a permitted Treatment, Storage, and Disposal Facility (TSDF). The contractor will ensure the waste is incinerated in accordance with all local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Emergency Procedures: Spill Management

Accidents can happen, and preparedness is key to mitigating their impact.

In Case of a Spill:

  • Evacuate and Alert: Immediately alert personnel in the vicinity. If the spill is large or in a poorly ventilated area, evacuate the lab and contact your institution's emergency response line.

  • Remove Ignition Sources: If the material is in a flammable solvent, remove all sources of ignition.[10]

  • Control the Spill (If Safe to Do So): For small spills, trained personnel wearing appropriate PPE can proceed.

    • Contain the spill using an inert absorbent material like vermiculite, sand, or commercial sorbent pads. Do not use combustible materials like paper towels as the primary absorbent.[10]

    • Carefully collect the absorbed material and any contaminated debris using spark-proof tools.

    • Place all contaminated materials into a designated hazardous waste container and label it accordingly.

  • Decontaminate the Area: Wipe the spill area with a suitable solvent (such as ethanol), followed by soap and water.[10] Collect all decontamination materials as hazardous waste.

  • Report the Incident: Report all spills to your laboratory supervisor and EHS department, regardless of size.

By adhering to these rigorous protocols, you contribute to a culture of safety and environmental stewardship, ensuring that your groundbreaking research does not come at the cost of personal or ecological well-being.

References

  • Hazardous Waste - FAA USA Environmental Protection Program - UW-Milwaukee. University of Wisconsin-Milwaukee. [Link]

  • 1,3-DIMETHOXY-5-(2-NITROPROP-1-EN-1-YL)BENZENE | CAS 18917-76-5. Matrix Fine Chemicals. [Link]

  • Chapter 7 Chemical Disposal Procedures. University of Wisconsin–Madison. [Link]

  • Safety Data Sheet: ≥98,5 %, - Carl ROTH. Carl ROTH. [Link]

  • Safety Data Sheet: 2-Nitrophenol - Carl ROTH. Carl ROTH. [Link]

  • Benzene, 1,4-dimethoxy-2-(2-nitro-1-propenyl)- - the NIST WebBook. National Institute of Standards and Technology. [Link]

  • Safety Data Sheet: Nitrobenzene - Carl ROTH. Carl ROTH. [Link]

  • Nitrostyrene. - Organic Syntheses Procedure. Organic Syntheses. [Link]

  • Benzene, 1,3-dimethoxy-5-methyl-2-propyl - Cheméo. Cheméo. [Link]

  • 1,3-Dimethoxy-2-(2-methylprop-2-en-1-yl)benzene Properties. U.S. Environmental Protection Agency. [Link]

  • Hazardous Waste Determination | PennEHRS - UPenn EHRS - University of Pennsylvania. University of Pennsylvania Environmental Health and Radiation Safety. [Link]

  • Organic Nitro Compounds Waste Compatibility - CP Lab Safety. CP Lab Safety. [Link]

Sources

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